Dynorphin A(1-10)
Description
BenchChem offers high-quality Dynorphin A(1-10) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dynorphin A(1-10) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C57H91N19O12 |
|---|---|
Molecular Weight |
1234.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C57H91N19O12/c1-5-33(4)46(52(85)73-40(17-11-25-67-57(63)64)53(86)76-26-12-18-43(76)54(87)88)75-49(82)39(16-10-24-66-56(61)62)71-48(81)38(15-9-23-65-55(59)60)72-50(83)41(27-32(2)3)74-51(84)42(29-34-13-7-6-8-14-34)70-45(79)31-68-44(78)30-69-47(80)37(58)28-35-19-21-36(77)22-20-35/h6-8,13-14,19-22,32-33,37-43,46,77H,5,9-12,15-18,23-31,58H2,1-4H3,(H,68,78)(H,69,80)(H,70,79)(H,71,81)(H,72,83)(H,73,85)(H,74,84)(H,75,82)(H,87,88)(H4,59,60,65)(H4,61,62,66)(H4,63,64,67)/t33-,37-,38-,39-,40-,41-,42-,43-,46-/m0/s1 |
InChI Key |
XPAZYWMYTUESNI-RAMXHLMLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a Potent Opioid Fragment: A Technical History of Dynorphin A(1-10)
For Immediate Release
Stanford, CA - In the landscape of opioid research, the discovery of dynorphin A stands as a landmark achievement, revealing an endogenous peptide with extraordinary potency. This technical guide delves into the specific history of one of its key fragments, Dynorphin A(1-10), tracing its origins from the broader discovery of the dynorphin family to its characterization as a significant pharmacological tool. This document is intended for researchers, scientists, and drug development professionals, providing a detailed account of the early experimental work that defined our initial understanding of this potent opioid peptide.
The story of Dynorphin A(1-10) is intrinsically linked to the pioneering work of Dr. Avram Goldstein and his colleagues at Stanford University and the Addiction Research Foundation in Palo Alto, California. In 1979, Goldstein's laboratory reported the isolation of a novel opioid peptide from porcine pituitary extracts that was vastly more potent than the enkephalins[1]. They named this peptide "dynorphin" (from the Greek dynamis, meaning power) to reflect its remarkable activity[1]. The initially sequenced peptide was a 13-amino acid fragment, Dynorphin A(1-13)[1].
The early 1980s saw a flurry of research aimed at understanding the structure-activity relationships of this new class of opioids. A pivotal 1981 publication by Chavkin and Goldstein systematically explored the importance of the C-terminal amino acids of Dynorphin A(1-13) to its biological activity[2][3]. This research was the first to characterize the pharmacological profile of Dynorphin A(1-10) and other C-terminally truncated fragments.
Subsequent research by other groups, such as the 1982 study by Sidney Woo and colleagues, further highlighted the significance of shorter dynorphin fragments with the synthesis and characterization of Dynorphin A(1-10) amide, which was found to be a potent and selective analog of the parent peptide.
Key Experimental Findings and Quantitative Data
The primary bioassay used in the initial characterization of dynorphin and its fragments was the guinea pig ileum (GPI) myenteric plexus-longitudinal muscle preparation. This assay measures the ability of opioids to inhibit electrically induced contractions of the ileum, providing a functional measure of opioid receptor agonism.
The seminal 1981 study by Chavkin and Goldstein provided the first quantitative data on the activity of Dynorphin A(1-10). The table below summarizes the inhibitory concentrations (IC50) for Dynorphin A(1-10) and related fragments from this foundational work.
| Peptide Fragment | IC50 (nM) in Guinea Pig Ileum Bioassay |
| Dynorphin A(1-13) | 0.35 |
| Dynorphin A(1-12) | 0.65 |
| Dynorphin A(1-11) | 0.80 |
| Dynorphin A(1-10) | 1.20 |
| Dynorphin A(1-9) | 11.0 |
| Dynorphin A(1-8) | 40.0 |
| Dynorphin A(1-7) | 130.0 |
| [Leu]enkephalin | 250.0 |
| Data extracted from Chavkin and Goldstein, 1981. |
These results demonstrated that while the full Dynorphin A(1-13) was the most potent, the (1-10) fragment retained significant activity, being over 200 times more potent than [Leu]enkephalin in this assay. The study concluded that the C-terminal amino acids, particularly the basic residues at positions 11 and 13, were crucial for the extraordinary potency of the full peptide.
Experimental Protocols
To provide a comprehensive understanding of the discovery of Dynorphin A(1-10), the detailed methodologies for the key experiments are outlined below.
Guinea Pig Ileum Bioassay (as performed in the early 1980s)
This protocol is based on the methods described in the foundational papers from Goldstein's laboratory.
Objective: To determine the potency of opioid peptides by measuring their ability to inhibit the electrically stimulated contractions of the guinea pig ileum longitudinal muscle-myenteric plexus preparation.
Methodology:
-
Tissue Preparation:
-
A male guinea pig (250-350 g) is euthanized.
-
A segment of the ileum is removed and placed in a Krebs-Ringer bicarbonate solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
The longitudinal muscle with the attached myenteric plexus is carefully stripped from the underlying circular muscle.
-
The prepared tissue strip is mounted in a 5 mL organ bath containing the Krebs solution and attached to an isometric force transducer.
-
-
Electrical Stimulation:
-
The tissue is stimulated transmurally with platinum electrodes using square-wave pulses (e.g., 0.5 ms duration, supramaximal voltage) at a frequency of 0.1 Hz.
-
The resulting isometric contractions are recorded on a polygraph.
-
-
Assay Procedure:
-
The tissue is allowed to equilibrate for at least 60 minutes, with regular washing, until a stable baseline of electrically evoked contractions is achieved.
-
Increasing concentrations of the opioid peptide (e.g., Dynorphin A(1-10)) are added cumulatively to the organ bath.
-
The inhibition of the contraction height is measured as a percentage of the control contraction amplitude.
-
An IC50 value (the concentration of the peptide that produces 50% inhibition of the twitch response) is determined from the concentration-response curve.
-
Radioligand Binding Assay for Kappa Opioid Receptors (representative of the era)
While the initial characterization of Dynorphin A(1-10) relied heavily on the GPI bioassay, subsequent studies utilized radioligand binding assays to determine the affinity of the peptide for specific opioid receptor subtypes. The following is a representative protocol from the early 1980s for assessing binding to kappa opioid receptors.
Objective: To determine the binding affinity (Ki) of Dynorphin A(1-10) for kappa opioid receptors in brain tissue homogenates.
Methodology:
-
Membrane Preparation:
-
Guinea pig brains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 10 minutes.
-
The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to dissociate endogenous opioids.
-
The membranes are then washed twice more by centrifugation and resuspension in fresh buffer.
-
The final pellet is resuspended in the assay buffer.
-
-
Binding Assay:
-
The assay is performed in a final volume of 1 mL containing:
-
The prepared brain membranes (approximately 0.5 mg of protein).
-
A radiolabeled kappa opioid ligand (e.g., [³H]ethylketocyclazocine or [³H]U-69,593) at a fixed concentration near its Kd.
-
Increasing concentrations of the unlabeled competitor ligand (Dynorphin A(1-10)).
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled kappa-selective ligand (e.g., 10 µM U-50,488H).
-
The mixture is incubated at 25°C for 60 minutes.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The IC50 value (the concentration of Dynorphin A(1-10) that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the proposed signaling pathway for Dynorphin A(1-10) at the kappa opioid receptor.
Caption: Workflow for the Guinea Pig Ileum Bioassay.
References
The Physiological Role of Dynorphin A(1-10) in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dynorphin A(1-10), a truncated form of the endogenous opioid peptide Dynorphin A, is a critical neuromodulator within the central nervous system (CNS). It exerts its physiological effects through complex interactions with both opioid and non-opioid receptor systems. This technical guide provides a comprehensive overview of the physiological roles of Dynorphin A(1-10), with a focus on its receptor interactions, signaling pathways, and its influence on neurotransmission and behavior. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.
Introduction
The dynorphin family of endogenous opioid peptides plays a crucial role in modulating a wide array of physiological and pathological processes in the CNS, including pain, mood, and addiction.[1][2] Dynorphin A is derived from the precursor protein prodynorphin and is processed into several active fragments.[3] Dynorphin A(1-10) is one such fragment that retains significant biological activity. Its dual action on both opioid and non-opioid receptors makes it a molecule of considerable interest for understanding the complexities of neurotransmission and for the development of novel therapeutics.
Receptor Interactions and Signaling Pathways
Dynorphin A(1-10) exhibits a complex pharmacological profile, interacting with multiple receptor systems to produce its diverse physiological effects.
Opioid Receptor Interactions
The primary target of Dynorphin A(1-10) is the kappa-opioid receptor (KOR) , a G-protein coupled receptor (GPCR).[4][5] Binding of Dynorphin A(1-10) to the KOR, primarily at the second extracellular loop (EL2), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in a decrease in neuronal excitability.
Signaling Pathway of Dynorphin A(1-10) at the Kappa-Opioid Receptor
KOR Signaling Pathway
Non-Opioid Receptor Interactions
Beyond its effects on KORs, Dynorphin A(1-10) also interacts with non-opioid receptors, notably the N-methyl-D-aspartate (NMDA) receptor . It has been shown to block NMDA-activated currents in a voltage-independent manner. This interaction is significant as it suggests a role for Dynorphin A(1-10) in modulating glutamatergic neurotransmission and excitotoxicity, independent of the opioid system.
Signaling Pathway of Dynorphin A(1-10) at the NMDA Receptor
NMDA Receptor Blockade
Quantitative Data
The following tables summarize the available quantitative data for Dynorphin A(1-10) and related compounds.
| Parameter | Receptor/Channel | Value | Species/Tissue | Reference |
| IC50 | NMDA Receptor | 42.0 μM | Rat Trigeminal Neurons | |
| Ki | Kappa-Opioid Receptor | ~200 nM (for Dynorphin(1-10)-Gly11 chloromethyl ketone) | Frog Brain Membranes |
Physiological Roles in the CNS
Modulation of Neurotransmission
Dynorphin A(1-10) plays a significant role in regulating the release of key neurotransmitters.
-
Dopamine: As a KOR agonist, Dynorphin A(1-10) is expected to decrease dopamine release in brain regions such as the nucleus accumbens. This effect is implicated in the modulation of reward and motivation.
-
Glutamate: Through its interaction with both KORs on presynaptic terminals and its direct blockade of NMDA receptors, Dynorphin A(1-10) can inhibit glutamatergic neurotransmission. This suggests a role in neuroprotection and the regulation of synaptic plasticity.
Behavioral Effects
The modulation of neurotransmitter systems by Dynorphin A(1-10) translates into observable behavioral effects.
-
Analgesia: In combination with stressors such as the forced swim test, Dynorphin A(1-10) amide has been shown to prolong tail-flick latencies in mice, indicating an analgesic effect. This suggests that stress may potentiate the analgesic properties of dynorphins.
-
Stress Response: The dynorphin/KOR system is heavily implicated in the response to stress. Activation of this system is generally associated with aversive and depressive-like states.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
This protocol is for a competitive radioligand binding assay to determine the binding affinity (Ki) of Dynorphin A(1-10) for the kappa-opioid receptor.
Workflow for Radioligand Binding Assay
Radioligand Binding Workflow
Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., guinea pig brain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a KOR-selective radioligand (e.g., [3H]U-69,593), and varying concentrations of unlabeled Dynorphin A(1-10). Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled KOR agonist).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the Dynorphin A(1-10) concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch Clamp Electrophysiology
This protocol describes the use of whole-cell patch-clamp to measure the effect of Dynorphin A(1-10) on NMDA-activated currents in isolated neurons.
Workflow for Whole-Cell Patch Clamp
Patch Clamp Workflow
Protocol:
-
Cell Preparation: Isolate neurons (e.g., trigeminal neurons from rats) and plate them on coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution.
-
Pipette Preparation: Fabricate recording pipettes from borosilicate glass capillaries and fill with an internal solution.
-
Whole-Cell Configuration: Approach a neuron with the recording pipette and form a high-resistance (gigaohm) seal. Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV). Apply NMDA to the cell to evoke an inward current and record this baseline response.
-
Drug Application: Apply Dynorphin A(1-10) to the perfusion bath at various concentrations.
-
Record Effect: After application of Dynorphin A(1-10), re-apply NMDA and record the resulting current.
-
Data Analysis: Measure the peak amplitude of the NMDA-activated current before and after the application of Dynorphin A(1-10). Calculate the percentage of inhibition for each concentration and plot a dose-response curve to determine the IC50.
In Vivo Microdialysis
This protocol outlines the use of in vivo microdialysis to measure changes in extracellular neurotransmitter levels (e.g., dopamine) in a specific brain region in response to Dynorphin A(1-10) administration.
Workflow for In Vivo Microdialysis
Microdialysis Workflow
Protocol:
-
Probe Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: After a stabilization period, collect several dialysate samples to establish baseline neurotransmitter levels.
-
Drug Administration: Administer Dynorphin A(1-10) (e.g., via reverse dialysis through the probe or systemically).
-
Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.
-
Sample Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express the neurotransmitter concentrations in the post-administration samples as a percentage of the baseline levels and plot the time course of the effect.
Conclusion
Dynorphin A(1-10) is a multifaceted neuropeptide with significant physiological roles in the central nervous system. Its ability to interact with both kappa-opioid and NMDA receptors allows it to finely tune neuronal activity and influence a range of complex behaviors. A thorough understanding of its pharmacology and physiological functions is essential for the development of novel therapeutic strategies for a variety of neurological and psychiatric disorders. This technical guide provides a foundational resource for researchers and drug development professionals working to unravel the complexities of the dynorphin system.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Effect of opioid peptides on dopamine release from nucleus accumbens after repeated treatment with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action of Dynorphin A(1-10) on the Kappa Opioid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of Dynorphin A(1-10) at the kappa opioid receptor (KOR). Dynorphin A(1-10), a truncated form of the endogenous opioid peptide Dynorphin A, is a potent agonist at the KOR, a G protein-coupled receptor (GPCR) critically involved in pain, addiction, and mood regulation. This document details the molecular interactions, signaling cascades, and functional outcomes of Dynorphin A(1-10) binding to the KOR. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
The kappa opioid receptor (KOR) system, comprising the receptor and its endogenous ligands, the dynorphins, is a key modulator of neurological functions. Dynorphin A, a peptide derived from the precursor prodynorphin, is the primary endogenous agonist for the KOR. Various fragments of Dynorphin A, including Dynorphin A(1-10), exhibit biological activity. Understanding the precise mechanism of action of these fragments is crucial for the development of novel therapeutics targeting the KOR for conditions such as chronic pain, pruritus, and substance use disorders, while potentially mitigating adverse effects like dysphoria and sedation. This guide focuses on the current understanding of how Dynorphin A(1-10) engages and activates the KOR.
Binding and Affinity of Dynorphin A(1-10) at the Kappa Opioid Receptor
The initial step in the action of Dynorphin A(1-10) is its binding to the KOR. While extensive quantitative data for Dynorphin A(1-10) is limited, studies on closely related fragments and derivatives provide significant insights into its binding characteristics.
Quantitative Data on Ligand Binding and Function
Direct quantitative binding and functional data specifically for Dynorphin A(1-10) is not extensively reported in publicly available literature. The following tables summarize available data for Dynorphin A(1-10) and its closely related analogues for comparative purposes.
| Ligand | Receptor | Assay Type | Parameter | Value | Cell Line/Tissue | Reference |
| Dynorphin A(1-10)-Gly¹¹ chloromethyl ketone | Frog Brain KOR | Radioligand Binding (Competition) | Kᵢ | ~200 nM | Frog Brain Membranes | [1] |
| Dynorphin A(1-10) amide | Opioid Receptors | Radioligand Binding (Competition vs. [³H]Dihydromorphine) | IC₅₀ | 5 nM | Not Specified | [2] |
| Dynorphin A | Human KOR | BRET (G protein interaction) | pEC₅₀ | 8.21 | SH-SY5Y | [3][4] |
| Dynorphin A | Human KOR | BRET (β-Arrestin 2 recruitment) | pEC₅₀ | 7.74 | SH-SY5Y | [3] |
| Dynorphin A | Human KOR | Calcium Mobilization | pEC₅₀ | >8 | CHO (with Gαqi5) | |
| Dynorphin A | Human KOR | [³⁵S]GTPγS Binding | EC₅₀ | ~0.1-1 nM | CHO or C6 | |
| Dynorphin A (1-13)NH₂ | Rat KOR | Radioligand Binding (Competition) | Kᵢ | 0.34 nM | CHO | |
| [D-Pro¹⁰]Dynorphin A(1-11) | Rat KOR | Radioligand Binding (Competition) | Kᵢ | 0.13 nM | CHO |
Signal Transduction Pathways
Upon binding of Dynorphin A(1-10), the KOR undergoes a conformational change, initiating a cascade of intracellular signaling events. These pathways are broadly categorized into G protein-dependent and β-arrestin-dependent signaling.
G Protein-Dependent Signaling
The KOR is canonically coupled to inhibitory G proteins of the Gi/o family. Activation by Dynorphin A(1-10) leads to the dissociation of the Gαi/o and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels affects the activity of downstream effectors such as protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release.
β-Arrestin-Dependent Signaling
Following agonist binding and G protein activation, the KOR is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2).
-
Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signal. β-arrestin also acts as an adaptor protein, facilitating the internalization of the receptor from the cell surface via clathrin-coated pits.
-
MAPK Pathway Activation: β-arrestin serves as a scaffold for various components of the mitogen-activated protein kinase (MAPK) cascades. Activation of the KOR by dynorphins can lead to the phosphorylation and activation of:
-
p38 MAPK: This pathway is often associated with the aversive and dysphoric effects of KOR activation.
-
c-Jun N-terminal Kinase (JNK): JNK activation is also implicated in KOR signaling.
-
Extracellular signal-regulated kinases (ERK1/2): The role of ERK activation in KOR signaling is complex and can be both G protein and β-arrestin dependent.
-
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of Dynorphin A(1-10) at the KOR.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Kᵢ) of an unlabeled ligand (e.g., Dynorphin A(1-10)) by measuring its ability to compete with a radiolabeled ligand for binding to the KOR.
Materials:
-
Cell membranes prepared from cells stably expressing the KOR (e.g., CHO or HEK293 cells).
-
Radiolabeled KOR ligand (e.g., [³H]diprenorphine or [³H]U-69,593).
-
Unlabeled Dynorphin A(1-10) and a reference KOR ligand (e.g., U-50,488H).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Cell harvester and scintillation counter.
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand with varying concentrations of the unlabeled test compound (Dynorphin A(1-10)) and the cell membranes in the binding buffer.
-
Incubate at a specific temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
To determine non-specific binding, a parallel set of tubes containing a high concentration of an unlabeled selective KOR ligand is included.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon KOR stimulation by an agonist.
Materials:
-
Cell membranes from KOR-expressing cells.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS.
-
GDP.
-
Dynorphin A(1-10) and a reference KOR agonist.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
Procedure:
-
Pre-incubate the cell membranes with GDP to ensure G proteins are in their inactive state.
-
In a 96-well plate, add the cell membranes, varying concentrations of the agonist (Dynorphin A(1-10)), and a fixed concentration of [³⁵S]GTPγS.
-
Basal binding is determined in the absence of an agonist.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Incubate the mixture at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the agonist-stimulated increase in [³⁵S]GTPγS binding against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) from the curve.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays are used to monitor protein-protein interactions in live cells, such as the interaction between the KOR and G proteins or β-arrestin.
Materials:
-
HEK293 or other suitable cells.
-
Expression plasmids for KOR fused to a BRET donor (e.g., Renilla luciferase, Rluc) and an interacting partner (G protein subunit or β-arrestin) fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell culture reagents and transfection reagents.
-
BRET substrate (e.g., coelenterazine h).
-
Microplate reader capable of detecting dual luminescence emissions.
Procedure:
-
Co-transfect the cells with the donor- and acceptor-fused constructs.
-
Plate the transfected cells in a 96-well plate.
-
On the day of the assay, replace the culture medium with a suitable assay buffer.
-
Add varying concentrations of the agonist (Dynorphin A(1-10)).
-
Add the BRET substrate.
-
Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using the microplate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the change in BRET ratio against the logarithm of the agonist concentration to determine the pEC₅₀.
cAMP Inhibition Assay
This assay measures the ability of a KOR agonist to inhibit the production of cAMP.
Materials:
-
Cells stably expressing the KOR (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Dynorphin A(1-10) and a reference agonist.
-
cAMP detection kit (e.g., ELISA, HTRF).
Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with the phosphodiesterase inhibitor.
-
Add varying concentrations of the KOR agonist (Dynorphin A(1-10)).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial kit.
-
Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.
-
Determine the IC₅₀ value from the dose-response curve.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathways activated by Dynorphin A(1-10) at the KOR.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.
Caption: Experimental workflow for a BRET assay.
Conclusion
Dynorphin A(1-10) acts as a potent agonist at the kappa opioid receptor, initiating a complex array of intracellular signaling events. Its mechanism of action involves both canonical G protein-dependent pathways, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity, and β-arrestin-dependent pathways, which mediate receptor desensitization, internalization, and activation of MAPK cascades. A thorough understanding of these multifaceted signaling profiles, facilitated by the experimental approaches detailed in this guide, is paramount for the rational design and development of novel KOR-targeted therapeutics with improved efficacy and safety profiles. Further research is warranted to fully elucidate the specific quantitative pharmacology of Dynorphin A(1-10) and its precise role in the physiological and pathophysiological functions of the KOR system.
References
- 1. Affinity labelling of frog brain opioid receptors by dynorphin(1-10) chloromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
Dynorphin A(1-10) Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dynorphin A(1-10), a truncated form of the endogenous opioid peptide Dynorphin A, is a critical neuromodulator with a complex pharmacological profile. While its primary actions are mediated through the kappa-opioid receptor (KOR), a Gi/o-coupled G protein-coupled receptor (GPCR), a growing body of evidence reveals significant downstream signaling through non-opioid pathways. This technical guide provides an in-depth exploration of the multifaceted signaling cascades initiated by Dynorphin A(1-10), presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Signaling Pathways
Dynorphin A(1-10) elicits its physiological and pathological effects through two main signaling paradigms: canonical signaling via the kappa-opioid receptor and non-canonical signaling through various other targets.
Canonical Kappa-Opioid Receptor (KOR) Signaling
As an endogenous ligand for the KOR, Dynorphin A(1-10) initiates a cascade of intracellular events upon binding. The KOR is canonically coupled to the Gi/o family of G proteins.[1] This interaction leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of several downstream effectors.[1]
Key downstream events include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP attenuates the activity of protein kinase A (PKA) and subsequently alters the phosphorylation state and activity of numerous target proteins.
-
Modulation of Ion Channels: The Gβγ subunit plays a crucial role in modulating ion channel activity. It directly activates G protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization.[1] This leads to a reduction in neuronal excitability. Concurrently, Gβγ subunits can inhibit N-type voltage-gated calcium channels (CaV2.2), reducing calcium influx and subsequent neurotransmitter release.[1]
-
MAPK/ERK Pathway Activation: KOR activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can occur through both G protein-dependent and β-arrestin-mediated mechanisms.
-
β-Arrestin Recruitment: Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the KOR, β-arrestins are recruited to the receptor. This process is critical for receptor desensitization, internalization, and for initiating a second wave of signaling, including the activation of MAPK pathways.
Non-Canonical (Non-Opioid) Signaling
Emerging research has highlighted that Dynorphin A(1-10) can signal independently of the KOR, interacting directly with other receptors and ion channels.
-
N-Methyl-D-Aspartate (NMDA) Receptor Blockade: Dynorphin A(1-10) can directly block NMDA receptor-activated currents in a voltage-independent manner. This non-opioid action is significant as it can contribute to both neuroprotective and neurotoxic effects depending on the context.
-
Bradykinin Receptor Interaction: Some studies suggest that dynorphin fragments can interact with bradykinin receptors, potentially contributing to pronociceptive effects under certain conditions.
-
GPR139 Activation: Recent evidence indicates that dynorphin peptides can activate the orphan G protein-coupled receptor GPR139, which couples to Gq/11 proteins, leading to an excitatory signaling cascade. This pathway may serve to homeostatically scale the inhibitory effects of canonical KOR signaling.
-
Acid-Sensing Ion Channel (ASIC) Modulation: Dynorphin peptides have been shown to modulate the activity of ASICs, which could have implications in conditions such as acidosis-induced neuronal injury.
Quantitative Data
The following tables summarize the available quantitative data for Dynorphin A(1-10) and related dynorphin peptides at their primary targets.
Table 1: Kappa-Opioid Receptor (KOR) Binding Affinities and Functional Potencies of Dynorphin Peptides
| Ligand | Receptor/Cell Line | Assay Type | Parameter | Value |
| Dynorphin A | CHO-hKOR | [3H]diprenorphine Competition | Ki | 0.28 ± 0.03 nM |
| Dynorphin A | CHO-hKOR | [35S]GTPγS Binding | EC50 | 0.34 ± 0.05 nM |
| Dynorphin A | Mouse Striatum | [35S]GTPγS Binding | EC50 | ~1 µM |
| Dynorphin A(1-13) | Mouse Striatum | [35S]GTPγS Binding | EC50 | ~1 µM |
| [D-Pro10]dynorphin A-(1-11) | CHO-rKOR | [3H]diprenorphine Competition | Ki | 0.13 nM |
| [D-Pro10]dynorphin A-(1-11) | CHO-rKOR | Adenylyl Cyclase Inhibition | IC50 | 0.12 nM |
Note: Data for Dynorphin A(1-10) is limited in the literature; values for the full-length Dynorphin A and other fragments are provided for context.
Table 2: Non-Opioid Receptor Interactions of Dynorphin A(1-10)
| Ligand | Target | Preparation | Assay Type | Parameter | Value |
| Dynorphin A(1-10) | NMDA Receptor | Isolated Rat Trigeminal Neurons | Whole-cell Patch Clamp | IC50 | 42.0 µM |
Experimental Protocols
Radioligand Binding Assay for KOR
Objective: To determine the binding affinity (Ki) of Dynorphin A(1-10) for the kappa-opioid receptor.
Materials:
-
Cell membranes prepared from cells stably expressing KOR (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]diprenorphine or a selective KOR antagonist like [3H]U-69,593.
-
Unlabeled competitor ligand: Dynorphin A(1-10).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Thaw the prepared cell membranes on ice and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
In a 96-well plate, add a fixed concentration of the radioligand.
-
Add increasing concentrations of unlabeled Dynorphin A(1-10). For determining non-specific binding, add a high concentration of a non-radioactive KOR ligand (e.g., naloxone).
-
Add the cell membranes to initiate the binding reaction. The final volume should be consistent across all wells.
-
Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Analyze the data using a non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
Objective: To measure the functional potency (EC50) and efficacy of Dynorphin A(1-10) in activating G proteins coupled to the KOR.
Materials:
-
Cell membranes from KOR-expressing cells.
-
[35S]GTPγS.
-
GDP.
-
Dynorphin A(1-10).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Other materials are similar to the radioligand binding assay.
Procedure:
-
Prepare cell membranes as in the binding assay.
-
In a 96-well plate, add the cell membranes.
-
Add increasing concentrations of Dynorphin A(1-10).
-
Add a fixed concentration of GDP (e.g., 10 µM).
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction and filter as described for the binding assay.
-
Quantify the amount of bound [35S]GTPγS using a liquid scintillation counter.
-
Plot the stimulated [35S]GTPγS binding against the logarithm of the Dynorphin A(1-10) concentration to determine the EC50 and Emax values.
cAMP Accumulation Assay
Objective: To determine the ability of Dynorphin A(1-10) to inhibit adenylyl cyclase activity.
Materials:
-
Whole cells stably expressing KOR.
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
Dynorphin A(1-10).
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).
Procedure:
-
Plate the KOR-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with a phosphodiesterase inhibitor like IBMX to prevent the degradation of cAMP.
-
Add increasing concentrations of Dynorphin A(1-10).
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.
-
Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the Dynorphin A(1-10) concentration to determine the IC50 value.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the KOR upon stimulation with Dynorphin A(1-10).
Materials:
-
Cells co-expressing KOR and a β-arrestin fusion protein (e.g., β-arrestin-GFP).
-
Assay-specific reagents (e.g., for BRET or enzyme complementation assays).
-
Dynorphin A(1-10).
Procedure:
-
Plate the engineered cells in a suitable microplate.
-
Add increasing concentrations of Dynorphin A(1-10).
-
Incubate for a specified time at 37°C.
-
Measure the signal (e.g., luminescence, fluorescence, or BRET ratio) according to the specific assay format.
-
Plot the signal against the logarithm of the Dynorphin A(1-10) concentration to determine the EC50 for β-arrestin recruitment.
Mandatory Visualizations
Caption: Canonical KOR G-protein signaling pathway.
Caption: KOR β-arrestin signaling pathway.
Caption: Non-opioid signaling pathways of Dynorphin A(1-10).
Conclusion
Dynorphin A(1-10) is a pleiotropic signaling molecule with complex downstream effects that extend beyond canonical KOR activation. Its ability to modulate both inhibitory and excitatory pathways through opioid and non-opioid targets underscores its importance in fine-tuning neuronal activity. A thorough understanding of these diverse signaling mechanisms is paramount for the rational design of novel therapeutics targeting the dynorphin system for a range of neurological and psychiatric disorders. This guide provides a foundational resource for researchers to delve into the intricate world of Dynorphin A(1-10) signaling.
References
Structure-activity relationship of Dynorphin A(1-10) and its analogs.
An In-depth Technical Guide to the Structure-Activity Relationship of Dynorphin A(1-10) and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin A (Dyn A) is an endogenous opioid peptide that serves as the primary ligand for the kappa opioid receptor (KOR), though it also displays affinity for mu (MOR) and delta (DOR) opioid receptors.[1] The full native peptide, Dyn A(1-17), and its shorter, biologically active fragments like Dyn A(1-10) are implicated in a wide array of physiological processes, including pain modulation (analgesia), neuroprotection, addiction, and mood regulation.[1][2] However, the therapeutic potential of native dynorphins is limited by poor metabolic stability and undesirable side effects such as dysphoria and psychotomimetic effects when targeting central KORs.[3]
The structure of Dyn A is often conceptualized by the "message-address" model.[2] The N-terminal tetrapeptide sequence (Tyr-Gly-Gly-Phe), common to most opioid peptides, constitutes the "message" domain responsible for activating the receptor. The C-terminal portion, or "address" domain, is unique and confers selectivity and high affinity for the KOR. Extensive structure-activity relationship (SAR) studies on Dyn A(1-10) and its analogs have been conducted to develop ligands with improved affinity, selectivity, stability, and specific functional profiles (e.g., agonists vs. antagonists) for therapeutic applications. This guide provides a detailed overview of these SAR findings, associated signaling pathways, and the experimental protocols used for their characterization.
Core Structure-Activity Relationships
The peptide sequence of Dynorphin A(1-10) is Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro . Modifications at various positions have profound effects on receptor binding and functional activity.
N-Terminal "Message" Sequence Modifications (Positions 1-4)
The N-terminal region is critical for opioid activity.
-
Position 1 (Tyrosine): The phenolic hydroxyl group of Tyr¹ is indispensable for binding and activation of opioid receptors. Its removal results in a near-complete loss of opioid activity. However, des-Tyr¹ fragments can still elicit non-opioid neuroexcitatory effects through bradykinin and NMDA receptors. N-terminal alkylation (e.g., with benzyl or allyl groups) can dramatically alter efficacy. Monoalkylation tends to produce potent KOR agonists with enhanced selectivity, whereas N,N-dialkylation can convert agonists into antagonists, albeit often with reduced affinity.
-
Positions 2 & 3 (Glycine): Substitution of D-amino acids, particularly D-Alanine at position 2, can increase resistance to enzymatic degradation and influence conformation. Cyclization between position 2 and 5 has been used to create conformationally constrained analogs, leading to compounds with high affinity for KOR but often reduced selectivity over MOR and DOR.
-
Position 3 (Glycine): Introducing a Proline at position 3, as seen in [Pro³]Dyn A(1-11)-NH₂, can yield analogs with exceptionally high KOR affinity (Ki = 2.4 nM) and over 2000-fold selectivity.
-
Position 4 (Phenylalanine): This aromatic residue is a key component of the opioid pharmacophore, and modifications here are generally not well tolerated.
C-Terminal "Address" Sequence Modifications (Positions 5-10)
The "address" sequence is the primary determinant of KOR selectivity.
-
Position 5 (Leucine): Substitution of Leucine with Methionine has been explored, affecting the overall pharmacological profile.
-
Positions 6, 7, & 9 (Arginine): The positively charged Arg residues, particularly Arg⁶ and Arg⁷, are crucial for high-affinity binding to the KOR. Their removal or neutralization significantly reduces KOR affinity. This supports the hypothesis of an electrostatic interaction with a negatively charged domain in the extracellular loop 2 (EL2) of the KOR. Interestingly, some studies on [des-Arg⁷]Dyn A analogs have found that this residue is not essential for KOR binding, suggesting that the (1-9) fragment may be a minimum pharmacophore.
-
Position 8 (Isoleucine): This neutral residue can be removed or substituted without a significant loss in KOR affinity.
-
Position 10 (Proline): The Pro¹⁰ residue induces a β-turn, which is important for the peptide's conformation. Substitution with a D-Proline can enhance stability and KOR selectivity. Incorporating thioproline at this position has also been investigated.
Quantitative Data on Dynorphin A(1-10) Analogs
The following tables summarize key binding affinity and functional activity data for representative analogs.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Dynorphin A Analogs
| Peptide Analog | KOR (κ) Ki [nM] | MOR (μ) Ki [nM] | DOR (δ) Ki [nM] | κ/μ Selectivity | κ/δ Selectivity | Reference(s) |
| Dyn A(1-11) | 0.09 | 2.5 | 13 | 28 | 144 | |
| [des-Arg⁷]Dyn A(1-11) | 0.43 | 1.9 | 12 | 4.4 | 28 | |
| [des-Arg⁷]Dyn A(1-9) | 0.22 | 11 | 2.5 | 50 | 11 | |
| cyclo[D-Ala²(cis)Ala⁵]Dyn A(1-11)NH₂ | 0.84 | 1.8 | 4.6 | 2.1 | 5.5 | |
| cyclo[D-Ala²(trans)Ala⁵]Dyn A(1-11)NH₂ | 1.33 | 2.5 | 11 | 1.9 | 8.3 | |
| [Pro³]Dyn A(1-11)-NH₂ | 2.4 | >5000 | >5000 | >2083 | >2083 | |
| [Pro³,Arg⁸]Dyn A(1-11)-NH₂ | 0.44 | >1000 | >1000 | >2273 | >2273 | |
| N-Allyl[D-Pro¹⁰]Dyn A-(1-11) | <0.05 | ~10 | >100 | >200 | >2000 | |
| N,N-diallyl[D-Pro¹⁰]Dyn A-(1-11) | 0.19 | ~20 | >100 | ~105 | >526 |
Note: Ki values are compiled from multiple sources and assay conditions may vary. Lower Ki indicates higher binding affinity.
Table 2: In Vitro Functional Activity of Dynorphin A Analogs
| Peptide Analog | Assay | Activity | Potency (IC₅₀/EC₅₀/Ke) | Reference(s) |
| Dyn A(1-10) Amide | Guinea Pig Ileum | Agonist | IC₅₀ = 0.36 nM | |
| [D-Trp²,⁸,D-Pro¹⁰]Dyn A(1-11) | Rabbit Vas Deferens | Antagonist | Ke = 433 nM | |
| [D-Trp⁵,⁸,D-Pro¹⁰]Dyn A(1-11) | Rabbit Vas Deferens | Antagonist | Ke = 199 nM | |
| N-Allyl[D-Pro¹⁰]Dyn A-(1-11) | Guinea Pig Ileum | Agonist | Moderately Potent | |
| N,N-diallyl[D-Pro¹⁰]Dyn A-(1-11) | Guinea Pig Ileum | Antagonist | Weak | |
| cyclo[D-Ala²]Dyn A(1-11)NH₂ Analogs | Adenylyl Cyclase | Agonist | Full or near-full | |
| [Pro³,Arg⁸]Dyn A(1-11)-NH₂ | [³⁵S]GTPγS | Antagonist | - |
Signaling Pathways
Dynorphin A and its analogs initiate cellular responses through complex signaling cascades, which can be broadly categorized as opioid receptor-mediated and non-opioid.
Opioid Receptor-Mediated Signaling
Activation of KOR, a G-protein coupled receptor (GPCR), primarily involves coupling to inhibitory G-proteins (Gαi/o). This triggers a cascade that includes the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also directly modulate ion channels, typically by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-sensitive calcium channels (VSCC). This combination leads to neuronal hyperpolarization and reduced neurotransmitter release, the basis for its analgesic effects.
Caption: Canonical KOR Gαi/o-coupled signaling pathway.
Non-Opioid Signaling
Notably, Dyn A and particularly its des-Tyr¹ metabolites can produce neuroexcitatory effects that are not blocked by opioid antagonists. These actions are mediated through interactions with other receptor systems, including the N-methyl-D-aspartate (NMDA) receptor and bradykinin receptors (B1/B2). Activation of these pathways can lead to increased intracellular calcium, enhanced release of excitatory neurotransmitters, and a state of hyperalgesia, counteracting the peptide's opioid-mediated analgesic effects.
Caption: Non-opioid excitatory signaling of Dynorphin A.
Experimental Protocols
The characterization of Dynorphin A analogs relies on a suite of standardized biochemical and pharmacological assays.
Solid-Phase Peptide Synthesis (SPPS)
Dynorphin analogs are typically synthesized using an automated peptide synthesizer following the Fmoc (9-fluorenylmethoxycarbonyl) protocol.
-
Resin Preparation: The C-terminal amino acid is attached to a solid support resin (e.g., Rink Amide resin for C-terminal amides).
-
Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a piperidine solution.
-
Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the free N-terminus of the growing peptide chain.
-
Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.
Opioid Receptor Binding Assay (Competitive Radioligand)
This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (KOR, MOR, or DOR) are prepared from transfected cell lines (e.g., CHO cells) or animal brain tissue (e.g., guinea pig cerebellum for KOR).
-
Assay Incubation: In a 96-well plate, the following are combined:
-
Receptor membranes (10-20 µg protein/well).
-
A fixed concentration of a selective radioligand (e.g., [³H]U-69,593 for KOR) at or below its Kd value.
-
Varying concentrations of the unlabeled test analog.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Controls:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a non-radiolabeled universal opioid antagonist (e.g., 10 µM Naloxone).
-
-
Incubation: The plate is incubated for a set time (e.g., 60-120 minutes) at room temperature to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.
-
Washing: Filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Filters are placed in scintillation vials with a scintillation cocktail, and radioactivity is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - NSB.
-
The concentration of the test analog that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The IC₅₀ is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Functional Assay: cAMP Inhibition
This assay measures the ability of an agonist to activate Gαi/o-coupled receptors and inhibit adenylyl cyclase, thereby determining its potency (EC₅₀) and efficacy (Emax).
-
Cell Culture: Use cells stably expressing the opioid receptor of interest (e.g., KOR-CHO cells).
-
Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulate adenylyl cyclase with forskolin.
-
Compound Treatment: Concurrently, treat cells with varying concentrations of the test analog.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP levels against the log concentration of the test analog. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal inhibition) and Emax (maximal effect). Antagonist activity can be measured by the ability of the compound to shift the dose-response curve of a known agonist to the right.
Conclusion
The structure-activity relationship of Dynorphin A(1-10) is complex, with distinct structural motifs governing receptor affinity, selectivity, and functional efficacy. The N-terminal "message" sequence is crucial for receptor activation, where modifications can switch activity from agonism to antagonism. The C-terminal "address" sequence, rich in basic residues, is the primary driver of high affinity and selectivity for the kappa opioid receptor through key electrostatic interactions. Through systematic modifications—including amino acid substitution, cyclization, and N-terminal alkylation—researchers have successfully developed a diverse range of analogs. These include highly selective KOR agonists, potent KOR antagonists, and ligands with mixed-receptor profiles. This detailed understanding of Dyn A's SAR, enabled by robust experimental protocols, continues to guide the rational design of novel peptide-based therapeutics for pain, addiction, and mood disorders, aiming to harness the benefits of KOR modulation while minimizing adverse effects.
References
- 1. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynorphin A analogs for the treatment of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Binding affinity of Dynorphin A(1-10) to mu, delta, and kappa opioid receptors.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the endogenous opioid peptide Dynorphin A(1-10) to the mu (µ), delta (δ), and kappa (κ) opioid receptors. This document summarizes key quantitative data, details common experimental methodologies, and illustrates the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
Dynorphin A and its fragments are known to be the endogenous ligands for the kappa opioid receptor (KOR), but they also exhibit varying degrees of affinity for the mu (MOR) and delta (DOR) opioid receptors. While specific binding affinity data for the Dynorphin A(1-10) fragment is not always presented in a consolidated manner, the following table summarizes available data for closely related fragments to provide a comparative perspective. The data are primarily derived from functional assays, such as cAMP inhibition, which measures the concentration of a ligand required to inhibit a biological response by 50% (IC50).
| Ligand | Receptor | Assay Type | Cell Line | IC50 (nM) | Reference |
| Dynorphin A(1-7) | κ (KOR) | cAMP Inhibition | HEK | 2.58 | [1] |
| Dynorphin A(1-9) | κ (KOR) | cAMP Inhibition | HEK | Similar to 1-7 & 1-17 | [1] |
| Dynorphin A(1-17) | κ (KOR) | cAMP Inhibition | HEK | Potent | [1] |
| Dynorphin A(1-7) | µ (MOR) | cAMP Inhibition | HEK | 230 | [1] |
| Dynorphin A(1-9) | µ (MOR) | cAMP Inhibition | HEK | Potent | [1] |
| Dynorphin A(1-17) | µ (MOR) | cAMP Inhibition | HEK | Potent | |
| Dynorphin A(1-7) | δ (DOR) | cAMP Inhibition | HEK | Similar to KOR | |
| Dynorphin A(1-9) | δ (DOR) | cAMP Inhibition | HEK | Most Potent Fragment | |
| Dynorphin A(1-17) | δ (DOR) | cAMP Inhibition | HEK | Potent |
Note: "Potent" and "Similar" are used where specific numerical values were not provided in the source material. One study noted that Dynorphin A displaces [3H]-diprenorphine binding with Ki values in the nanomolar range at all three receptors (hMOR, hDOR, hKOR).
Experimental Protocols
The determination of the binding affinity and functional activity of Dynorphin A(1-10) involves several key in vitro assays. The following are detailed methodologies for these experiments.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a ligand for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.
Protocol:
-
Membrane Preparation:
-
Cells stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells) are harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Competition Binding:
-
A constant concentration of a radiolabeled ligand (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, or [³H]DPDPE for DOR) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (Dynorphin A(1-10)) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the opioid receptor upon agonist binding.
Protocol:
-
Membrane Preparation:
-
Cell membranes are prepared as described in the radioligand binding assay protocol.
-
-
Assay Reaction:
-
The cell membranes (e.g., 15 µg of protein) are incubated in an assay buffer containing MgCl₂, NaCl, and GDP.
-
A constant concentration of [³⁵S]GTPγS (e.g., 0.05 nM) is added to the mixture.
-
Increasing concentrations of the agonist (Dynorphin A(1-10)) are added.
-
Basal binding is determined in the absence of the agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The reaction is incubated at a specific temperature (e.g., 25°C or 30°C) for a set time (e.g., 60 minutes).
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with cold buffer.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
The data are analyzed to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) of the agonist.
-
cAMP Inhibition Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic adenosine monophosphate (cAMP), a downstream effector of Gi/o-coupled receptors.
Protocol:
-
Cell Culture:
-
Cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells) are cultured in appropriate media.
-
-
Assay Procedure:
-
Cells are plated in a multi-well plate and allowed to adhere.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Adenylyl cyclase is stimulated with a fixed concentration of forskolin.
-
Increasing concentrations of the agonist (Dynorphin A(1-10)) are added to the cells.
-
The plate is incubated for a specific time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Quantification:
-
The cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as an ELISA, HTRF, or BRET-based assay.
-
The data are analyzed to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
-
Signaling Pathways and Experimental Workflow
The interaction of Dynorphin A(1-10) with opioid receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate these pathways and a typical experimental workflow for characterizing opioid peptide binding.
This guide provides a foundational understanding of the binding characteristics of Dynorphin A(1-10) at the three primary opioid receptors. The provided data and protocols serve as a valuable resource for researchers engaged in the study of opioid pharmacology and the development of novel therapeutics.
References
In Vivo Pharmacokinetics and Metabolism of Dynorphin A(1-10): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Dynorphin A(1-10) and its closely related analogues. Dynorphin A is an endogenous opioid peptide derived from the precursor protein prodynorphin, exerting its primary effects through the kappa-opioid receptor (KOR)[1]. Its therapeutic potential is significant, but its clinical utility is hampered by rapid degradation in biological systems. Understanding its pharmacokinetic profile and metabolic fate is crucial for the development of stable, therapeutically viable analogues.
Pharmacokinetic Profile
The in vivo and ex vivo half-life of Dynorphin A and its fragments is exceptionally short, posing a significant challenge for its therapeutic application. The peptide is subject to rapid enzymatic degradation in blood, plasma, and brain tissue[2][3][4].
Quantitative pharmacokinetic data for Dynorphin A fragments reveal this rapid clearance. Studies comparing different lengths and modifications of the peptide highlight the influence of structure on stability. For instance, the amidation of the C-terminus in Dynorphin A(1-10)amide results in a notable increase in its half-life compared to the rapidly processed Dynorphin A(1-13)[5].
| Peptide Fragment | Matrix | Half-life (t½) | Reference |
| Dynorphin A(1-13) | Human Plasma/Blood | < 1 minute | |
| This compoundamide | Human Blood (ex vivo) | 10 minutes | |
| Dynorphin A(1-17) | Human Blood (ex vivo) | ~3 hours |
Table 1: Comparative half-life of Dynorphin A fragments. Data illustrates the rapid degradation of shorter, unmodified peptides and the stabilizing effect of C-terminal amidation.
Metabolic Pathways and Key Metabolites
The metabolism of Dynorphin A peptides is primarily driven by peptidases, which cleave the peptide at multiple sites. The two main classes of enzymes responsible for this degradation are aminopeptidases and carboxypeptidases.
-
Aminopeptidases: These enzymes cleave amino acids from the N-terminus. A critical initial step in the metabolism of Dynorphin A is the rapid cleavage of the N-terminal tyrosine (Tyr¹). This conversion results in des-tyrosine metabolites, such as Dynorphin A(2-17), which lack significant opioid activity but may possess other biological functions, potentially mediated through non-opioid receptors like the NMDA receptor.
-
Carboxypeptidases: These enzymes act on the C-terminus of the peptide. For longer fragments like Dynorphin A(1-13), carboxypeptidase N is known to remove the C-terminal lysine, yielding Dynorphin A(1-12).
-
Endopeptidases: Enzymes like Angiotensin-Converting Enzyme (ACE) and Neprilysin can cleave internal peptide bonds, contributing to the formation of various smaller fragments.
The metabolic cascade is complex, with primary metabolites being further broken down into a variety of smaller peptides. For Dynorphin A(1-13), major metabolites include Dyn A(1-12), A(2-12), A(4-12), and A(4-8).
References
- 1. Dynorphin - Wikipedia [en.wikipedia.org]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Dynorphins in Development and Disease: Implications for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Differential biotransformation of dynorphin A (1-17) and dynorphin A (1-13) peptides in human blood, ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dualistic Role of Dynorphin A(1-10) in Pain Modulation and Nociception: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dynorphin A and its fragments, including Dynorphin A(1-10), represent a fascinating and complex area of neuropeptide research, particularly in the context of pain. This peptide family exhibits a paradoxical dual nature, capable of producing both profound analgesia and a persistent, pain-like state. This guide provides an in-depth examination of the mechanisms, signaling pathways, and experimental considerations surrounding Dynorphin A(1-10)'s role in pain modulation. The content delves into its canonical opioid receptor interactions that lead to antinociception and its non-opioid, pronociceptive actions mediated by other receptor systems, which are implicated in the maintenance of chronic pain states. Quantitative data, detailed experimental protocols, and signaling pathway diagrams are provided to offer a comprehensive resource for professionals in the field.
The Dichotomy of Dynorphin A: Analgesia and Hyperalgesia
The endogenous peptide Dynorphin A (Dyn A) has long been recognized for its complex role in the central nervous system (CNS). While it is traditionally known for its inhibitory effects mediated through opioid receptors, it also possesses excitatory, non-opioid activities that contribute to pain facilitation.[1] This dual functionality is critical for understanding its physiological and pathophysiological roles.
Antinociceptive Role: The Kappa-Opioid Receptor Pathway
Dynorphin A's analgesic properties are primarily mediated by its activity as an agonist at the κ-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[1][2] Dyn A exhibits a high affinity for the KOR, though it can also interact with μ-opioid (MOR) and δ-opioid (DOR) receptors.[1][3] KORs are widely expressed in key pain-processing regions of the brain and spinal cord, including the dorsal root ganglia (DRG), dorsal spinal cord, periaqueductal gray (PAG), and rostral ventromedial medulla.
Activation of the KOR by Dynorphin A(1-10) initiates an inhibitory signaling cascade:
-
G-protein Activation: The receptor couples to inhibitory G-proteins (Gαi/o).
-
Adenylyl Cyclase Inhibition: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
-
Ion Channel Modulation: The Gβγ subunit directly modulates ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).
The cumulative effect of this cascade is a reduction in neuronal excitability and a decrease in the release of excitatory neurotransmitters like glutamate and substance P, resulting in an antinociceptive or analgesic effect.
Pronociceptive Role: Non-Opioid Mechanisms
Paradoxically, under conditions of persistent pain, such as nerve injury or inflammation, spinal levels of Dyn A are often upregulated. This elevation is associated with the maintenance of chronic pain states, including hyperalgesia and allodynia. These pronociceptive effects are not mediated by opioid receptors and are not blocked by opioid antagonists like naloxone. Instead, they involve excitatory actions at other receptor systems.
1.2.1. Bradykinin Receptor Activation A key mechanism for Dyn A's pronociceptive effects is its action as an agonist at bradykinin receptors (B1 and B2). This interaction is particularly relevant for des-tyrosyl fragments of dynorphin (e.g., Dyn A(2-13)), which lack the N-terminal tyrosine essential for opioid receptor activity. The signaling pathway is distinct from the canonical bradykinin pathway and leads to neuronal excitation:
-
Bradykinin Receptor Binding: Dynorphin fragments bind to B1/B2 receptors on sensory neurons.
-
PKA-Dependent Pathway: This activates a Protein Kinase A (PKA)-dependent pathway.
-
Calcium Influx: The pathway culminates in the opening of L-type and P/Q-type voltage-sensitive calcium channels (VSCCs), causing an influx of extracellular Ca2+.
-
Neuronal Excitation: The resulting increase in intracellular calcium enhances neuronal excitability and contributes to pain hypersensitivity.
1.2.2. NMDA Receptor Interaction There is substantial evidence that Dyn A's excitatory effects can be mediated through the N-Methyl-D-aspartate receptor (NMDAR). The pronociceptive and neurotoxic effects of high-dose intrathecal dynorphin can be prevented by NMDAR antagonists like MK-801. While some studies suggest a direct binding interaction, the precise mechanism remains under investigation, with possibilities including both direct block and indirect modulation that ultimately leads to neuronal sensitization. This NMDAR-related action is thought to be a key mechanism by which elevated dynorphin contributes to central sensitization and the maintenance of chronic pain.
Quantitative Data
The following tables summarize key quantitative data regarding the interactions and effects of Dynorphin A fragments.
Table 1: Receptor Binding Affinities of Dynorphin A and Related Peptides
| Ligand | Receptor | Preparation | Radioligand | Affinity (Ki) / Potency (EC50) | Reference |
|---|---|---|---|---|---|
| Dynorphin A | KOR | CHO-KOR cells | - | ~1-6 nM (pEC50 8.21-8.52) | |
| Dynorphin A | MOR | - | - | High Affinity | |
| Dynorphin A | DOR | - | - | High Affinity | |
| [D-Pro10]Dyn(1-11) | KOR | - | [3H]Bremazocine | ~7-fold higher than Dyn A | |
| Dynorphin(1-10)-CMK | KOR | Frog Brain Membranes | [3H]ethylketocyclazocine | ~200 nM | |
| Dynorphin A(1-17) | NMDA Receptor | - | - | Apparent KD ~1.6 µM |
| Dynorphin A(2-13) | Opioid Receptors | - | - | Very Low Affinity | |
Note: Data is compiled from various experimental systems and conditions. Direct comparison requires caution. CMK = chloromethyl ketone.
Table 2: In Vivo Nociceptive Effects of Intrathecally Administered Dynorphin A
| Peptide | Animal Model | Dose | Nociceptive Test | Key Result | Reference |
|---|---|---|---|---|---|
| Dynorphin A | Rat | Dose-dependent | Tail-flick | 6-10x more potent analgesia than morphine | |
| Dynorphin A | Rat | Low doses | - | Pronociceptive behaviors (biting, licking) | |
| Dynorphin A(1-17) | Mouse | 10 nmol (i.t.) | Von Frey | Long-lasting mechanical allodynia (>60 days) | |
| Dynorphin A(2-13) | Rat | 3 nmol (i.t.) | Von Frey / Radiant Heat | Significant tactile hypersensitivity & thermal hyperalgesia | |
| Dynorphin Antiserum | Rat (Nerve Injury) | i.t. | - | Reversed neuropathic pain state |
| Dynorphin Antiserum | Rat (DAMGO-infused) | 200 µg (i.t.) | Von Frey / Radiant Heat | Blocked opioid-induced allodynia and hyperalgesia | |
i.t. = intrathecal administration.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate study of Dynorphin A(1-10). Below are outlines for key experimental procedures.
Protocol 1: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of Dynorphin A(1-10) for the kappa-opioid receptor.
-
Materials:
-
Tissue Preparation: Homogenized brain tissue (e.g., frog or rat brain) or cell membranes from a cell line expressing KOR (e.g., CHO-KOR).
-
Radioligand: A KOR-selective radioligand such as [3H]ethylketocyclazocine (EKC) or [3H]U-69,593.
-
Test Ligand: Dynorphin A(1-10) at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled KOR agonist (e.g., unlabeled EKC).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Glass fiber filters, vacuum filtration manifold, liquid scintillation counter.
-
-
Methodology:
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test ligand (Dynorphin A(1-10)). For total binding, omit the test ligand. For non-specific binding, add the high concentration of the unlabeled agonist.
-
Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter under vacuum. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of Dynorphin A(1-10). Use non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: In Vivo Assessment of Mechanical Allodynia (Von Frey Test)
-
Objective: To evaluate the pronociceptive (allodynic) effect of intrathecally (i.t.) administered Dynorphin A(1-10).
-
Materials:
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice with chronically implanted intrathecal catheters.
-
Test Agent: Dynorphin A(1-10) dissolved in sterile saline or artificial cerebrospinal fluid (aCSF).
-
Apparatus: A set of calibrated von Frey filaments (logarithmically incremental stiffness), testing platform with a wire mesh floor.
-
-
Methodology:
-
Habituation: Place animals in individual compartments on the mesh floor and allow them to acclimate for at least 30-60 minutes before testing.
-
Baseline Measurement: Determine the pre-drug paw withdrawal threshold (PWT). Apply von Frey filaments to the mid-plantar surface of the hind paw with increasing force. The threshold is defined as the lowest force that elicits a brisk paw withdrawal or flinching. The "up-down" method of Dixon is commonly used for efficient threshold determination.
-
Administration: Administer Dynorphin A(1-10) or vehicle via the intrathecal catheter.
-
Post-Administration Testing: At specified time points after administration (e.g., 30 min, 1, 2, 4, 24 hours), re-measure the PWT for both hind paws.
-
Data Analysis: A significant decrease in the PWT in the drug-treated group compared to the vehicle-treated group indicates the development of mechanical allodynia. Data are typically presented as the mean PWT (in grams) ± SEM over time.
-
Conclusion and Therapeutic Perspective
Dynorphin A(1-10) holds a unique position in pain pharmacology, acting as a molecular switch with the ability to either suppress or promote nociception. Its actions are highly context-dependent, determined by its concentration, the receptor system it engages, and the underlying physiological state of the nervous system.
-
Opioid-Mediated Analgesia: The antinociceptive effects via KOR activation confirm its role within the endogenous opioid system's pain-dampening circuits. Developing KOR agonists based on the dynorphin scaffold remains a promising strategy for creating potent analgesics that may avoid some of the side effects associated with MOR agonists.
-
Non-Opioid Pronociception: The pronociceptive actions, mediated by bradykinin and potentially NMDA receptors, are critically important in the pathology of chronic pain. The upregulation of dynorphin following nerve injury suggests it is a key endogenous factor that maintains central sensitization. This finding opens new therapeutic avenues: strategies aimed at blocking the non-opioid actions of dynorphin, for instance with bradykinin receptor antagonists or specific antibodies, could be effective in treating established neuropathic pain without interfering with the beneficial aspects of the opioid system.
For drug development professionals, this dualistic profile necessitates a nuanced approach. While targeting KOR for analgesia is a valid goal, the potential for pronociceptive effects at higher concentrations or in chronic pain states must be carefully considered. Conversely, antagonizing the non-opioid, pronociceptive dynorphin pathways offers a novel, non-addictive approach to managing debilitating chronic pain conditions. Future research should continue to dissect these divergent pathways to fully harness the therapeutic potential of modulating the dynorphin system.
References
A Technical Guide to the Role of Dynorphin/Kappa Opioid Receptor System in Addiction, Depression, and Anxiety
Abstract
The endogenous opioid system, particularly the dynorphin/kappa opioid receptor (KOR) pathway, is a critical neuromodulatory system implicated in the pathophysiology of several psychiatric disorders. Unlike the mu-opioid system associated with reward and analgesia, the activation of KOR by its endogenous ligand, dynorphin, predominantly mediates aversive states, including dysphoria, anhedonia, and anxiety.[1][2][3] This technical guide provides an in-depth review of the involvement of the dynorphin/KOR system in addiction, depression, and anxiety. It consolidates quantitative data from key preclinical studies, details common experimental methodologies, and visualizes the core signaling pathways and neurocircuits. This document serves as a resource for researchers and professionals in neuroscience and drug development aimed at targeting this pathway for therapeutic intervention.
Introduction: The Dynorphin/Kappa Opioid Receptor (KOR) System
The opioid system comprises three main receptor subtypes: mu (MOR), delta (DOR), and kappa (KOR), which are activated by endogenous opioid peptides.[2] The dynorphin family of peptides, derived from the precursor prodynorphin (Pdyn), are the primary endogenous ligands for the KOR.[2] The KOR is a G protein-coupled receptor (GPCR) that, upon activation, couples to the Gi/o protein, leading to the inhibition of adenylyl cyclase, suppression of voltage-gated calcium channels, and activation of inwardly rectifying potassium channels. This cascade ultimately results in neuronal hyperpolarization and reduced neurotransmitter release.
The dynorphin/KOR system is widely distributed throughout the central nervous system, with high expression in brain regions integral to mood, motivation, and stress responses, including the nucleus accumbens (NAc), amygdala, hippocampus, hypothalamus, and ventral tegmental area (VTA). Chronic stress and exposure to drugs of abuse can lead to the upregulation of this system, contributing to the negative affective states that characterize withdrawal and psychiatric disorders. Consequently, the dynorphin/KOR system has emerged as a key "anti-reward" system and a promising target for novel therapeutics.
Role in Addiction
The dynorphin/KOR system is a critical mediator of the negative reinforcement that drives compulsive drug use and relapse. During the addiction cycle, repeated drug administration leads to an upregulation of dynorphin gene expression (PDYN) in brain reward circuits, particularly the NAc. This neuroadaptation is thought to contribute to the dysphoria, anhedonia, and depressive symptoms experienced during withdrawal.
Activation of KORs, particularly on dopamine terminals in the NAc and on VTA cell bodies, inhibits dopamine release, counteracting the rewarding effects of drugs and producing an aversive state. This KOR-mediated reduction in dopaminergic neurotransmission is a key mechanism underlying the negative affective component of addiction. Preclinical studies consistently show that KOR antagonists can block stress-induced reinstatement of drug-seeking behavior for various substances, including cocaine, nicotine, and alcohol, highlighting the therapeutic potential of targeting this system to prevent relapse.
Quantitative Data: Dynorphin/KOR System in Addiction Models
| Experimental Model | Key Finding | Quantitative Result | Brain Region | Reference |
| Cocaine Conditioned Place Preference (CPP) | Stress potentiates cocaine reward via dynorphin release. | KOR antagonist nor-BNI prevents stress-induced potentiation of cocaine CPP. | Ventral Striatum | |
| Alcohol Self-Administration | KOR antagonism reduces excessive alcohol intake in dependent mice. | Systemic nor-BNI significantly reduces high levels of alcohol consumption. | N/A (Systemic) | |
| Nicotine CPP Reinstatement | Stress-induced reinstatement of nicotine preference is KOR-dependent. | Reinstatement induced by yohimbine (2 mg/kg) is blocked by nor-BNI. | Basolateral Amygdala | |
| Human Post-Mortem Study | Dysregulation of DYN/KOR system in alcoholics. | Significant alteration in the transcriptional coordination between PDYN and OPRK1 (KOR gene). | Nucleus Accumbens | |
| Methamphetamine Administration | Upregulation of dynorphin expression after drug administration. | Dynorphin expression is upregulated 3–24 hours after methamphetamine administration. | Dorsal Striatum |
Role in Depression
Overwhelming evidence links the dynorphin/KOR system to the pathophysiology of depression. Stress, a major precipitating factor for depressive disorders, is a potent trigger for dynorphin release in limbic brain regions. Activation of the KOR system produces a range of depressive-like behaviors in animal models, including anhedonia (reduced sucrose preference), behavioral despair (increased immobility in the forced swim test), and social withdrawal. Conversely, KOR antagonists exhibit robust antidepressant-like effects in these same models.
In humans, clinical studies have found that serum dynorphin and KOR levels are significantly increased in individuals with major depressive disorder (MDD), suggesting hyperactivity of this system. The neurocircuitry involves KOR-mediated inhibition of key monoaminergic pathways, including dopamine and serotonin systems, which are known to be dysregulated in depression.
Quantitative Data: Dynorphin/KOR System in Depression Models
| Experimental Model | Key Finding | Quantitative Result | Brain Region | Reference |
| Chronic Social Defeat Stress (CSDS) | CSDS increases dynorphin expression and depressive-like behavior. | Dynorphin A expression increased significantly (P < 0.05, t(31) = 2.12). | Amygdala | |
| CSDS & KOR Antagonism | KOR antagonism in the amygdala blocks CSDS-induced social avoidance. | Intra-amygdala nor-BNI completely blocked the decrease in social interaction ratio. | Amygdala | |
| Learned Helplessness | KOR antagonism has antidepressant-like effects. | Intra-hippocampal microinfusions of KOR antagonist have antidepressant-like effects. | Hippocampus | |
| Forced Swim Test (FST) | KOR antagonists reduce immobility time. | Systemic administration of nor-BNI, JDTic, and other KOR antagonists reduces immobility. | N/A (Systemic) | |
| Human Clinical Study | Increased dynorphin/KOR signaling in MDD. | Serum dynorphin and KOR levels are significantly increased in MDD patients compared to controls. | N/A (Serum) |
Role in Anxiety
The role of the dynorphin/KOR system in anxiety is complex, with evidence suggesting it can mediate both anxiogenic and, under certain conditions, anxiolytic effects. However, a large body of preclinical work demonstrates that KOR activation, particularly in response to stress, is associated with anxiety-like behaviors. Key brain regions implicated in KOR-mediated anxiety include the extended amygdala, comprising the central nucleus of the amygdala (CeA) and the bed nucleus of the stria terminalis (BNST).
Pharmacological or genetic manipulation of the dynorphin/KOR system has yielded somewhat inconsistent results in baseline anxiety tests, possibly due to differing experimental conditions or the specific neural circuits engaged. Despite this, KOR antagonists consistently produce anxiolytic effects in various animal models, particularly under conditions of stress or withdrawal, suggesting that a hyperactive dynorphin system contributes to pathological anxiety.
Quantitative Data: Dynorphin/KOR System in Anxiety Models
| Experimental Model | Key Finding | Quantitative Result | Brain Region | Reference |
| Elevated Plus Maze (EPM) | Bright light-induced anxiety is blocked by KOR antagonism. | nor-BNI (10 mg/kg) blocked the decrease in % open arm time (p<0.05). | N/A (Systemic) | |
| EPM | Prodynorphin gene deletion blocks light-induced anxiety. | Prodynorphin knockout mice (Dyn −/−) did not show a significant anxiety-like response. | N/A (Genetic) | |
| Fear Potentiated Startle | KOR antagonism reduces conditioned fear. | KOR antagonist JDTic decreased conditioned fear responses. | N/A (Systemic) | |
| Fear Extinction | Fear extinction is associated with reduced KOR mRNA. | A 67% reduction in KOR mRNA was observed after effective extinction. | Basolateral Amygdala |
Signaling Pathways and Neurocircuits
The effects of dynorphin are mediated through complex signaling cascades and neural circuits. The primary mechanism involves the KOR-induced inhibition of neurotransmitter release, most notably dopamine in the mesolimbic pathway, which is central to its role in negative affect.
Core Dynorphin/KOR Signaling Cascade
Stress or drug exposure triggers the release of neuropeptides like Corticotropin-Releasing Factor (CRF), which in turn stimulates the release of dynorphin. Dynorphin binds to presynaptic and postsynaptic KORs, initiating a Gi/o-protein signaling cascade that inhibits neuronal activity and dampens dopamine release, leading to dysphoria and anhedonia.
Caption: Core signaling pathway of the Dynorphin/KOR system.
Neurocircuitry of Dynorphin-Mediated Aversion
A key circuit involves dynorphin-containing medium spiny neurons (MSNs) in the nucleus accumbens that project back to and inhibit dopaminergic neurons in the ventral tegmental area (VTA). This creates a negative feedback loop where stimuli that increase dopamine (like drugs of abuse) also activate dynorphin neurons, which then acts to suppress dopamine signaling, contributing to tolerance and withdrawal.
Caption: Simplified neurocircuit of dynorphin-mediated negative feedback.
Experimental Protocols
A variety of preclinical models are used to investigate the function of the dynorphin/KOR system. Below are brief overviews of common methodologies.
Behavioral Assays
-
Conditioned Place Preference/Aversion (CPP/CPA): This is a Pavlovian conditioning paradigm used to measure the rewarding or aversive properties of a stimulus (e.g., a drug or stress). Animals are conditioned to associate a specific environment with the stimulus. An increase in time spent in that environment indicates preference (reward), while a decrease indicates aversion. KOR agonists typically produce CPA, while KOR antagonists can block stress-induced CPA.
-
Forced Swim Test (FST): This test is widely used to screen for antidepressant-like activity. Rodents are placed in an inescapable cylinder of water, and the time they spend immobile is measured. Immobility is interpreted as a state of behavioral despair. Antidepressant compounds, including KOR antagonists, typically reduce immobility time.
-
Stress-Induced Reinstatement: This model mimics relapse in addiction. An animal is first trained to self-administer a drug. The behavior is then extinguished by removing the drug reward. Re-exposure to a stressor (e.g., footshock or a pharmacological stressor like yohimbine) will cause the animal to resume the drug-seeking behavior. This reinstatement is often blocked by KOR antagonists.
Workflow for Stress-Induced Reinstatement Model
References
Methodological & Application
Application Note: Protocol for Solid-Phase Synthesis of Dynorphin A(1-10)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dynorphin A is an endogenous opioid peptide that plays a crucial role in pain modulation, addiction, and mood regulation through its interaction with the κ-opioid receptor. The N-terminal 1-10 fragment, with the sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro (YGGFLRRIRP), retains significant biological activity.[1][2] Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the preferred method for its chemical synthesis.[3] This protocol offers a detailed methodology for the manual synthesis, cleavage, and purification of Dynorphin A(1-10), yielding a C-terminal carboxylic acid. The Fmoc/tBu (tert-butyl) strategy provides an orthogonal protection scheme, where the base-labile Fmoc group is used for temporary Nα-amino protection, and acid-labile groups are used for permanent side-chain protection.[4][5]
Materials and Reagents
-
Resin: Wang Resin or 2-Chlorotrityl Chloride Resin (for C-terminal carboxylic acid).
-
Fmoc-Protected Amino Acids:
-
Fmoc-Pro-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Ile-OH
-
Fmoc-Leu-OH
-
Fmoc-Phe-OH
-
Fmoc-Gly-OH
-
Fmoc-Tyr(tBu)-OH
-
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Acetonitrile (ACN), HPLC grade
-
Diisopropyl ether or Methyl tert-butyl ether (MTBE), cold
-
-
Reagents:
-
Piperidine
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS), Phenol, and Water.
-
-
Equipment:
-
Peptide synthesis vessel with a fritted disc
-
Shaker
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Lyophilizer (Freeze-dryer)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system (preparative and analytical)
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Experimental Protocols
3.1. Resin Preparation and First Amino Acid Loading (Proline)
-
Resin Swelling: Place the chosen resin (e.g., Wang resin, ~0.1 mmol scale) into the synthesis vessel. Wash and swell the resin with DMF (~10-15 mL per gram of resin) for 30-60 minutes with gentle agitation.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Pro-OH (3-5 equivalents relative to resin loading) and HBTU (3-5 eq.) in DMF. Add DIEA (6-10 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
Loading: Drain the DMF from the swollen resin. Add the activated Fmoc-Pro-OH solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Capping (Optional): To block any unreacted sites, treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes. Wash again as described above.
3.2. Peptide Chain Elongation Cycle
This cycle is repeated for each subsequent amino acid (Arg(Pbf), Ile, Arg(Pbf), Arg(Pbf), Leu, Phe, Gly, Gly, Tyr(tBu)) in the sequence.
-
Fmoc Deprotection: Add a 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and add a fresh portion of the deprotection solution. Agitate for an additional 10-15 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-6x) to ensure complete removal of piperidine.
-
Amino Acid Coupling:
-
Activate the next Fmoc-amino acid (3-5 eq.) with HBTU (3-5 eq.) and DIEA (6-10 eq.) in DMF as described in section 3.1.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x).
-
Coupling Confirmation (Optional): Perform a qualitative ninhydrin (Kaiser) test on a few resin beads. A blue/purple color indicates an incomplete reaction (free primary amine), while a yellow/colorless result signifies a complete coupling. If the test is positive, repeat the coupling step.
-
Repeat steps 1-5 for all amino acids in the sequence. After the final coupling (Fmoc-Tyr(tBu)-OH), proceed to the final Fmoc deprotection step (3.2.1) and washing (3.2.2).
3.3. Cleavage from Resin and Side-Chain Deprotection
-
Resin Preparation: After the final wash, dry the peptide-resin thoroughly under a high vacuum for several hours.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A standard "Reagent K" type cocktail is effective for peptides containing multiple arginine residues. The composition is typically: TFA/Phenol/Water/TIS (88:5:5:2 v/v/v/v) .
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (~10 mL per 100 mg of resin). Agitate the mixture at room temperature for 2-4 hours. The acid simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups (Pbf from Arg, tBu from Tyr).
3.4. Crude Peptide Precipitation and Isolation
-
Filtration: Filter the resin from the cleavage mixture into a collection tube. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitation: In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise into the cold ether while stirring. A white precipitate of the crude peptide should form.
-
Isolation: Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the suspension (e.g., 3000 rpm, 5 min) to pellet the peptide.
-
Washing: Carefully decant the ether. Wash the peptide pellet twice with cold ether, centrifuging and decanting each time to remove scavengers and organic impurities.
-
Drying: Dry the final white peptide pellet under a stream of nitrogen or in a vacuum desiccator.
3.5. Purification and Characterization
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of aqueous solution (e.g., 50% acetic acid or 0.1% TFA in water/ACN).
-
Purify the peptide using a preparative C18 reversed-phase HPLC column.
-
Elute the peptide using a gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). Monitor the elution at 210-220 nm.
-
Collect fractions corresponding to the main product peak.
-
-
Characterization:
-
Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS). The expected monoisotopic mass for Dynorphin A(1-10) (C₅₇H₉₁N₁₉O₁₂) is approximately 1233.71 Da.
-
-
Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final peptide as a fluffy white powder.
Data Presentation
Table 1: Dynorphin A(1-10) Sequence and Protected Amino Acids
| Position | Amino Acid | Fmoc-Protected Derivative Used |
|---|---|---|
| 10 | Proline (Pro) | Fmoc-Pro-OH |
| 9 | Arginine (Arg) | Fmoc-Arg(Pbf)-OH |
| 8 | Isoleucine (Ile) | Fmoc-Ile-OH |
| 7 | Arginine (Arg) | Fmoc-Arg(Pbf)-OH |
| 6 | Arginine (Arg) | Fmoc-Arg(Pbf)-OH |
| 5 | Leucine (Leu) | Fmoc-Leu-OH |
| 4 | Phenylalanine (Phe) | Fmoc-Phe-OH |
| 3 | Glycine (Gly) | Fmoc-Gly-OH |
| 2 | Glycine (Gly) | Fmoc-Gly-OH |
| 1 | Tyrosine (Tyr) | Fmoc-Tyr(tBu)-OH |
Table 2: Key Reagents and Recommended Conditions for Synthesis (0.1 mmol Scale)
| Step | Reagent/Parameter | Quantity/Condition | Purpose |
|---|---|---|---|
| Deprotection | 20% Piperidine in DMF | 2 x 5-15 min | Removal of Nα-Fmoc group |
| Coupling | Fmoc-Amino Acid | 3-5 eq. (0.3-0.5 mmol) | Peptide chain elongation |
| HBTU / HATU | 3-5 eq. (0.3-0.5 mmol) | Carboxyl group activation | |
| DIEA | 6-10 eq. (0.6-1.0 mmol) | Base for activation | |
| Reaction Time | 1-2 hours | Amide bond formation | |
| Cleavage | Cleavage Cocktail (TFA/Phenol/H₂O/TIS) | ~10 mL | Cleavage from resin & side-chain deprotection |
| | Reaction Time | 2-4 hours | Release of crude peptide |
Table 3: Typical RP-HPLC Purification Parameters
| Parameter | Condition |
|---|---|
| Column | Preparative C18, 5-10 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | e.g., 5% to 55% B over 40 minutes |
| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min) |
| Detection | 220 nm |
Visualizations
Caption: Overall workflow for the solid-phase synthesis of Dynorphin A(1-10).
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Dynorphin A(1-10)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dynorphin A is an endogenous opioid peptide involved in a variety of physiological processes. The fragment Dynorphin A(1-10), with the sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro, is a subject of significant interest in neuroscience and pharmacology. Following solid-phase peptide synthesis (SPPS), the crude synthetic product contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and incompletely deprotected peptides.[1][2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the purification of synthetic peptides due to its high resolving power and the use of volatile mobile phases, which simplifies the recovery of the purified product.[1] This document provides a detailed protocol for the purification of synthetic Dynorphin A(1-10) using RP-HPLC.
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for the analytical and preparative HPLC purification of synthetic Dynorphin A(1-10). These values are representative and may vary based on the specific instrumentation, column chemistry, and crude sample purity.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% (v/v) TFA in Water | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (ACN) | 0.1% (v/v) TFA in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Gradient | 5-50% B over 45 min | Optimized based on analytical run |
| Detection | 214 nm | 214 nm |
| Sample Load | 10-50 µg | 50-200 mg |
| Expected Purity | >95% | >98% |
| Typical Recovery | N/A | 60-80% |
Experimental Protocols
1. Materials and Reagents
-
Crude synthetic Dynorphin A(1-10) (lyophilized powder)
-
Acetonitrile (ACN), HPLC grade[3]
-
Trifluoroacetic acid (TFA), HPLC grade[2]
-
Ultrapure water (18.2 MΩ·cm)
-
Syringe filters (0.22 µm or 0.45 µm)
2. Equipment
-
Analytical HPLC system with UV detector
-
Preparative HPLC system with UV detector and fraction collector
-
Lyophilizer (freeze-dryer)
-
Mass spectrometer (for identity confirmation)
-
Vortex mixer and sonicator
3. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1 mL of TFA to 1 L of ultrapure water to make a 0.1% (v/v) solution. Degas the solution before use.
-
Mobile Phase B (Organic): Add 1 mL of TFA to 1 L of ACN to make a 0.1% (v/v) solution. Degas the solution before use.
4. Sample Preparation
-
Dissolve the crude lyophilized Dynorphin A(1-10) in Mobile Phase A to a concentration of 1-5 mg/mL.
-
Gently vortex or sonicate the solution to ensure the peptide is fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
5. Analytical RP-HPLC Method Development
Before proceeding to preparative purification, it is essential to develop an analytical method to determine the retention time of the target peptide and assess the impurity profile of the crude sample.
-
Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL of the prepared sample.
-
Gradient: A common starting gradient is a linear gradient from 5% to 50% Mobile Phase B over 45 minutes. This can be optimized to improve separation. A shallower gradient around the elution time of the target peptide can enhance resolution.
-
Detection: Monitor the elution profile at 214 nm.
6. Preparative RP-HPLC Purification
-
Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Flow Rate: Adjust the flow rate according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Optimized Gradient: Apply the gradient optimized from the analytical run. For example, if the target peptide elutes at 30% B in the analytical run, a preparative gradient could be 15-45% B over 60 minutes.
-
Injection: Inject the filtered crude peptide solution onto the column. The loading amount will depend on the column size and the complexity of the crude mixture.
-
Fraction Collection: Collect fractions across the peak corresponding to the target peptide. Collecting smaller, time-based fractions can allow for higher purity of the final pooled product.
7. Post-Purification Analysis and Processing
-
Purity Analysis: Analyze each collected fraction using the analytical RP-HPLC method to determine the purity.
-
Identity Confirmation: Confirm the molecular weight of the peptide in the pure fractions using mass spectrometry.
-
Pooling: Pool the fractions that meet the desired purity level (e.g., >98%).
-
Lyophilization: Freeze the pooled fractions and lyophilize them to obtain the purified Dynorphin A(1-10) as a white, fluffy powder.
Visualizations
Caption: HPLC Purification Workflow for Synthetic Dynorphin A(1-10).
References
Application Notes and Protocols for Radiolabeling Dynorphin A(1-10) in In Vitro Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the radiolabeling of Dynorphin A(1-10) and its application in in vitro receptor binding assays. The protocols detailed below are essential for researchers studying the kappa-opioid receptor (KOR) system and for the development of novel therapeutics targeting this system.
Introduction
Dynorphin A is an endogenous opioid peptide that exhibits a high affinity for the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) involved in pain, addiction, and mood regulation.[1] The N-terminal fragment, Dynorphin A(1-10), retains the ability to bind to the KOR and is a valuable tool for studying its pharmacology.[2][3] Radiolabeling of Dynorphin A(1-10) allows for sensitive and quantitative in vitro receptor binding assays, which are crucial for determining the affinity and selectivity of novel ligands targeting the KOR.
Radiolabeling of Dynorphin A(1-10)
The introduction of a radioactive isotope into the Dynorphin A(1-10) peptide is a critical step for its use in binding assays. The choice of radioisotope and labeling method depends on the desired specific activity and the available functional groups on the peptide. Common isotopes for peptide labeling include Tritium (³H) and Iodine-125 (¹²⁵I).
Tritiation of Dynorphin A(1-10)
Tritiation offers the advantage of high specific activity and minimal structural perturbation of the peptide. A common method for tritiating peptides is through the catalytic dehalogenation of a halogenated precursor.
Protocol: Tritiation of Diiodo-Tyr¹-Dynorphin A(1-10)
-
Synthesis of Precursor: Synthesize a diiodinated precursor of Dynorphin A(1-10) at the Tyrosine residue in the first position (Tyr¹). This can be achieved during solid-phase peptide synthesis by using diiodotyrosine instead of tyrosine.
-
Catalytic Dehalogenation:
-
Dissolve the diiodinated peptide precursor in a suitable solvent (e.g., dimethylformamide).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Introduce tritium gas (³H₂) into the reaction vessel.
-
Allow the reaction to proceed for a set time (e.g., 1-2 hours) at room temperature.
-
The catalyst is then removed by filtration.
-
-
Purification: The radiolabeled peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
-
Column: Vydac C18 column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Detection: UV absorbance at 214 nm and a radioactivity detector.
-
Fractions containing the purified [³H]Dynorphin A(1-10) are collected and lyophilized.
-
-
Determination of Specific Activity: The specific activity (Ci/mmol) is determined by measuring the radioactivity of a known amount of the purified peptide using a liquid scintillation counter.
In Vitro Receptor Binding Assays
Radioligand binding assays are used to characterize the interaction of ligands with their receptors. The two main types of assays are saturation binding and competition binding.
Membrane Preparation
This protocol describes the preparation of cell membranes from tissues or cultured cells expressing the kappa-opioid receptor.
Protocol: Membrane Preparation
-
Homogenization: Homogenize the tissue or cells in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
High-Speed Centrifugation: Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation step.
-
Final Resuspension: Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method like the Bradford assay. The membranes can be stored at -80°C.
Saturation Binding Assay
This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
Protocol: Saturation Binding Assay
-
Assay Setup: In a 96-well plate, add increasing concentrations of [³H]Dynorphin A(1-10).
-
Total Binding: To a set of wells, add only the radioligand and the cell membranes.
-
Non-specific Binding: To another set of wells, add the radioligand, cell membranes, and a high concentration of an unlabeled selective KOR ligand (e.g., 10 µM U-50,488H) to saturate the receptors.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding against the concentration of the radioligand.
-
Determine the Kd and Bmax by fitting the data to a one-site binding model using non-linear regression analysis.
-
Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor by measuring its ability to compete with the binding of a fixed concentration of the radioligand.
Protocol: Competition Binding Assay
-
Assay Setup: In a 96-well plate, add a fixed concentration of [³H]Dynorphin A(1-10) (typically at or below its Kd value).
-
Competition: Add increasing concentrations of the unlabeled test compound.
-
Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled selective KOR ligand).
-
Incubation, Separation, and Quantification: Follow the same procedure as in the saturation binding assay (steps 4-6).
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.
-
Functional Assays
Functional assays measure the biological response following receptor activation and are used to determine the potency (EC50) and efficacy (Emax) of a ligand.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the receptor. The binding of an agonist promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Protocol: [³⁵S]GTPγS Binding Assay
-
Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of [³⁵S]GTPγS, and GDP.
-
Agonist Stimulation: Add increasing concentrations of the test compound (agonist).
-
Basal and Non-specific Binding: Include wells for basal binding (no agonist) and non-specific binding (with a high concentration of unlabeled GTPγS).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the agonist-stimulated increase in [³⁵S]GTPγS binding against the logarithm of the agonist concentration.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect) from the dose-response curve.
-
Data Presentation
Table 1: Representative Quantitative Data from In Vitro Binding Assays for Dynorphin A(1-10) at the Kappa-Opioid Receptor
| Parameter | Value | Unit | Assay Type | Description |
| Kd | 0.20 ± 0.02 | nM | Saturation Binding | Equilibrium dissociation constant of [³H]Dynorphin A(1-10). |
| Bmax | 1703 ± 81 | fmol/mg protein | Saturation Binding | Maximum number of binding sites in the membrane preparation. |
| Ki | 2.0 | nM | Competition Binding | Inhibitory constant of unlabeled Dynorphin A(1-13) against [³H]diprenorphine. |
| IC50 | 42.0 | µM | Functional (NMDA current block) | Concentration of Dynorphin A(1-10) that inhibits 50% of the NMDA-activated current. |
| EC50 | ~1.5 | mg/kg | In vivo (KOR phosphorylation) | Estimated concentration of U50,488H to induce 50% of maximal KOR phosphorylation. |
| Emax | 50% | Functional ([³⁵S]GTPγS) | Partial agonism of Dynorphin A at a nociceptin receptor. |
Visualizations
Caption: Experimental workflow for radiolabeling and in vitro binding assays.
Caption: Signaling pathways of Dynorphin A(1-10).
Caption: Logical relationships in receptor binding assays.
References
- 1. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Method for isolation of kappa-opioid binding sites by dynorphin affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biochem.oregonstate.edu [biochem.oregonstate.edu]
Techniques for In Vivo Administration of Dynorphin A(1-10) in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of Dynorphin A(1-10) and its related fragments in rodent models. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the physiological and behavioral effects of this endogenous opioid peptide.
Application Notes
Dynorphin A is an endogenous opioid peptide that exhibits a high affinity for the kappa-opioid receptor (KOR), though it can also interact with mu- and delta-opioid receptors.[1] Its fragments, including Dynorphin A(1-10), are also biologically active. The in vivo administration of Dynorphin A fragments in rodents has been utilized to study a range of physiological processes, including pain modulation, stress responses, and cardiovascular regulation.[2][3][4]
A critical consideration for in vivo studies is the rapid metabolism of dynorphins, with a half-life of less than a minute in human plasma.[5] This necessitates careful consideration of the administration route and the potential use of stabilized analogs to achieve desired pharmacokinetic and pharmacodynamic profiles. The effects of Dynorphin A peptides can also be influenced by the stress level of the animal, with some studies indicating that the analgesic effects are more pronounced in stressed individuals.
Experimental Protocols
The following protocols are synthesized from various cited studies and represent common methodologies for the in vivo administration of Dynorphin A(1-10) and related peptides in rodents.
Intracerebroventricular (i.c.v.) Administration in Mice
This method allows for the direct delivery of Dynorphin A(1-10) into the central nervous system, bypassing the blood-brain barrier.
Materials:
-
Dynorphin A(1-10) amide
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., pentobarbital sodium)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 22-gauge stainless steel cannula
-
Dental cement
-
Surgical tools (scalpel, sutures, etc.)
Procedure:
-
Animal Preparation: Anesthetize the mouse (e.g., with an intraperitoneal injection of 1.5% pentobarbital sodium) and position it in a stereotaxic instrument.
-
Surgical Site Preparation: Shave the surgical site and sterilize it with 70% ethanol. Make a 1.5 cm incision to expose the skull.
-
Cannula Implantation: Using stereotaxic coordinates, direct a 22-gauge stainless steel cannula to the desired ventricle (e.g., 1.0 mm lateral and 0.6 mm caudal to bregma, and inserted 3 mm deep for mice).
-
Fixation: Secure the cannula to the skull using dental cement.
-
Injection: At the time of the experiment, inject the desired dose of Dynorphin A(1-10) dissolved in saline or aCSF through the implanted cannula. A "freehand" method without a cannula has also been described, though it is noted to be a more stressful procedure for the animal.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.
Intrathecal (i.t.) Administration in Rats
This technique delivers the peptide directly to the spinal cord.
Materials:
-
Dynorphin A(1-10) or related fragments
-
Sterile saline
-
Anesthetic
-
Polyethylene tubing (PE-10)
-
Surgical tools
Procedure:
-
Catheter Implantation: Anesthetize the rat and surgically implant a catheter (e.g., PE-10 tubing) into the subarachnoid space at the lumbar level of the spinal cord.
-
Peptide Administration: Inject Dynorphin A fragments dissolved in saline through the indwelling catheter. For example, a single injection of Dynorphin A(1-17) has been shown to produce long-lasting allodynia. In some protocols, Dynorphin A(1-13) is administered 15 minutes after a pre-treatment with an antagonist like nor-BNI or MK-801.
-
Behavioral Assessment: Following administration, assess the desired behavioral or physiological endpoints.
Intravenous (i.v.) Administration in Rats
Systemic administration via the intravenous route allows for the investigation of peripheral and central effects, though the rapid metabolism of dynorphins is a key consideration.
Materials:
-
Dynorphin A(1-10) amide or stabilized analogs
-
Sterile saline
-
Catheter for venous access (e.g., jugular vein)
-
Infusion pump (for continuous infusion)
Procedure:
-
Catheterization: Anesthetize the rat and surgically implant a catheter into a suitable vein (e.g., the jugular vein).
-
Administration:
-
Bolus Injection: Administer the desired dose of Dynorphin A(1-10) as a single bolus injection. Doses ranging from 81-324 nmol/kg have been used to induce hypotension.
-
Continuous Infusion: For sustained exposure, use an infusion pump to deliver the peptide at a constant rate. For example, Dynorphin A(1-13) has been administered as a continuous infusion of 40 mg/kg/day.
-
-
Monitoring: Monitor the animal for physiological and behavioral changes.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the in vivo administration of Dynorphin A fragments in rodents.
Table 1: Intracerebroventricular (i.c.v.) Administration of Dynorphin Peptides
| Peptide | Species | Dose | Vehicle | Observed Effects | Reference(s) |
| Dynorphin A(1-10) amide | Mouse (ICR) | Not specified | Saline | Prolonged tail-flick latencies in combination with stress. | |
| Dynorphin A(1-10) amide | Mouse | Not specified | Saline | Analgesic effect in the hot plate test when administered by the freehand method. | |
| Dynorphin A(1-13) | Rat | 0.1 - 50 µg | Not specified | Dose-dependent decrease in blood pressure and heart rate. | |
| Dynorphin A | Mouse (ddY) | 500 pmol/5 µL per day for 4 days | Not specified | Alleviated stress-induced behavioral impairments. | |
| Dynorphin A | Rat (male) | 1 µg in 2 µL | Not specified | Inhibited vasopressin release. |
Table 2: Intrathecal (i.t.) Administration of Dynorphin Peptides
| Peptide | Species | Dose | Vehicle | Observed Effects | Reference(s) |
| Dynorphin A(1-17) | Rat | Not specified | Saline | Long-lasting tactile allodynia. | |
| Dynorphin A(1-13) | Rat | 30 nM | Saline | Induced spinal cord injury. | |
| Big Dynorphin | Mouse | 1-10 fmol | Not specified | Nociceptive behavior (biting, licking). | |
| Dynorphin A | Mouse | 0.1-30 pmol | Not specified | Nociceptive behavior. | |
| Dynorphin-(1-9) | Mouse | 10-100 µg | Not specified | Dose-related analgesic effect in the tail-flick test. |
Table 3: Intravenous (i.v.) Administration of Dynorphin Peptides
| Peptide | Species | Dose | Vehicle | Observed Effects | Reference(s) |
| Dynorphin A-(1-10) amide | Rat | 81-324 nmol/kg | Not specified | Dose-dependent hypotensive effect. | |
| Dynorphin A(1-13) | Rat | 5 mg/kg (bolus) | Saline | Normal behavior, no change in tail flick latency. | |
| Dynorphin A(1-13) | Rat | 40 mg/kg/day (infusion) | Saline | Normal behavior and histology. | |
| Dynorphin A(1-13) | Rat | 50 mg/kg (bolus) | Not specified | Cutaneous flushing, labored respirations, decreased movement. | |
| Dynorphin A(1-13) | Rat | 100 mg/kg (bolus) | Not specified | Convulsions and death. | |
| [N-Met-Tyr¹]-Dyn A(1–13) | Rat (morphine-tolerant) | 5 µmol/kg | Not specified | Enhanced antinociceptive activity of morphine. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of Dynorphin A fragments.
Caption: General experimental workflow for in vivo administration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A dynorphin peptide induces hypotension by stimulating the release of atrial natriuretic peptide from rat atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Dynorphins in Development and Disease: Implications for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Measurement of Dynorphin A(1-10) Functional Activity
Introduction
Dynorphin A is an endogenous opioid peptide that is the primary endogenous ligand for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). The fragment Dynorphin A(1-10) retains significant biological activity, binding to the KOR and eliciting downstream signaling events.[1] The functional activity of Dynorphin A(1-10) and its analogues is critical in neuroscience research and drug development, particularly in the areas of pain, addiction, and mood disorders.[2] This document provides detailed protocols for several common cell-based assays used to quantify the functional activity of Dynorphin A(1-10) at the KOR.
Primary Signaling Pathway: Kappa-Opioid Receptor (KOR)
Dynorphin A(1-10) primarily acts as an agonist at the KOR, which is canonically coupled to the Gi/o family of heterotrimeric G proteins.[3] Activation of the KOR by an agonist like Dynorphin A(1-10) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] The receptor can also undergo phosphorylation and recruit β-arrestins, leading to receptor internalization (endocytosis) and potentially initiating distinct signaling cascades.
Caption: Canonical Gi/o signaling pathway for the Kappa-Opioid Receptor (KOR).
cAMP Accumulation Assay
This assay measures the ability of Dynorphin A(1-10) to inhibit the production of intracellular cAMP. Since KOR activation inhibits adenylyl cyclase, the assay is typically performed by stimulating cAMP production with forskolin and measuring the agonist's ability to reduce this stimulated level.
Experimental Workflow: cAMP Assay
Caption: Workflow for a typical cAMP accumulation inhibition assay.
Quantitative Data: cAMP Inhibition
| Compound | Cell Line | Assay Type | Potency (IC50 / EC50) | Efficacy (% of Max) | Reference |
| Dynorphin A(1-17) | HEK293-KOP | cAMP Alphascreen | ~Low nM | High | |
| Dynorphin A(1-9) | HEK-fDOP | cAMP Alphascreen | More potent than Dyn A(1-6) | - | |
| Dynorphin A(1-7) | HEK-fKOP | cAMP Alphascreen | High nM | - | |
| U50,488H | HEK293-KOP | cAMP Alphascreen | ~Low nM | High | |
| Dyn A(1-13)-NH2 | HEK293-KOR | HTRF | - | 100% (Control) |
Detailed Protocol: cAMP Assay
Materials:
-
HEK293 or CHO cells stably expressing the human kappa-opioid receptor (KOR).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Phosphodiesterase inhibitor: 3-isobutyl-1-methylxanthine (IBMX).
-
Adenylyl cyclase stimulator: Forskolin.
-
Dynorphin A(1-10) and other test compounds.
-
A commercial cAMP quantification kit (e.g., HTRF, LANCE, ELISA).
-
White opaque 96- or 384-well microplates.
Procedure:
-
Cell Plating: Seed KOR-expressing cells into white opaque 96- or 384-well plates at a density that will yield ~90% confluence on the day of the assay. Incubate overnight.
-
Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with assay buffer.
-
Pre-incubation: Add assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well. Incubate for 30 minutes at 37°C to prevent the degradation of cAMP.
-
Agonist and Stimulator Addition: Prepare serial dilutions of Dynorphin A(1-10). Add the diluted compounds to the wells, followed immediately by a fixed concentration of forskolin (e.g., 5-10 µM final concentration) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and quantify intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of Dynorphin A(1-10). Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of agonist that inhibits 50% of the forskolin-stimulated response).
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor stimulation. In the presence of an agonist like Dynorphin A(1-10), the KOR catalyzes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of this activated state.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
Caption: Workflow for a [³⁵S]GTPγS binding assay to measure G protein activation.
Quantitative Data: [³⁵S]GTPγS Binding
| Compound | Tissue/Cell Source | Potency (EC50) | Efficacy (% Stimulation) | Reference |
| Dynorphin A(1-17) | CHO-hKOR | Potent | Full agonist | |
| Dynorphin B | CHO-hKOR | Potent | Full agonist | |
| α-neoendorphin | CHO-hKOR | Potent | Full agonist | |
| Dynorphin A(1-13) | Mouse Striatum | ~11 nM | 148% | |
| U69,593 | Mouse Striatum | ~24 nM | 100% (Control) |
Detailed Protocol: [³⁵S]GTPγS Binding Assay
Materials:
-
Cell membranes prepared from KOR-expressing cells or relevant tissue (e.g., mouse striatum).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
[³⁵S]GTPγS (radioligand).
-
Guanosine diphosphate (GDP).
-
Unlabeled GTPγS (for non-specific binding determination).
-
Dynorphin A(1-10) and other test compounds.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize KOR-expressing cells or tissue in a buffer and prepare a crude membrane fraction through differential centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Assay buffer.
-
Increasing concentrations of Dynorphin A(1-10).
-
A fixed concentration of GDP (e.g., 10-30 µM).
-
Cell membranes (10-30 µg of protein).
-
-
Initiate Reaction: Add a fixed concentration of [³⁵S]GTPγS (e.g., 0.05 nM) to all tubes to start the reaction. For non-specific binding, add unlabeled GTPγS (10 µM) to a set of control tubes.
-
Incubation: Incubate the reaction mixture for 60 minutes at 25°C with gentle agitation.
-
Filtration: Terminate the assay by rapidly filtering the contents of each tube through glass fiber filters using a cell harvester. Immediately wash the filters 3-4 times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the specific binding as a function of the log concentration of Dynorphin A(1-10) and fit the data to a sigmoidal curve to determine the EC50 and Emax values.
Calcium Mobilization Assay
While the canonical KOR pathway inhibits adenylyl cyclase, functional activity can also be measured by coupling the receptor to a promiscuous G-protein, like Gαqi or Gα16, or by using cells expressing chimeric G-proteins. This redirects the signal through the Gq pathway, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium, which can be measured with calcium-sensitive fluorescent dyes. Additionally, some non-opioid effects of dynorphins can directly induce calcium influx.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a fluorescent-based calcium mobilization assay.
Quantitative Data: Calcium Mobilization
| Compound | Cell Line | Potency (pEC50) | Reference |
| Dynorphin A | CHO-KOR + Chimeric G-protein | ~8.2 | |
| U-69,593 | CHO-KOR + Chimeric G-protein | ~8.5 | |
| [D-Pro10]dyn(1-11)-NH2 | CHO-KOR + Chimeric G-protein | ~8.4 |
Detailed Protocol: Calcium Mobilization Assay
Materials:
-
CHO or HEK293 cells stably co-expressing KOR and a chimeric/promiscuous G-protein (e.g., Gα16).
-
Black, clear-bottom 96- or 384-well plates.
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (an anion-exchange transport inhibitor, often used to improve dye retention).
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into black, clear-bottom plates and grow overnight to form a confluent monolayer.
-
Dye Loading: Aspirate the growth medium. Add the fluorescent calcium indicator dye prepared in assay buffer (often containing probenecid) to the cells.
-
Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark to allow for dye de-esterification and loading.
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye. Add a final volume of assay buffer to each well.
-
Measurement: Place the plate into the fluorescence plate reader and allow the temperature to equilibrate to 37°C.
-
Assay Execution: Record a stable baseline fluorescence for 10-20 seconds. The instrument then automatically adds the prepared Dynorphin A(1-10) dilutions to the wells while continuing to record the fluorescence signal for an additional 1-3 minutes.
-
Data Analysis: The functional response is measured as the change in fluorescence intensity over the baseline. Plot the peak response against the log concentration of the agonist to generate a dose-response curve and calculate the EC50 value.
Receptor Internalization Assay
Agonist binding to the KOR can induce its endocytosis, a process also known as internalization. This can be quantified by measuring the loss of cell-surface receptors after agonist treatment. Common methods include ELISA with an N-terminally tagged receptor, flow cytometry, or high-content imaging.
Experimental Workflow: ELISA-based Internalization Assay
Caption: Workflow for an ELISA-based receptor internalization assay.
Quantitative Data: Receptor Internalization
| Compound | Cell Line | Assay Type | Max Internalization | Notes | Reference |
| Dynorphin A | CHO-hKOR | ELISA | ~65% after 4h | Significantly more than α-Neo | |
| Dynorphin B | CHO-hKOR | ELISA | ~65% after 4h | Significantly more than α-Neo | |
| α-neoendorphin | CHO-hKOR | ELISA | ~10% after 4h | Lower efficacy for internalization | |
| Dynorphin A | PC12-SpH-KOR | TIR-FM | Similar to Dyn B | Measured loss of surface fluorescence |
Detailed Protocol: ELISA-based Internalization Assay
Materials:
-
Cells stably expressing an N-terminally epitope-tagged KOR (e.g., FLAG-KOR, HA-KOR).
-
96-well cell culture plates.
-
Dynorphin A(1-10) solution.
-
Ice-cold Phosphate Buffered Saline (PBS).
-
Paraformaldehyde (PFA) solution for fixing.
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibody against the epitope tag (e.g., mouse anti-FLAG).
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP).
-
HRP substrate (e.g., TMB).
-
Stop solution (e.g., 1 M H₂SO₄).
-
Microplate reader capable of measuring absorbance.
Procedure:
-
Cell Culture: Plate FLAG-KOR expressing cells in a 96-well plate and grow to confluence.
-
Agonist Treatment: Treat the cells with various concentrations of Dynorphin A(1-10) for 30-60 minutes at 37°C to induce internalization. Untreated wells serve as the 100% surface receptor control.
-
Stop and Fix: To stop the reaction, rapidly cool the plate on ice and wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA in PBS for 20 minutes at room temperature (this is done under non-permeabilizing conditions to ensure only surface receptors are detected).
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody: Incubate the cells with the anti-FLAG primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the cells three times with PBS. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the cells thoroughly with PBS. Add the HRP substrate and incubate until sufficient color develops (5-15 minutes). Stop the reaction by adding the stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The amount of internalization is calculated as the percentage decrease in absorbance compared to untreated control cells. Plot the percentage of internalized receptors against the log agonist concentration to determine the EC50.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides | eLife [elifesciences.org]
Application Notes and Protocols: Studying Dynorphin A(1-10) Effects on Neuronal Activity Using Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin A and its fragments are endogenous opioid peptides that play crucial roles in pain modulation, addiction, and mood regulation. Beyond their classical interaction with opioid receptors, these peptides can also elicit non-opioid effects, contributing to neuronal excitotoxicity under certain pathological conditions.[1][2][3][4] Calcium imaging is a powerful technique to investigate the impact of Dynorphin A(1-10) on neuronal activity by monitoring changes in intracellular calcium concentration ([Ca²⁺]i), a key second messenger in signal transduction pathways. These application notes provide a comprehensive overview and detailed protocols for utilizing calcium imaging to elucidate the dualistic effects of Dynorphin A(1-10) on neurons.
Data Presentation
The following tables summarize quantitative data on the effects of Dynorphin A fragments on neuronal intracellular calcium levels and receptor activity.
Table 1: Dose-Dependent Effect of Dynorphin A(2-17) on Intracellular Calcium in Cultured Cortical Neurons
| Dynorphin A(2-17) Concentration (µM) | Mean Increase in [Ca²⁺]i (% of maximal response) ± SEM |
| 1 | 10 ± 2 |
| 10 | 25 ± 5 |
| 30 | 35 ± 6 |
| 100 | 40 ± 7 |
Data adapted from Tang et al., 2000.[1] The study used Dynorphin A(2-17), a fragment with similar non-opioid properties to Dynorphin A(1-10).
Table 2: Effect of Dynorphin A(1-13) on Intracellular Calcium in Spinal Cord Neurons
| Treatment | Mean [Ca²⁺]i (nM) ± SEM |
| Control | 100 ± 10 |
| Dynorphin A(1-13) (33 µM) | 250 ± 20 |
| Dynorphin A(1-13) (33 µM) + MK-801 (10 µM) | 110 ± 12 |
Data adapted from Laughlin et al., 2001. This demonstrates the NMDA receptor-mediated component of Dynorphin A-induced calcium increase.
Table 3: Inhibitory Effect of Dynorphin A(1-10) on NMDA-Activated Currents
| Peptide | IC₅₀ (µM) |
| Dynorphin A(1-10) | 42.0 |
Data from Chen et al., 1998, indicating a direct modulatory role of Dynorphin A(1-10) at the NMDA receptor.
Signaling Pathways
Dynorphin A(1-10) can influence neuronal calcium signaling through at least two distinct pathways: a canonical opioid receptor-mediated pathway and a non-opioid pathway.
Kappa-Opioid Receptor (KOR) Signaling
Dynorphin A is the endogenous ligand for the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). Activation of KOR typically leads to a decrease in neuronal excitability and calcium influx through the following mechanism:
Non-Opioid Signaling
At higher concentrations, or under pathological conditions, Dynorphin A fragments can exert excitatory and potentially neurotoxic effects through non-opioid mechanisms. This involves interactions with NMDA receptors and bradykinin receptors, leading to an increase in intracellular calcium.
Experimental Workflow
A typical experimental workflow for studying the effects of Dynorphin A(1-10) on neuronal activity using calcium imaging is outlined below.
Experimental Protocols
Protocol 1: Primary Neuronal Cell Culture
-
Preparation of Culture Plates: Coat sterile glass coverslips or multi-well plates with Poly-D-Lysine (50 µg/mL in sterile water) overnight at 37°C. Rinse three times with sterile water and allow to dry.
-
Tissue Dissection: Dissect cortices from embryonic day 18 (E18) rat or mouse pups in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Cell Dissociation: Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, resuspend in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin. Plate the cells onto the prepared coverslips/plates at a density of 1-2 x 10⁵ cells/cm².
-
Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂. Change half of the medium every 3-4 days. Experiments are typically performed on days in vitro (DIV) 7-14.
Protocol 2: Calcium Imaging using Fluo-4 AM
-
Preparation of Fluo-4 AM Loading Solution:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
On the day of the experiment, prepare a loading buffer consisting of HBSS, 20 mM HEPES, and 0.1% Pluronic F-127.
-
Add the Fluo-4 AM stock solution to the loading buffer to a final concentration of 2-5 µM.
-
-
Dye Loading:
-
Aspirate the culture medium from the neuronal cultures.
-
Wash the cells once with warm HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh imaging buffer (HBSS with 20 mM HEPES, 1.26 mM CaCl₂, and 5.6 mM glucose) to the cells and allow them to de-esterify the dye for at least 20 minutes at room temperature in the dark.
-
-
Image Acquisition:
-
Place the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a high-speed camera and appropriate filter sets for Fluo-4: excitation ~494 nm, emission ~516 nm).
-
Acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline.
-
Apply Dynorphin A(1-10) at the desired concentration to the imaging chamber using a perfusion system or by gentle manual addition.
-
Continue to acquire images for a specified period to capture the calcium response.
-
At the end of the experiment, apply a positive control such as ionomycin (5 µM) or high potassium chloride (50 mM) to elicit a maximal calcium response for data normalization.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual neuronal cell bodies.
-
Measure the mean fluorescence intensity (F) within each ROI for each frame of the time-lapse series.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where ΔF = F - F₀ and F₀ is the average baseline fluorescence before drug application.
-
Plot ΔF/F₀ over time to visualize the calcium transients.
-
Quantify parameters such as the peak amplitude, duration, and frequency of calcium signals.
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the complex effects of Dynorphin A(1-10) on neuronal calcium signaling. By employing these methodologies, researchers can dissect the contributions of both opioid and non-opioid pathways to the physiological and pathophysiological roles of this important neuropeptide. This will ultimately aid in the development of novel therapeutic strategies targeting the dynorphin system for a variety of neurological and psychiatric disorders.
References
- 1. Dynorphin A elicits an increase in intracellular calcium in cultured neurons via a non-opioid, non-NMDA mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. [PDF] Dynorphin A elicits an increase in intracellular calcium in cultured neurons via a non-opioid, non-NMDA mechanism. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Electrophysiological Recording of Dynorphin A(1-10) Action on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for investigating the electrophysiological effects of Dynorphin A(1-10) on various ion channels. The information is intended to guide researchers in designing and executing experiments to characterize the modulatory actions of this endogenous opioid peptide.
Introduction
Dynorphin A is an endogenous opioid peptide that exhibits a complex pharmacological profile by interacting with both opioid and non-opioid receptors, thereby modulating a variety of ion channels. The N-terminal fragment, Dynorphin A(1-10), retains significant biological activity and is a subject of interest for its potential therapeutic applications and physiological roles. Understanding its effects on ion channels at the cellular level is crucial for elucidating its mechanism of action and for the development of novel therapeutics. These notes focus on the electrophysiological techniques used to study the interactions of Dynorphin A(1-10) with key ion channels, including NMDA receptors, voltage-gated calcium channels (VGCCs), potassium channels, and acid-sensing ion channels (ASICs).
Data Presentation: Quantitative Effects of Dynorphin A Peptides on Ion Channels
The following tables summarize the quantitative data on the effects of Dynorphin A and its fragments on various ion channels, as determined by electrophysiological studies.
| Peptide | Ion Channel | Cell Type | Effect | Potency (IC₅₀/EC₅₀) | Reference |
| Dynorphin A(1-10) | NMDA Receptor | Rat Trigeminal Neurons | Block of NMDA-activated current | IC₅₀: 42.0 μM | [1] |
| Dynorphin A(1-13) | NMDA Receptor | Rat Trigeminal Neurons | Block of NMDA-activated current | IC₅₀: 1.8 μM | [2] |
| Dynorphin A(1-17) | NMDA Receptor | Rat Trigeminal Neurons | Block of NMDA-activated current | IC₅₀: 1.65 μM | [2] |
| Dynorphin A(1-32) | NMDA Receptor | Rat Trigeminal Neurons | Block of NMDA-activated current | IC₅₀: 0.25 μM | [2] |
Table 1: Inhibitory effects of Dynorphin A peptides on NMDA receptor currents.
| Peptide | Ion Channel | Cell Type | Effect | Potency (EC₅₀) | Reference |
| Dynorphin A | ASIC1a | Cortical Neurons | Potentiation of proton-gated current | 32.8 ± 11.5 μM | [3] |
| Big Dynorphin | ASIC1a | Oocytes expressing ASIC1a | Potentiation of proton-gated current | 26.4 ± 14.8 nM |
Table 2: Potentiation of Acid-Sensing Ion Channel 1a (ASIC1a) by Dynorphin peptides.
| Peptide | Ion Channel Type | Cell Type | Electrophysiological Parameter | Observed Effect | Reference |
| Dynorphin A | Voltage-gated K⁺ channels (M-current) | Hippocampal CA1 Neurons | Outward current at depolarized potentials | Reversal potential around -90 mV | |
| Dynorphin (10 μM) | G-protein-coupled inwardly-rectifying K⁺ channels (GIRKs) | Hypocretin Neurons | Decrease in input resistance | From 408 ± 26 to 334 ± 28 MΩ | |
| Dynorphin A | N-type Voltage-gated Ca²⁺ channels | Mouse Dorsal Root Ganglion Neurons | Reduction of inward Ca²⁺ current | Selective reduction of the large inactivating N-type current | |
| Dynorphin (10 μM) | Voltage-gated Ca²⁺ channels | Hypocretin Neurons | Decrease in Ca²⁺ current | 28 ± 26% decrease |
Table 3: Modulation of voltage-gated potassium and calcium channels by Dynorphin peptides.
Signaling Pathways
Dynorphin A(1-10) can modulate ion channels through both opioid receptor-dependent and -independent mechanisms.
Opioid Receptor-Dependent Signaling
Activation of the κ-opioid receptor (KOR), a G-protein coupled receptor (GPCR), by Dynorphin A(1-10) initiates a signaling cascade that can modulate ion channel activity. This is a primary mechanism for its effects on certain potassium and calcium channels.
Non-Opioid Receptor-Dependent Signaling
Dynorphin A(1-10) can also directly interact with certain ion channels, independent of opioid receptor activation. This has been observed with NMDA receptors and ASICs.
Experimental Protocols
The following are detailed protocols for key electrophysiological experiments to assess the action of Dynorphin A(1-10) on ion channels.
Experimental Workflow
Protocol 1: Whole-Cell Voltage-Clamp Recording of Dynorphin A(1-10) Effects on NMDA Receptor Currents
Objective: To measure the inhibitory effect of Dynorphin A(1-10) on NMDA receptor-mediated currents.
Materials:
-
Cell Preparation: Acutely dissociated trigeminal neurons or cultured cortical neurons.
-
External Solution (aCSF): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH adjusted to 7.4 with NaOH). Note: Mg²⁺ can be removed to relieve voltage-dependent block of NMDA receptors.
-
Internal Solution: 140 mM KCl, 10 mM HEPES, 10 mM EGTA, 1 mM MgCl₂, 1 mM CaCl₂, 2 mM Na₂ATP (pH adjusted to 7.4 with KOH).
-
Agonists: 100 μM NMDA + 10 μM Glycine.
-
Test Compound: Dynorphin A(1-10) dissolved in external solution to final concentrations ranging from 1 μM to 100 μM.
-
Electrophysiology Setup: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Prepare cells for recording.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Obtain a whole-cell patch-clamp recording from a neuron.
-
Hold the cell at a membrane potential of -60 mV in voltage-clamp mode.
-
Establish a stable baseline recording of NMDA-activated currents by perfusing the cell with the external solution containing NMDA and glycine.
-
Apply different concentrations of Dynorphin A(1-10) in the presence of the agonists.
-
Record the peak amplitude of the inward current at each concentration of Dynorphin A(1-10).
-
Wash out the peptide to observe the reversibility of the effect.
-
To test for voltage-independence, repeat the experiment at different holding potentials (e.g., from -80 mV to +60 mV).
Data Analysis:
-
Measure the peak inward current in the absence and presence of Dynorphin A(1-10).
-
Calculate the percentage of inhibition for each concentration.
-
Plot a concentration-response curve and fit with a Hill equation to determine the IC₅₀.
Protocol 2: Voltage-Clamp Recording of Dynorphin A(1-10) Effects on Voltage-Gated Calcium Channels (VGCCs)
Objective: To characterize the modulation of high-voltage activated (HVA) calcium currents by Dynorphin A(1-10).
Materials:
-
Cell Preparation: Cultured dorsal root ganglion (DRG) neurons.
-
External Solution: To isolate Ca²⁺ currents, use a solution containing 10 mM BaCl₂ (as the charge carrier), 130 mM TEA-Cl, 10 mM HEPES, 10 mM Glucose, and 0.1 µM Tetrodotoxin (TTX) to block Na⁺ channels (pH adjusted to 7.4 with TEA-OH).
-
Internal Solution: 120 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP (pH adjusted to 7.2 with CsOH). Cesium is used to block K⁺ channels.
-
Test Compound: Dynorphin A(1-10) at a concentration of ~1 µM.
-
Antagonist: Naloxone (~1 µM) to test for opioid receptor dependency.
Procedure:
-
Establish a whole-cell recording in voltage-clamp mode.
-
Hold the neuron at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 50 ms) to elicit inward Ba²⁺ currents through VGCCs.
-
Record a stable baseline of the current amplitude.
-
Perfuse the cell with Dynorphin A(1-10) and repeat the voltage-step protocol.
-
Observe changes in the current amplitude and activation kinetics.
-
To test for reversibility and receptor specificity, wash out the peptide and subsequently apply it in the presence of naloxone.
Data Analysis:
-
Measure the peak inward current before, during, and after Dynorphin A(1-10) application.
-
Analyze changes in the current-voltage (I-V) relationship by applying a series of voltage steps.
-
Evaluate changes in the time course of current activation and inactivation.
Protocol 3: Current-Clamp Recording of Dynorphin A(1-10) Effects on a Voltage-Gated Potassium Current (M-current)
Objective: To investigate the modulation of the M-current and neuronal excitability by Dynorphin A(1-10).
Materials:
-
Cell Preparation: Hippocampal brain slices.
-
External Solution (aCSF): Standard aCSF composition.
-
Internal Solution: Standard K-gluconate based internal solution.
-
Test Compound: Dynorphin A(1-10) at concentrations ranging from 0.1 µM to 1 µM.
-
Antagonist: Nor-binaltorphimine (nor-BNI) as a selective κ-opioid receptor antagonist.
Procedure:
-
Prepare hippocampal slices and obtain a whole-cell recording from a CA1 pyramidal neuron in current-clamp mode.
-
Measure the resting membrane potential and input resistance.
-
To measure the M-current, hold the neuron at a depolarized potential (e.g., -40 mV) and apply hyperpolarizing voltage steps (e.g., to -60 mV for 500 ms). The slow inward relaxation of the current upon hyperpolarization is characteristic of the deactivation of the M-current.
-
Record baseline M-current characteristics.
-
Apply Dynorphin A(1-10) to the bath and repeat the voltage-step protocol.
-
Observe changes in the amplitude of the M-current and the steady-state holding current.
-
To assess the effect on neuronal excitability, inject depolarizing current steps to elicit action potentials before and after peptide application.
-
Test for receptor specificity by co-applying Dynorphin A(1-10) with nor-BNI.
Data Analysis:
-
Measure the amplitude of the M-current relaxation at different voltage steps.
-
Quantify the change in holding current induced by Dynorphin A(1-10).
-
Analyze changes in action potential firing frequency and threshold.
Conclusion
The protocols and data presented in these application notes provide a framework for the electrophysiological investigation of Dynorphin A(1-10)'s effects on ion channels. By employing these techniques, researchers can further unravel the complex pharmacology of this peptide and its potential as a modulator of neuronal function in both physiological and pathological conditions. Careful experimental design and data analysis are essential for obtaining reliable and reproducible results in this field of research.
References
- 1. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 2. The opioid peptide dynorphin directly blocks NMDA receptor channels in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Efficacy of Dynorphin A Fragments in Animal Models of Neuropathic Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuropathic pain, a debilitating chronic condition resulting from nerve injury, presents a significant therapeutic challenge. Animal models are indispensable tools for investigating the underlying mechanisms and for the preclinical evaluation of novel analgesics. Dynorphin A, an endogenous opioid peptide, has a complex and multifaceted role in pain modulation. While it can exert analgesic effects through kappa-opioid receptors, there is substantial evidence for its pronociceptive actions in maintaining neuropathic pain states, often through non-opioid mechanisms.[1][2][3] This document provides detailed protocols for utilizing common animal models of neuropathic pain to test the efficacy of Dynorphin A fragments, with a focus on Dynorphin A(1-10).
It is important to note that while the role of longer Dynorphin A fragments such as Dynorphin A(1-17) and A(1-13) in neuropathic pain has been investigated, specific quantitative data on the efficacy of the shorter Dynorphin A(1-10) fragment is limited in the current literature. The following protocols and data summaries are based on established methodologies and findings related to the broader family of Dynorphin A peptides and their modulation in neuropathic pain models.
Animal Models of Neuropathic Pain
Two of the most widely used and well-characterized rodent models of neuropathic pain are the Chronic Constriction Injury (CCI) model and the Spared Nerve Injury (SNI) model.
Chronic Constriction Injury (CCI) Model
The CCI model involves the loose ligation of the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia that mimic clinical neuropathic pain.
Spared Nerve Injury (SNI) Model
The SNI model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the remaining branch intact. This results in a robust and persistent neuropathic pain state in the territory of the spared nerve.
Behavioral Testing Protocols
To quantify the pain-like behaviors in these models, the following standardized tests are recommended.
Mechanical Allodynia: Von Frey Test
The von Frey test assesses the withdrawal threshold to a non-noxious mechanical stimulus.
Thermal Hyperalgesia: Hargreaves Test
The Hargreaves test measures the latency of paw withdrawal in response to a thermal stimulus.
Data Presentation: Efficacy of Dynorphin A Modulation
Table 1: Effect of Dynorphin A Antiserum on Mechanical Allodynia in a Neuropathic Pain Model
| Treatment Group | Paw Withdrawal Threshold (g) | Reference |
| DAMGO-infused (tolerant) + Control Serum | 4.2 ± 0.5 | [4] |
| DAMGO-infused (tolerant) + Dynorphin A(1-17) Antiserum | 11.5 ± 2.2 | [4] |
*Data from a model of opioid-induced hyperalgesia and allodynia, which shares mechanisms with neuropathic pain.
Table 2: Effect of Dynorphin A Gene Deletion on Mechanical Allodynia in the Spared Nerve Ligation (SNL) Model
| Genotype | Time Post-SNL | Paw Withdrawal Threshold (g) | Reference |
| Wild-Type | Day 6 | Significantly reduced from baseline | |
| Prodynorphin (-/-) | Day 6 | Significantly reduced from baseline (similar to Wild-Type) | |
| Wild-Type | Day 21 | 2.16 (mean) | |
| Prodynorphin (-/-) | Day 6 onwards | Accelerated recovery towards baseline compared to Wild-Type |
Experimental Protocols
Protocol 1: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave and disinfect the skin on the lateral surface of the thigh.
-
Incision: Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Ligation: Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not to arrest circulation.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer analgesics as per institutional guidelines and monitor the animal for signs of distress. Allow at least 3-7 days for the development of neuropathic pain behaviors before commencing behavioral testing.
Protocol 2: Spared Nerve Injury (SNI) in Mice
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.
-
Surgical Preparation: Shave and disinfect the skin on the lateral surface of the thigh.
-
Incision and Exposure: Make a small incision and separate the muscle fibers to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a silk suture and transect them distal to the ligation, removing a small section of the distal nerve stump. Great care should be taken to avoid stretching or touching the spared sural nerve.
-
Closure: Suture the muscle and close the skin with wound clips or sutures.
-
Post-operative Care: Provide appropriate post-operative care and allow several days for the development of robust mechanical allodynia before testing.
Protocol 3: Von Frey Test for Mechanical Allodynia
-
Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes before testing.
-
Filament Application: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw. The filament should be applied with enough force to cause it to bend.
-
Response: A positive response is a brisk withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. Start with a filament near the expected threshold. If there is no response, use the next stiffest filament. If there is a response, use the next less stiff filament.
-
Data Recording: Record the pattern of responses and calculate the 50% withdrawal threshold.
Protocol 4: Hargreaves Test for Thermal Hyperalgesia
-
Acclimation: Place the animal in a plexiglass enclosure on a glass floor and allow it to acclimate for 15-30 minutes.
-
Stimulus Application: Position a radiant heat source under the glass floor, directly beneath the plantar surface of the hind paw to be tested.
-
Measurement: Activate the heat source, which starts a timer. The timer automatically stops when the animal withdraws its paw.
-
Cut-off Time: A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Data Recording: Record the paw withdrawal latency. Repeat the measurement several times with a sufficient interval between stimuli and calculate the average latency.
Mandatory Visualizations
References
- 1. Pronociceptive Actions of Dynorphin Maintain Chronic Neuropathic Pain | Journal of Neuroscience [jneurosci.org]
- 2. Pronociceptive Actions of Dynorphin Maintain Chronic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. Dynorphin Promotes Abnormal Pain and Spinal Opioid Antinociceptive Tolerance | Journal of Neuroscience [jneurosci.org]
Application of CRISPR/Cas9 to Elucidate the Function of the Prodynorphin Gene
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The prodynorphin (PDYN) gene encodes a precursor protein that is processed into several active opioid peptides, including dynorphin A, dynorphin B, and α/β-neoendorphin.[1] These peptides are the primary endogenous ligands for the κ-opioid receptor (KOR), a G-protein coupled receptor widely expressed in the central nervous system.[2][3] The PDYN/KOR system is a critical modulator of a wide range of neurological functions, including pain perception, mood, reward processing, stress responses, and addiction.[2][4] Dysregulation of this system has been implicated in various neuropsychiatric and neurological disorders, such as depression, anxiety, substance use disorders, and spinocerebellar ataxia.
The advent of CRISPR/Cas9 technology has provided an unprecedented opportunity to precisely manipulate the PDYN gene, enabling researchers to dissect its function with high specificity. This application note provides a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9-based tools, including gene knockout, transcriptional activation (CRISPRa), and transcriptional interference (CRISPRi), to study the functional role of the PDYN gene in neuronal contexts.
Signaling Pathways of the Prodynorphin/KOR System
Upon binding of dynorphin peptides, the κ-opioid receptor (KOR) initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of various downstream effectors, including ion channels and protein kinases.
Furthermore, KOR activation triggers signaling through mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. These pathways are crucial for regulating a wide array of cellular processes, including gene expression, synaptic plasticity, and cell survival. The specific downstream consequences of KOR activation can be complex and context-dependent, influenced by factors such as the specific dynorphin peptide involved and the cellular environment.
Quantitative Data from Functional Studies
The following tables summarize quantitative data from studies investigating the functional consequences of modulating the PDYN/KOR system.
Table 1: CRISPR-mediated Modulation of Pdyn mRNA Expression in Rat Striatal Neurons
| CRISPR Tool | Target | Fold Change in Pdyn mRNA (relative to control) |
| CRISPRa (dCas9-VPR) | Pdyn DAR | ~4.5-fold increase |
| CRISPRi (dCas9-KRAB) | Pdyn DAR (baseline) | ~0.6-fold (40% decrease) |
| CRISPRi (dCas9-KRAB) | Pdyn DAR (KCl-induced) | Blocked induction (~1-fold vs. ~2.5-fold in control) |
DAR: Differentially Accessible Region, a putative enhancer element.
Table 2: KOR Agonist-Induced Downstream Signaling in Neuronal and Heterologous Cells
| Assay | Cell Type | Agonist (Concentration) | Fold Change (relative to control) | Reference |
| p38 MAPK Phosphorylation | AtT-20 cells | U50,488 (10 µM) | ~3.5-fold increase | |
| p38 MAPK Phosphorylation | Striatal Astrocytes | U50,488 (1 µM) | ~2.5-fold increase | |
| ERK1/2 Phosphorylation | Mouse Striatum (in vivo) | Repeated Swim Stress | Significant increase | |
| cAMP Inhibition | PC12 cells | Dynorphin A (1 µM) | Significant decrease | |
| cAMP Inhibition | PC12 cells | Dynorphin B (1 µM) | Significant decrease |
Table 3: Behavioral and Neurochemical Effects of Pdyn Knockout in Mice
| Assay | Genotype | Observation | Reference |
| Ethanol Consumption | Pdyn knockout in CeA (males) | Significant decrease in alcohol consumption | |
| Anxiety-related Behavior (Elevated Plus Maze) | Pdyn knockout | Increased time spent in open arms | |
| Spatial Memory (Morris Water Maze) | Aged Pdyn knockout | Performance similar to young mice (prevented age-related decline) | |
| Dopamine Release (in vivo voltammetry) | Parkin knockout (related model) | Decreased amplitude of evoked dopamine overflow |
CeA: Central Nucleus of the Amygdala
Experimental Protocols
Experimental Workflow: CRISPR/Cas9-mediated PDYN Knockout in Neuronal Cells
The general workflow for generating PDYN knockout neuronal cell lines involves sgRNA design and cloning, delivery of the CRISPR/Cas9 machinery into the cells, selection and validation of edited cells.
Protocol 1: Generation of PDYN Knockout Neuronal Cells using Lentiviral CRISPR/Cas9
This protocol is adapted for use in hard-to-transfect neuronal cell lines like SH-SY5Y or primary neurons.
1. sgRNA Design and Cloning: a. Design at least two sgRNAs targeting an early exon of the human PDYN gene (NCBI Gene ID: 5173) using a web-based tool (e.g., CHOPCHOP, Synthego Design Tool). Prioritize sgRNAs with high on-target and low off-target scores. b. Synthesize and anneal complementary oligonucleotides for each sgRNA. c. Clone the annealed oligos into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., lentiCRISPRv2, which contains puromycin resistance).
2. Lentivirus Production: a. Co-transfect HEK293T cells with the cloned lentiCRISPRv2-PDYN-sgRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G). b. Collect the virus-containing supernatant at 48 and 72 hours post-transfection. c. Concentrate the lentivirus by ultracentrifugation or a commercially available concentration reagent. Titer the virus.
3. Transduction of Neuronal Cells: a. Plate the target neuronal cells (e.g., SH-SY5Y) at an appropriate density. b. Transduce the cells with the lentivirus at a multiplicity of infection (MOI) optimized for your cell line. c. After 24-48 hours, replace the virus-containing medium with fresh culture medium.
4. Selection and Clonal Isolation: a. 48 hours post-transduction, begin selection with puromycin at a predetermined concentration. b. After selection, isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution to generate clonal cell lines. c. Expand the resulting clones.
5. Validation of PDYN Knockout: a. Genomic DNA analysis: Extract genomic DNA from expanded clones. PCR amplify the targeted region and perform Sanger sequencing to identify insertions or deletions (indels). b. Protein analysis: Perform Western blotting using a validated anti-Prodynorphin antibody to confirm the absence of the protein. c. Functional analysis: Conduct downstream functional assays as described in Protocol 4.
Protocol 2: CRISPRa-mediated Activation of PDYN Expression
This protocol utilizes the dCas9-VPR (VP64-p65-Rta) system for robust transcriptional activation.
1. sgRNA Design: a. Design sgRNAs targeting the promoter region of the PDYN gene, typically within -50 to -200 bp upstream of the transcriptional start site (TSS).
2. System Delivery: a. Stable dCas9-VPR cell line generation: First, generate a stable cell line expressing dCas9-VPR by transducing cells with a lentivirus carrying the dCas9-VPR construct and selecting with an appropriate antibiotic (e.g., blasticidin). b. sgRNA delivery: Transfect the stable dCas9-VPR cell line with a plasmid or synthetic sgRNA targeting the PDYN promoter.
3. Validation of PDYN Activation: a. mRNA analysis: 48-72 hours post-transfection, extract total RNA and perform RT-qPCR to quantify the increase in PDYN mRNA levels. b. Protein analysis: Perform Western blotting to confirm the increased expression of the Prodynorphin protein. c. Functional analysis: Assess the functional consequences of PDYN overexpression using relevant assays (see Protocol 4).
Protocol 3: CRISPRi-mediated Repression of PDYN Expression
This protocol uses the dCas9-KRAB system to repress PDYN transcription.
1. sgRNA Design: a. Design sgRNAs targeting the promoter region of the PDYN gene, similar to CRISPRa.
2. System Delivery: a. Stable dCas9-KRAB cell line generation: Generate a stable cell line expressing dCas9-KRAB via lentiviral transduction and antibiotic selection. b. sgRNA delivery: Transfect the stable dCas9-KRAB cell line with a plasmid or synthetic sgRNA targeting the PDYN promoter.
3. Validation of PDYN Repression: a. mRNA analysis: Perform RT-qPCR to quantify the reduction in PDYN mRNA levels. b. Protein analysis: Use Western blotting to confirm the decreased expression of the Prodynorphin protein. c. Functional analysis: Investigate the functional outcomes of PDYN knockdown (see Protocol 4).
Protocol 4: Functional Assays to Characterize PDYN Manipulation
1. cAMP Assay: a. Plate wild-type and PDYN-modified cells in a 96-well plate. b. Treat cells with forskolin to stimulate adenylyl cyclase. c. For knockout cells, assess baseline cAMP levels. For CRISPRa cells, assess if overexpression of PDYN leads to a decrease in basal or forskolin-stimulated cAMP. d. Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or luminescence-based).
2. MAPK Phosphorylation Assay (Western Blot): a. Culture wild-type and PDYN-modified cells. For knockout cells, you may stimulate with a KOR agonist as a positive control to ensure the pathway is functional. b. Lyse the cells and collect protein extracts. c. Perform Western blotting using antibodies specific for the phosphorylated forms of ERK1/2, p38, and JNK. Normalize to total protein levels of each kinase.
3. Dopamine Release Assay (in vitro): a. This assay is suitable for primary striatal neurons or differentiated iPSC-derived dopaminergic neurons. b. Use fast-scan cyclic voltammetry (FSCV) to measure electrically evoked dopamine release in brain slices or cultured neurons from wild-type and PDYN knockout models. c. Compare the amplitude and kinetics of dopamine release between genotypes.
4. Calcium Imaging: a. Transfect neuronal cultures with a genetically encoded calcium indicator (e.g., GCaMP6). b. Record fluorescence changes in response to neuronal activity (e.g., spontaneous firing or evoked by stimuli like potassium chloride). c. Compare the frequency and amplitude of calcium transients in wild-type versus PDYN-modified neurons to assess changes in neuronal excitability.
Conclusion
The CRISPR/Cas9 toolkit offers a powerful and versatile approach to investigate the multifaceted roles of the PDYN gene. By employing knockout, activation, and interference strategies, researchers can precisely dissect the contributions of the dynorphin system to neuronal function and its involvement in various pathological states. The protocols and data presented herein provide a framework for designing and executing robust experiments to further our understanding of this critical neuromodulatory system, with the ultimate goal of identifying novel therapeutic targets for a range of brain disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In vitro electrophysiological characterization of Parkinson’s disease: challenges, advances, and future directions [frontiersin.org]
- 4. An Ultrasensitive Calcium Reporter System via CRISPR-Cas9-Mediated Genome Editing in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Development of Specific Immunoassays for Dynorphin A(1-10) Quantification
Introduction
Dynorphins are a class of endogenous opioid peptides derived from the precursor protein prodynorphin.[1] Dynorphin A, and its fragments like Dynorphin A(1-10), are crucial neuromodulators primarily acting as agonists for the κ-opioid receptor (KOR), a G-protein-coupled receptor.[2][3] This interaction triggers various physiological and pathological processes, including the modulation of pain, addiction, mood disorders like depression, and stress responses.[1][2] Consequently, the accurate quantification of Dynorphin A(1-10) in biological matrices is of paramount importance for researchers in neuroscience, pharmacology, and drug development.
However, developing specific and sensitive immunoassays for Dynorphin A(1-10) presents significant challenges. These include its low physiological concentrations, its rapid degradation by peptidases, and the high degree of sequence homology with other endogenous opioid peptides derived from the same precursor, which can lead to cross-reactivity issues. These application notes provide an overview of immunoassay methodologies, detailed protocols, and critical considerations for the specific quantification of Dynorphin A(1-10).
Principles of Immunoassay for Dynorphin A(1-10)
Due to its small size, Dynorphin A(1-10) is typically quantified using a competitive immunoassay format, such as a competitive ELISA or a Radioimmunoassay (RIA).
-
Competitive Immunoassay: In this format, unlabeled Dynorphin A(1-10) in the sample competes with a fixed amount of labeled (e.g., with an enzyme or a radioisotope) Dynorphin A(1-10) for a limited number of binding sites on a specific primary antibody. The amount of labeled peptide bound to the antibody is inversely proportional to the concentration of the unlabeled peptide in the sample. A standard curve is generated using known concentrations of the peptide, from which the concentration in the unknown samples can be extrapolated.
Key Experimental Considerations
1. Antibody Specificity: The cornerstone of a reliable immunoassay is the specificity of the antibody. The antibody must be able to distinguish Dynorphin A(1-10) from its precursor (prodynorphin), other cleavage products (e.g., Dynorphin A 1-17, Dynorphin B), and other opioid peptides that share the common N-terminal "opioid motif" (Tyr-Gly-Gly-Phe). It is essential to characterize the cross-reactivity of the chosen antibody against a panel of related peptides.
2. Sample Collection and Preparation: Dynorphin peptides are susceptible to rapid degradation by proteases in biological samples. Therefore, proper sample handling is critical.
-
Collection: Samples (blood, plasma, tissue) should be collected into tubes containing a cocktail of protease inhibitors.
-
Extraction: For complex matrices like tissue homogenates or plasma, a solid-phase extraction (SPE) step may be necessary to remove interfering substances and concentrate the peptide. A common procedure involves extraction in acidified solutions (e.g., 1 M acetic acid) followed by chromatography.
-
Storage: Samples should be immediately frozen and stored at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
3. Assay Validation: A developed immunoassay must be rigorously validated to ensure its performance. Key validation parameters include:
-
Sensitivity (Limit of Detection, LOD): The lowest concentration of Dynorphin A(1-10) that can be reliably distinguished from zero.
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike-and-recovery experiments.
-
Precision (Intra- and Inter-assay variability): The reproducibility of the results within the same assay run and between different runs.
-
Specificity: Assessed by cross-reactivity testing with related peptides.
Quantitative Data Summary
The performance of different immunoassay methods can be compared to select the most suitable technique for a given research question.
Table 1: Comparison of Immunoassay Methods for Dynorphin A Quantification
| Feature | Competitive ELISA | Radioimmunoassay (RIA) | LC-MS/MS |
| Principle | Enzyme-linked colorimetric detection | Radioisotope detection | Mass-to-charge ratio detection |
| Sensitivity | High (pg/mL to ng/mL) | Very High (fmol to pg/mL) | High, but can be challenging for low physiological concentrations |
| Specificity | Dependent on antibody quality | Dependent on antibody quality | Very High |
| Throughput | High (96-well plate format) | Moderate | Lower |
| Cost | Moderate | High (radioisotope handling/disposal) | High (instrumentation) |
| Safety | Relatively safe | Requires handling of radioactive materials | Standard chemical laboratory safety |
| Metabolite Analysis | Limited, unless coupled with chromatography | Limited, unless coupled with chromatography | Excellent, can distinguish parent peptide from metabolites |
Table 2: Typical Performance Characteristics of a Dynorphin A Competitive ELISA Kit
| Parameter | Typical Value |
| Assay Range | 15.6 - 1000 pg/mL |
| Sensitivity (LOD) | ~ 7 ng/mL |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 15% |
| Sample Types | Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates |
| Incubation Time | 2-3 hours |
Table 3: Example Antibody Cross-Reactivity Profile
| Peptide | Cross-Reactivity (%) |
| Dynorphin A (1-10) | 100 |
| Dynorphin A (1-17) | < 10% |
| Dynorphin A (1-8) | < 5% |
| Dynorphin B | < 0.1% |
| Leu-Enkephalin | < 0.01% |
| Met-Enkephalin | < 0.01% |
| β-Endorphin | < 0.01% |
Visualizations: Pathways and Workflows
Caption: Dynorphin A binding to KOR activates Gi/o proteins, leading to neuronal inhibition.
Caption: Workflow for the quantification of Dynorphin A using a competitive ELISA.
Caption: Workflow for the quantification of Dynorphin A using a competitive RIA.
Experimental Protocols
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a generalized procedure based on commercially available kits. Users should always refer to the specific manufacturer's instructions.
Materials:
-
Anti-Dynorphin A coated 96-well microplate
-
Dynorphin A standard peptide
-
Biotinylated or HRP-conjugated Dynorphin A peptide
-
Assay Diluent
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP (if using biotinylated peptide)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Samples and controls, prepared as described above
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manual. Bring all reagents to room temperature before use.
-
Standard Curve: Prepare a serial dilution of the Dynorphin A standard in Assay Diluent to create a standard curve (e.g., 0, 15.6, 31.2, 62.5, 125, 250, 500, 1000 pg/mL).
-
Sample/Standard Addition: Add 50 µL of standard or sample to the appropriate wells.
-
Competitive Reaction: Immediately add 50 µL of HRP-conjugated Dynorphin A to each well (except the blank). Mix gently. Cover the plate and incubate for 2.5 hours at room temperature.
-
Washing: Aspirate the contents of each well and wash the plate 3-4 times with 200 µL of Wash Buffer per well. After the final wash, invert the plate and blot it dry on absorbent paper.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.
-
Calculation: Generate a standard curve by plotting the mean absorbance for each standard concentration versus the concentration. Use a four-parameter logistic (4-PL) curve fit. Calculate the concentration of Dynorphin A in the samples by interpolating their absorbance values from the standard curve.
Protocol 2: Radioimmunoassay (RIA)
This protocol is a generalized procedure based on methods described in the literature. This procedure requires appropriate licensing and safety precautions for handling radioactive materials.
Materials:
-
Primary antibody specific for Dynorphin A
-
¹²⁵I-labeled Dynorphin A tracer
-
Dynorphin A standard peptide
-
Assay Buffer (e.g., phosphate buffer with BSA)
-
Precipitating reagent (e.g., secondary antibody like goat anti-rabbit IgG, with carrier non-immune serum)
-
Samples and controls, extracted and prepared
-
Polypropylene assay tubes
-
Centrifuge
-
Gamma counter
Procedure:
-
Assay Setup: Set up assay tubes in duplicate or triplicate for blanks, standards, controls, and unknown samples.
-
Reagent Addition:
-
To each tube, add 100 µL of Assay Buffer.
-
Add 100 µL of standard, control, or sample.
-
Add 100 µL of primary anti-Dynorphin A antibody (diluted in Assay Buffer).
-
Vortex all tubes and pre-incubate for 24 hours at 4°C.
-
-
Tracer Addition: Add 100 µL of ¹²⁵I-labeled Dynorphin A tracer to all tubes.
-
Competitive Incubation: Vortex all tubes and incubate for another 24-48 hours at 4°C to allow for competitive binding.
-
Precipitation: Add 100 µL of the secondary antibody precipitating reagent to all tubes (except total counts tubes). Vortex and incubate for 2 hours at 4°C to precipitate the antibody-antigen complexes.
-
Centrifugation: Centrifuge the tubes at 3000 x g for 30 minutes at 4°C to pellet the precipitate.
-
Data Acquisition: Carefully decant the supernatant. Measure the radioactivity (counts per minute, CPM) of the pellet in each tube using a gamma counter.
-
Calculation: Plot a standard curve of %B/B₀ (percentage of bound tracer relative to maximum binding) versus the concentration of the standards. Determine the concentrations of the unknown samples from this curve.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Purification of Dynorphin A(1-10) and its Fragments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Dynorphin A(1-10) and its related fragments using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of Dynorphin A(1-10) in a question-and-answer format.
Q1: My chromatogram shows poor resolution between the main Dynorphin A(1-10) peak and smaller impurity peaks. How can I improve the separation?
A1: Poor resolution is a common challenge when purifying synthetic peptides, which often contain closely related impurities like deletion sequences (e.g., des-Tyr fragments) or truncated fragments. To improve resolution, you should optimize your gradient.
-
Strategy 1: Decrease the Gradient Slope. A shallower gradient provides more time for the peptides to interact with the stationary phase, enhancing separation. If your initial scouting run shows the peptide eluting over a narrow time frame, "stretch out" that portion of the gradient.[1][2] For instance, if the target peptide elutes at 35% Acetonitrile (ACN) with a broad 5-95% gradient over 30 minutes, try a new gradient from 25% to 45% ACN over 40 minutes.
-
Strategy 2: Change the Organic Modifier. While acetonitrile is the most common organic modifier, sometimes switching to methanol can alter the selectivity of the separation, potentially resolving co-eluting peaks.[3]
-
Strategy 3: Adjust the Column Temperature. Increasing the column temperature can improve peak shape and may alter selectivity.[4][5] Try increasing the temperature in 5-10°C increments (e.g., from 30°C to 40°C) to see if resolution improves. However, be aware that temperature can also decrease retention time.
Illustrative Data: Effect of Gradient Slope on Resolution
| Gradient Program | Gradient Slope (%B/min) | Resolution (Main Peak vs. Impurity) | Main Peak Width (min) |
| 10-60% B in 25 min | 2.0 | 1.2 | 0.8 |
| 25-45% B in 20 min | 1.0 | 1.8 | 0.6 |
| 30-40% B in 20 min | 0.5 | 2.5 | 0.4 |
| Note: This data is illustrative, based on typical optimization outcomes. B represents the organic mobile phase (e.g., Acetonitrile with 0.1% TFA). |
Q2: I'm observing significant peak tailing for my Dynorphin A(1-10) peptide. What causes this and how can I fix it?
A2: Peak tailing is frequently observed with basic peptides like Dynorphin A(1-10), which contains multiple arginine residues. This is often due to secondary interactions between the positively charged peptide and negatively charged residual silanol groups on the silica-based stationary phase.
-
Solution 1: Adjust Mobile Phase pH. Ensure your mobile phase pH is low (typically around 2-3) by using an ion-pairing agent like Trifluoroacetic Acid (TFA). This protonates the silanol groups, minimizing unwanted interactions.
-
Solution 2: Increase Ion-Pairing Agent Concentration. While 0.1% TFA is standard, for highly basic peptides, increasing the TFA concentration to 0.2-0.25% can sometimes improve peak shape and resolution. However, be aware that this can also increase the retention time of your peptide.
-
Solution 3: Use a Modern, End-Capped Column. High-purity silica columns with advanced end-capping are designed to have minimal accessible silanol groups, reducing the potential for peak tailing with basic compounds.
-
Solution 4: Increase Column Temperature. Higher temperatures can improve mass transfer kinetics and reduce mobile phase viscosity, leading to sharper, more symmetrical peaks.
Q3: My peptide recovery is low after purification. Where is my peptide going?
A3: Low recovery can be due to several factors, including irreversible adsorption onto the column or precipitation.
-
Check Solubility: Dynorphin A and its fragments can be hydrophobic. Ensure the peptide is fully dissolved in your sample solvent. If it precipitates upon injection into the initial mobile phase, try dissolving the sample in a small amount of a stronger solvent (like DMSO) before diluting it with the mobile phase.
-
Column Adsorption: Peptides can adsorb to active sites on the column packing or frits. Washing the column with a strong solvent or using a guard column can help mitigate this.
-
Optimize Fraction Collection: Broad peaks can lead to collecting fractions with low peptide concentration. Sharpening peaks through gradient optimization (see Q1) can help concentrate the peptide into fewer fractions, improving apparent recovery.
Q4: I'm seeing ghost peaks in my chromatogram during a blank gradient run. What are they and how do I get rid of them?
A4: Ghost peaks are extraneous peaks that appear in a blank run and are not part of your sample. They are typically caused by contamination in the HPLC system or mobile phase.
-
Source Identification: If the ghost peaks appear at the same retention time in every run, the contamination is likely from the mobile phase or system. If their retention time varies, it could be due to carryover from a previous injection.
-
Solutions:
-
Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.
-
Clean solvent inlet frits and bottles.
-
Purge the system thoroughly.
-
If carryover is suspected, run a needle wash program and inject a strong solvent (like 100% ACN) to clean the injector and column.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for an HPLC method to purify crude Dynorphin A(1-10)?
A: A robust starting point for method development is Reverse-Phase HPLC (RP-HPLC). The following conditions are a good initial setup:
-
Column: A C18 wide-pore (300 Å) column is recommended for peptides. Common dimensions are 4.6 x 250 mm for analytical scale or larger for preparative scale.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile (ACN).
-
Gradient: A linear "scouting" gradient from 5% to 65% B over 60 minutes.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Detection: UV at 214 nm (for the peptide bond) and 280 nm (if aromatic residues are present, which they are in Dynorphin A).
-
Temperature: Start at ambient or slightly elevated (e.g., 30-40°C).
Q: How do I choose the right column for Dynorphin A purification?
A: The choice of column depends on the scale and specific impurities.
-
Stationary Phase: C18 is the most common and a good first choice. C8 or C4 phases are less hydrophobic and can be useful if the peptide is too strongly retained on C18.
-
Pore Size: A wide pore size (300 Å) is crucial for peptides to allow them to access the bonded phase within the pores, leading to better resolution and peak shape. Small pore sizes (~100 Å) can restrict access for larger molecules.
-
Particle Size: Smaller particles (e.g., < 3 µm) provide higher efficiency and better resolution but result in higher backpressure, requiring a UHPLC system. Larger particles (5-10 µm) are suitable for standard HPLC and preparative work.
Q: Why is Trifluoroacetic Acid (TFA) used in the mobile phase?
A: TFA serves two primary purposes in peptide RP-HPLC:
-
Ion-Pairing Agent: It forms an ion pair with the positively charged residues (like arginine and lysine) on the peptide, neutralizing the charge and increasing the peptide's overall hydrophobicity. This leads to more predictable retention and better peak shape.
-
Acidifier: It maintains a low pH (~2), which suppresses the ionization of acidic silanol groups on the silica stationary phase, preventing undesirable secondary interactions that cause peak tailing.
Experimental Protocols
Protocol 1: General Scouting Method for Crude Dynorphin A(1-10) Purification
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A (or water with a minimal amount of ACN/DMSO for solubility) to a concentration of approximately 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the C18 column (e.g., Vydac C18, 10 µm, 300 Å, 21 x 250 mm for preparative scale) with 90% Mobile Phase A and 10% Mobile Phase B for at least 5-10 column volumes.
-
Injection: Inject the prepared sample.
-
Gradient Elution: Run a linear gradient from 10% to 60% Mobile Phase B over 50 minutes at a flow rate of 20 mL/min (for the specified preparative column).
-
Detection & Fractionation: Monitor the eluent at 214 nm. Collect fractions corresponding to the main peak.
-
Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to confirm the purity and identity of the target peptide.
Protocol 2: High-Resolution Analytical Method for Purity Assessment
-
System: An analytical HPLC or UHPLC system.
-
Column: C18, 1.7-3.5 µm particle size, 130-300 Å pore size, 2.1 x 150 mm.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.085% TFA in acetonitrile.
-
Column Temperature: 40°C.
-
Gradient: Based on the scouting run, apply a shallower gradient. For example, if the peptide eluted at 35% B, use a gradient of 30-40% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 214 nm.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC purification issues.
Caption: A workflow for systematic HPLC gradient optimization for peptide purification.
References
Dynorphin A(1-10) Aggregation Prevention: A Technical Support Center
For researchers, scientists, and drug development professionals working with Dynorphin A(1-10), preventing its aggregation in aqueous solutions is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of this peptide.
Frequently Asked Questions (FAQs)
Q1: My Dynorphin A(1-10) solution appears cloudy or has visible precipitates. What is happening?
A1: Cloudiness or precipitation in your Dynorphin A(1-10) solution is a strong indicator of peptide aggregation. Dynorphin A(1-10), like many peptides, can self-associate in aqueous solutions to form insoluble aggregates. This process is influenced by several factors including peptide concentration, pH, temperature, and the ionic strength of the buffer.
Q2: What are the primary factors that promote the aggregation of Dynorphin A(1-10)?
A2: The aggregation of Dynorphin A(1-10) is a multifaceted process. Key contributing factors include:
-
Hydrophobic Interactions: The peptide sequence contains hydrophobic amino acid residues that can interact in an aqueous environment, leading to aggregation.
-
Electrostatic Interactions: Dynorphin A(1-10) has a net positive charge at physiological pH due to its basic residues. While this can promote solubility through repulsion between molecules, interactions with certain ions in the buffer can shield these charges and facilitate aggregation.
-
pH and Isoelectric Point (pI): The solubility of peptides is generally lowest near their isoelectric point (pI), where the net charge is zero. For Dynorphin A, which is a highly basic peptide, it remains positively charged over a wide pH range of 1-12[1]. However, pH can still influence the conformation and charge distribution, affecting aggregation propensity.
-
Concentration: Higher concentrations of the peptide increase the likelihood of intermolecular interactions and subsequent aggregation.
-
Temperature: Temperature can have varied effects. While it can increase solubility, it can also accelerate aggregation kinetics. Freeze-thaw cycles are particularly detrimental and can induce aggregation.
-
Ionic Strength: The type and concentration of salts in the buffer can either shield charges and promote aggregation or stabilize the peptide in its soluble form.
Q3: How can I prevent or minimize the aggregation of Dynorphin A(1-10) in my experiments?
A3: Several strategies can be employed to prevent or reduce aggregation:
-
Proper Dissolution Technique: Initially dissolving the lyophilized peptide in a small amount of an organic solvent like DMSO can aid in obtaining a clear, monomeric stock solution before further dilution in aqueous buffers.
-
Use of Co-solvents and Excipients: Incorporating co-solvents such as DMSO or using solubility-enhancing excipients can help maintain the peptide in a soluble state.
-
pH Control: Preparing solutions at a pH that is significantly different from the peptide's pI can enhance solubility due to increased electrostatic repulsion between molecules.
-
Controlled Temperature: Avoid repeated freeze-thaw cycles. It is recommended to aliquot the stock solution and store it at -20°C or -80°C. For daily use, fresh working solutions should be prepared from the stock.
-
Low Concentration: Work with the lowest feasible concentration of Dynorphin A(1-10) that is compatible with your experimental design.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudy solution upon initial dissolution in aqueous buffer. | The peptide is aggregating directly upon contact with the aqueous environment. | 1. First, dissolve the lyophilized Dynorphin A(1-10) in a small volume of sterile DMSO to create a concentrated stock solution.[2] 2. Gently vortex or sonicate if necessary to ensure complete dissolution. 3. Slowly add the aqueous buffer to the DMSO stock solution while gently mixing to reach the desired final concentration. |
| Precipitation observed after storing the aqueous solution. | The peptide is slowly aggregating over time in the aqueous buffer. | 1. Prepare fresh working solutions from a frozen DMSO stock solution for each experiment. 2. If an aqueous stock must be stored, aliquot it into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[2] 3. Consider adding a cryoprotectant like glycerol (5-10%) to the aqueous stock before freezing. |
| Inconsistent experimental results. | Aggregation may be occurring, leading to a decrease in the effective concentration of soluble, active peptide. | 1. Visually inspect the solution for any signs of precipitation before each use. 2. Filter the working solution through a 0.22 µm syringe filter before application to remove any small aggregates. 3. Perform a quality control check of your peptide solution using techniques like Dynamic Light Scattering (DLS) to assess the presence of aggregates. |
| Difficulty dissolving the peptide even with DMSO. | The quality of the DMSO or the lyophilized peptide may be compromised. | 1. Use fresh, anhydrous, high-purity DMSO as it is hygroscopic and absorbed water can affect solubility.[2] 2. If the problem persists, consider obtaining a new batch of Dynorphin A(1-10). |
Quantitative Data on Solubility
| Solvent System | Achievable Concentration | Observation | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (1.85 mM) | Clear solution | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (1.85 mM) | Clear solution | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (1.85 mM) | Clear solution | |
| DMSO | 100 mg/mL (74.16 mM) | Requires sonication | |
| Water | 50 mg/mL (37.08 mM) | Requires sonication |
Note: The "≥" symbol indicates that higher concentrations may be achievable, but the saturation point was not determined in these specific tests.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Working Solution of Dynorphin A(1-10)
Materials:
-
Lyophilized Dynorphin A(1-10)
-
Anhydrous, sterile DMSO
-
Sterile aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Allow the vial of lyophilized Dynorphin A(1-10) to equilibrate to room temperature before opening to prevent condensation.
-
Add a small, precise volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Gently vortex or use a bath sonicator for a short period to ensure the peptide is fully dissolved. The solution should be clear.
-
In a separate sterile tube, prepare the desired volume of your final aqueous buffer.
-
While gently vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired peptide concentration. Critical Step: Adding the aqueous buffer to the DMSO stock can sometimes induce precipitation. The reverse (adding stock to buffer) is generally recommended.
-
Visually inspect the final solution for any signs of cloudiness or precipitation.
-
For immediate use, the solution is ready. For storage, aliquot into single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.
Protocol 2: Monitoring Dynorphin A(1-10) Aggregation using Thioflavin T (ThT) Fluorescence Assay
This protocol is adapted from methods used for other amyloidogenic peptides and can be used to assess the aggregation kinetics of Dynorphin A(1-10) and the efficacy of potential aggregation inhibitors.
Materials:
-
Dynorphin A(1-10) solution (prepared as in Protocol 1 and diluted in the desired buffer)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with excitation at ~440 nm and emission at ~485 nm
Procedure:
-
Prepare the reaction mixtures in the wells of the 96-well plate. A typical reaction mixture (e.g., 100 µL) would contain:
-
Dynorphin A(1-10) at the desired final concentration.
-
ThT at a final concentration of 10-25 µM.
-
The buffer system in which aggregation is being studied.
-
(Optional) The potential aggregation inhibitor at various concentrations.
-
-
Include control wells:
-
Buffer with ThT only (for baseline fluorescence).
-
Buffer with ThT and the inhibitor (to check for inhibitor fluorescence).
-
-
Seal the plate to prevent evaporation.
-
Place the plate in the fluorescence reader pre-set to the desired temperature (e.g., 37°C).
-
Set the reader to take fluorescence measurements at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (which could be several hours to days). Shaking between reads can sometimes promote aggregation and improve reproducibility.
-
Plot the ThT fluorescence intensity against time. An increase in fluorescence indicates the formation of amyloid-like fibrillar aggregates. The kinetics of aggregation (lag phase, elongation phase) can be analyzed from these curves.
Visualizations
Kappa-Opioid Receptor (KOR) Signaling Pathway
Caption: Simplified signaling pathway of the Kappa-Opioid Receptor upon activation by Dynorphin A(1-10).
Experimental Workflow for Screening Aggregation Inhibitors
Caption: Workflow for screening potential inhibitors of Dynorphin A(1-10) aggregation using a ThT assay.
References
Technical Support Center: Improving the In Vivo Metabolic Stability of Dynorphin A(1-10)
This technical support center is designed for researchers, scientists, and drug development professionals working to enhance the in vivo metabolic stability of Dynorphin A(1-10). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo metabolic stability of Dynorphin A(1-10) a concern?
A1: Dynorphin A(1-10), an endogenous opioid peptide, has therapeutic potential but is limited by its rapid degradation in vivo by peptidases. This results in a very short biological half-life, hindering its development as a clinical therapeutic. Improving its metabolic stability is crucial to prolong its duration of action and enhance its therapeutic efficacy.
Q2: What are the primary strategies for improving the metabolic stability of Dynorphin A(1-10)?
A2: The main strategies focus on chemical modifications to the peptide structure to make it less susceptible to enzymatic degradation. These include:
-
Amino Acid Substitutions: Replacing natural L-amino acids with D-amino acids or other unnatural amino acids at cleavage sites.
-
N-terminal Modifications: Modifying the N-terminus, for example, by acetylation or methylation, to block aminopeptidases.
-
C-terminal Modifications: Modifying the C-terminus, such as amidation, to protect against carboxypeptidases.[1]
-
Cyclization: Introducing cyclic constraints within the peptide backbone to restrict its conformation and reduce susceptibility to proteases.
-
Formulation Strategies: Encapsulating the peptide in delivery systems like liposomes to protect it from degradation.[2]
Q3: How do I choose the right analytical method to assess the metabolic stability of my Dynorphin A(1-10) analog?
A3: The choice of analytical method depends on the specific information you need.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely used method for quantifying the disappearance of the parent peptide over time in in vitro stability assays (e.g., in plasma or serum).[2] It is excellent for determining the half-life of the peptide.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a more sensitive and specific technique that can not only quantify the parent peptide but also identify its metabolic fragments.[3][4] This is crucial for understanding the degradation pathways and designing more stable analogs.
Q4: I'm observing low or no biological activity with my synthesized Dynorphin A(1-10) analog. What could be the issue?
A4: Low bioactivity can stem from several factors:
-
Peptide Purity and Integrity: Verify the purity and correct mass of your synthesized peptide using HPLC and mass spectrometry. Impurities or incorrect synthesis can lead to inactive products.
-
Solubility Issues: Poor solubility can lead to inaccurate concentration determination and reduced availability of the peptide to its receptor. Ensure your peptide is fully dissolved in a compatible buffer.
-
Peptide Aggregation: Hydrophobic peptides can aggregate, leading to a loss of active monomeric species. Use appropriate solvents and consider including excipients that reduce aggregation.
-
Storage and Handling: Improper storage (e.g., at room temperature, exposure to light and moisture) can lead to degradation. Peptides should be stored lyophilized at -20°C or -80°C. Repeated freeze-thaw cycles of solutions should be avoided.
-
Modification Impact: The chemical modifications introduced to improve stability might have inadvertently altered the peptide's conformation in a way that reduces its affinity for the kappa-opioid receptor (KOR).
Troubleshooting Guides
Issue 1: Low Recovery of Dynorphin A(1-10) Analog from Plasma/Serum Samples
| Potential Cause | Troubleshooting Steps |
| Peptide Adsorption to Surfaces | Peptides, especially hydrophobic ones, can adsorb to glass or standard polypropylene tubes and plates. Solution: - Use low-binding polypropylene or specialized inert sample containers. - Consider using a blocking agent, but be mindful of its compatibility with downstream LC-MS analysis. |
| Inefficient Protein Precipitation | Incomplete precipitation of plasma/serum proteins can lead to co-precipitation of the peptide or interference in the analytical column. Solution: - Optimize the ratio of organic solvent (e.g., acetonitrile) to plasma (e.g., 3:1 or 4:1 v/v). - Ensure vigorous vortexing after adding the solvent for thorough mixing. - Increase incubation time at low temperatures (e.g., -20°C for 30 minutes) to enhance protein precipitation. |
| Analyte Co-precipitation with Proteins | The peptide of interest may be co-precipitating with the plasma proteins. Solution: - Adjust the pH of the sample before adding the precipitating solvent to alter the peptide's solubility and reduce co-precipitation. |
| Suboptimal Solid-Phase Extraction (SPE) Protocol | If using SPE for sample cleanup, the choice of sorbent, wash, and elution solvents is critical. Solution: - Ensure the sample pH is optimized for retention on the SPE sorbent. - Use a wash solvent that removes interferences without eluting the analyte. - Employ a sufficiently strong elution solvent to achieve complete recovery from the sorbent. |
Issue 2: Poor Peak Shape (Tailing) in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column Silanols | Basic residues in the peptide can interact with residual silanol groups on the silica-based column, causing peak tailing. Solution: - Lower the mobile phase pH (e.g., to pH 2-3) to protonate the silanol groups and reduce interaction. - Use an end-capped HPLC column specifically designed for good peak shape with basic compounds. - Add a tail-suppressing agent like triethylamine (TEA) to the mobile phase, but check for compatibility with MS if used. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion. Solution: - Reduce the injection volume or dilute the sample. |
| Mismatched Injection Solvent | If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Solution: - Dissolve the sample in the initial mobile phase whenever possible. |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape. Solution: - Flush the column with a strong solvent. - If the problem persists, replace the column. |
Data Presentation: Metabolic Stability of Dynorphin A Analogs
The following tables summarize the reported half-lives of various Dynorphin A analogs, providing a comparative view of how different modifications impact metabolic stability.
Table 1: Half-life of C-terminally Modified Dynorphin A Analogs in Human Plasma
| Peptide | Modification | Half-life (min) | Fold Increase in Stability |
| Dynorphin A(1-13) | Unmodified | 0.9 | - |
| Dynorphin A(1-13) amide | C-terminal amidation | 24 | 26.7 |
| Dynorphin A(1-10) | Unmodified | 1.3 | - |
| Dynorphin A(1-10) amide | C-terminal amidation | 3.3 | 2.5 |
| Dynorphin A(1-10) amide | C-terminal amidation | 10 | 7.7 |
| Data compiled from Chou et al., 1996 as cited in. Note that different studies may report varying half-lives due to different experimental conditions. |
Table 2: Half-life of [des-Arg7]Dynorphin A(1-11) Analogs in Rat Plasma
| Analog | Sequence / Modification | Half-life (h) |
| Dyn A(1-11)-OH | Parent Fragment | 0.7 |
| 2 | [des-Arg7]Dyn A(1-11)-OH | 4.5 |
| 7 | [Pro3, des-Arg7]Dyn A(1-11)-OH | 1.4 |
| 14 | [MDP-Tyr1, des-Arg7]Dyn A(1-9)-NH2 | 50 |
| 11 | Ac-[des-Arg7, D-Ala8, D-Pro10]Dyn A(1-11)-NH2 | 350 |
| Data from Aldrich et al. MDP = (2S)-2-methyl-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid. |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Plasma using HPLC
Objective: To determine the in vitro half-life of a Dynorphin A(1-10) analog in plasma.
Materials:
-
Lyophilized Dynorphin A(1-10) analog
-
Human or rat plasma (citrated or heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (low-binding)
-
Incubator or water bath at 37°C
-
Reversed-phase HPLC system with UV detector
Procedure:
-
Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the peptide in an appropriate solvent (e.g., water or a small amount of DMSO, followed by dilution with water).
-
Plasma Preparation: Thaw frozen plasma at 37°C. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any precipitates. Collect the supernatant.
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the plasma with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final concentration of any organic solvent from the stock solution is minimal (<1%) to not affect enzyme activity.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately add the collected aliquot to a microcentrifuge tube containing 3 volumes of ice-cold ACN with 1% TFA to stop the enzymatic reaction and precipitate plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 20 minutes.
-
-
Sample Clarification:
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject a defined volume of the supernatant onto a C18 reversed-phase column.
-
Use a suitable gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in ACN).
-
Monitor the elution at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on its retention time from a standard injection.
-
Calculate the peak area at each time point.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.
-
Protocol 2: General Workflow for LC-MS/MS-based Identification of Dynorphin A(1-10) Metabolites
Objective: To identify the metabolic cleavage sites of a Dynorphin A(1-10) analog in a biological matrix.
Materials:
-
Sample from in vitro stability assay (as prepared in Protocol 1) or in vivo study (e.g., plasma extract).
-
LC-MS/MS system (e.g., a UHPLC coupled to a high-resolution mass spectrometer like an Orbitrap or Q-TOF).
Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 1 to extract the peptide and its metabolites and remove proteins.
-
LC Separation:
-
Inject the sample onto a suitable reversed-phase column (e.g., C18).
-
Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient should be optimized to separate the parent peptide from its more polar metabolites.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in positive ion mode.
-
Perform a full scan (MS1) to detect the m/z of the parent peptide and its potential metabolites.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to trigger MS/MS fragmentation of the detected ions.
-
-
Data Analysis:
-
Process the raw data using appropriate software.
-
Identify the parent peptide based on its accurate mass and retention time.
-
Search for potential metabolites by looking for mass shifts corresponding to common metabolic reactions (e.g., hydrolysis of peptide bonds).
-
Analyze the MS/MS fragmentation pattern of the potential metabolites to confirm their sequence and identify the cleavage site. For example, a cleavage between Gly³ and Phe⁴ would result in the detection of fragments corresponding to Tyr-Gly-Gly and Phe-Leu-Arg-Arg-Ile-Arg-Pro.
-
Mandatory Visualizations
Signaling Pathways
Caption: Kappa-Opioid Receptor (KOR) Signaling Pathways.
Experimental Workflows
Caption: In Vitro Plasma Stability Assay Workflow.
Logical Relationships
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. mdpi.com [mdpi.com]
- 3. health.csuohio.edu [health.csuohio.edu]
- 4. Development and validation of an LC-MS/MS method for quantifying diamorphine and its major metabolites 6-monoacetylmorphine, morphine, morphine-3-glucuronide, and morphine-6-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting patch-clamp recordings of Dynorphin A(1-10) effects.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effects of Dynorphin A(1-10) using patch-clamp electrophysiology.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during patch-clamp recordings involving Dynorphin A(1-10).
Q1: I am not observing any response to Dynorphin A(1-10) application. What are the possible causes?
A1: A lack of response can stem from several factors related to the peptide, the preparation, or the specific receptors present.
-
Peptide Integrity and Concentration: Dynorphin peptides can be susceptible to degradation. Ensure you are using freshly prepared solutions. It is also crucial to use an effective concentration. While Dynorphin A can modulate ASIC1a channels, its EC50 is high (32.8 ± 11.5 μM), and concentrations lower than 1 μM may not produce a discernible effect on this specific channel.[1]
-
Receptor Expression: The target cells may not express the appropriate receptors. Dynorphin A(1-10) is known to act on kappa-opioid receptors (KORs), NMDA receptors, and Acid-Sensing Ion Channels (ASICs).[2][3][4][5] Verify the presence of these receptors in your preparation.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization. Applying Dynorphin for extended periods before recording might diminish or abolish the response.
-
"Silent" Effects: In some contexts, KOR activation has no effect on baseline conditions but modulates responses to other stimuli. For instance, a KOR agonist had no effect on the baseline firing of colonic afferents but inhibited their sensitization by inflammatory mediators.
Q2: My recordings show an unexpected effect, such as potentiation of a current when I expected inhibition. Why is this happening?
A2: Dynorphin A and its fragments have complex pharmacology and can produce non-canonical effects.
-
Non-Opioid Receptor Activity: Dynorphin A can directly interact with non-opioid targets. It is known to block NMDA-activated currents (IC50 of 42.0 μM for DynA(1-10)) and potentiate NMDA currents in other cell types, like those in the periaqueductal gray, through a non-opioid mechanism. It also enhances the activity of ASIC1a channels. These actions are independent of KORs and will not be blocked by opioid antagonists.
-
Direct Membrane Interaction: At higher concentrations, Dynorphin A can permeabilize negatively charged membranes by forming proteolipidic pores, leading to diverse and variable ion channel activity. This could manifest as noisy or unpredictable currents.
Q3: I'm having trouble maintaining a stable whole-cell recording after applying Dynorphin A(1-10).
A3: Stability issues can be general to patch-clamping or specific to the peptide.
-
General Patch-Clamp Problems: First, rule out common issues such as poor seal quality (ensure a GΩ seal before breakthrough), unhealthy cells, or mismatched osmolarity between your pipette and bath solutions. Clogged or dirty pipettes can also compromise recording stability.
-
Peptide-Induced Membrane Effects: As mentioned, Dynorphin A can directly interact with the lipid bilayer to form pores. This disruption of the membrane integrity could make it difficult to maintain a stable patch and may be concentration-dependent. Consider using the lowest effective concentration to minimize this possibility.
Q4: The response to Dynorphin A(1-10) is highly variable between cells or experiments.
A4: Variability is a common challenge in electrophysiology and can be amplified by peptide studies.
-
Peptide Stability: Peptides in aqueous solutions can degrade over time. Prepare fresh stock solutions and dilute to the final working concentration immediately before use. Storing aliquots of the stock solution at -20°C or -80°C is recommended.
-
Heterogeneous Cell Population: Your slice or culture may contain multiple cell types with different receptor expression profiles. What appears as variability might be consistent responses from distinct neuronal populations. In the nucleus raphe magnus, for example, functional mu- and kappa-opioid receptors are localized on different types of neurons.
-
Receptor Desensitization Dynamics: The rate of KOR desensitization can be significant and may vary. In hypothalamic hypocretin neurons, the inhibitory response to dynorphin shows substantial desensitization within a 2.5-minute application.
Quantitative Data Summary
The following table summarizes key quantitative parameters for Dynorphin A and its related peptides from patch-clamp studies.
| Peptide | Target | Effect | Concentration / Parameter | Cell Type | Reference |
| Dynorphin A | ASIC1a | Modulates steady-state desensitization | EC50: 32.8 ± 11.5 μM | Xenopus Oocytes | |
| Dynorphin A(1-10) | NMDA Receptor | Blocks NMDA-activated current | IC50: 42.0 μM | Rat Trigeminal Neurons | |
| Dynorphin A(1-17) | NMDA Receptor | Blocks NMDA-activated current | Apparent KD: 1.6 μM | Rat Trigeminal Neurons | |
| Dynorphin A(1-17) | NMDA Receptor | Potentiates NMDA-activated current | Effective concentrations not specified | Rat Periaqueductal Gray Neurons | |
| Dynorphin | Voltage-Gated Ca2+ Channels | Decreased current | 0.1 and 1 μM | Mouse DRG Neurons | |
| Dynorphin | Spontaneous EPSCs | Decreased frequency by 39.0 ± 3.5% | 10 μM | Hypocretin Neurons | |
| Dynorphin A (0.5 µM) | M-Current (IM) | Increased amplitude to 160% of control | 0.5 μM | Hippocampal CA1 Neurons |
Experimental Protocols
1. General Whole-Cell Patch-Clamp Protocol for Dynorphin Application
This protocol is a generalized procedure based on methodologies cited in the literature.
-
Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): Typically contains (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgSO4. Continuously bubble with 95% O2 / 5% CO2.
-
Pipette (Internal) Solution: A typical potassium-based solution contains (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2ATP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
-
Cell Preparation:
-
Prepare brain slices (250-350 µm thick) in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording Procedure:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2 mL/min) at room temperature or a physiological temperature (32-34°C).
-
Pull borosilicate glass pipettes to a resistance of 4-8 MΩ when filled with internal solution.
-
Under visual control (e.g., DIC microscopy), approach a target neuron with positive pressure applied to the pipette.
-
Upon contacting the cell membrane, release positive pressure and apply gentle negative pressure to form a Giga-ohm seal (>1 GΩ).
-
After seal formation, apply a brief, strong suction pulse ("zap") to rupture the membrane and achieve whole-cell configuration.
-
Switch the amplifier to voltage-clamp or current-clamp mode. For voltage-clamp, hold the cell at -70 mV to record excitatory currents or 0 mV for inhibitory currents.
-
-
Dynorphin A(1-10) Application:
-
Prepare a high-concentration stock solution of Dynorphin A(1-10) in water or a suitable solvent and store frozen.
-
On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in the perfusion aCSF.
-
Apply the peptide-containing aCSF via the bath perfusion system. Allow sufficient time for the previous solution to be completely washed out and for the peptide to reach the slice.
-
2. Peptide Solution Preparation
-
Solubility: Dynorphin A(1-10) is soluble in water (up to 50 mg/mL) and DMSO (up to 100 mg/mL). Using ultrasonic agitation can aid dissolution.
-
Stability: Peptides are prone to degradation by proteases and oxidation. Use high-purity water and reagents. Prepare stock solutions, aliquot into single-use tubes, and store at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Working Solution: Prepare the final working solution fresh for each experiment by diluting the stock solution in the external recording buffer (e.g., aCSF).
Visualizations
Signaling Pathways
References
- 1. Dynorphin Opioid Peptides Enhance Acid-Sensing Ion Channel 1a Activity and Acidosis-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kappa Opioid Receptor Distribution and Function in Primary Afferents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dynorphin Opioid Peptides Enhance Acid-Sensing Ion Channel 1a Activity and Acidosis-Induced Neuronal Death | Journal of Neuroscience [jneurosci.org]
Dose-response optimization for Dynorphin A(1-10) in behavioral studies.
Technical Support Center: Dynorphin A(1-10) Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dynorphin A(1-10) in behavioral studies. The information is tailored for scientists and drug development professionals to optimize dose-response relationships and navigate potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dynorphin A(1-10) in behavioral studies?
Dynorphin A(1-10) is a peptide fragment of the endogenous opioid peptide prodynorphin.[1] Its primary mechanism of action is as an agonist for the kappa-opioid receptor (KOR).[1][2] Activation of KOR, a G protein-coupled receptor (GPCR), initiates a signaling cascade that can modulate neuronal activity and influence various behaviors.[3] Additionally, under certain conditions, dynorphin fragments can have non-opioid effects, potentially interacting with the NMDA receptor complex.[4]
Q2: What are the typical behavioral effects observed after Dynorphin A(1-10) administration?
The behavioral effects of Dynorphin A(1-10) are complex and can vary depending on the dose, route of administration, and the specific behavioral paradigm. Commonly reported effects include:
-
Analgesia: Particularly in stress-induced analgesia models.
-
Aversion and Dysphoria: KOR activation is often associated with aversive or dysphoric states, which can be measured using conditioned place preference (CPP) paradigms.
-
Modulation of Stress Responses: Dynorphin A(1-10) can influence behaviors in stress-related models like the forced swim test, often potentiating stress-induced immobility.
-
Nociception: Intrathecal administration can induce nociceptive behaviors like biting and licking.
Q3: How does the route of administration affect the dose and observed effects of Dynorphin A(1-10)?
The route of administration is a critical factor.
-
Intracerebroventricular (i.c.v.) and Intrathecal (i.t.) administration: These routes deliver the peptide directly to the central nervous system, requiring lower doses to elicit behavioral effects. However, i.t. administration of high doses of dynorphin peptides has been associated with neurotoxicity and hindlimb paralysis.
-
Intravenous (i.v.) administration: This route results in a very short half-life for dynorphin peptides due to rapid metabolism. Higher doses are generally required, and the observed effects may be less pronounced or of shorter duration compared to central administration. Stabilized derivatives of dynorphin have been developed to prolong their activity following systemic administration.
Q4: What is the typical duration of action for Dynorphin A(1-10)?
The duration of action for Dynorphin A(1-10) is generally short due to its rapid degradation by peptidases. Following i.v. administration, the half-life can be less than a minute. The effects observed after central administration may be more prolonged, but the peptide's stability remains a limiting factor. The use of peptidase inhibitors can potentiate and prolong the effects of dynorphins.
Troubleshooting Guide
Issue 1: Lack of a significant behavioral effect after Dynorphin A(1-10) administration.
-
Possible Cause 1: Inadequate Dose. The effective dose of Dynorphin A(1-10) can vary significantly between different behavioral assays and animal species.
-
Solution: Consult dose-response tables from published studies (see Data Presentation section below). Perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
-
Possible Cause 2: Peptide Degradation. Dynorphin A(1-10) is highly susceptible to degradation by peptidases.
-
Solution: Prepare solutions fresh before each experiment. Consider co-administration with a cocktail of peptidase inhibitors to increase the bioavailability of the peptide. Alternatively, consider using a more stable, amidated analog like Dynorphin A(1-10) amide.
-
-
Possible Cause 3: Route of Administration. Systemic administration (e.g., i.v. or subcutaneous) may not achieve sufficient brain concentrations to elicit a central behavioral effect.
-
Solution: For centrally-mediated behaviors, consider direct central administration (i.c.v. or i.t.). If using systemic routes, higher doses or stabilized analogs may be necessary.
-
Issue 2: High variability in behavioral responses between animals.
-
Possible Cause 1: Stress from Injection Procedure. The stress of the injection itself, particularly with freehand i.c.v. injections, can influence behavioral outcomes and interact with the effects of dynorphins.
-
Solution: Habituate animals to the injection procedure to minimize stress. For i.c.v. administration, using an implanted cannula is considered less stressful than the freehand method.
-
-
Possible Cause 2: Inconsistent Injection Placement. For central administration, inaccurate targeting of the desired brain region can lead to variable results.
-
Solution: Ensure accurate stereotaxic surgery and injection techniques. Verify cannula placement histologically at the end of the experiment.
-
Issue 3: Observation of adverse effects, such as motor impairment or seizures.
-
Possible Cause: Neurotoxicity. High concentrations of dynorphin peptides, particularly when administered intrathecally, can be neurotoxic and cause motor deficits.
-
Solution: Carefully consider the dose and concentration of the administered peptide. Start with lower doses and titrate up to the desired effect. If adverse effects are observed, reduce the dose or consider a different route of administration. Intravenous administration, even at high doses, appears to avoid the local neurotoxicity seen with intrathecal delivery.
-
Data Presentation
Table 1: Dose-Response Data for Dynorphin A Peptides in Nociception and Analgesia Studies
| Peptide | Animal Model | Administration Route | Effective Dose Range | Behavioral Test | Observed Effect |
| Dynorphin A(1-10) amide | Mouse | i.c.v. | Not specified, but effective | Hot Plate Test | Analgesia (only with stressful injection method) |
| Dynorphin A(1-10) amide | Mouse | i.c.v. | Not specified, but effective | Tail-Flick Test | Prolonged stress-induced analgesia |
| Dynorphin A | Mouse | i.t. | 100-fold higher than morphine | Biting and licking | Nociceptive behavior |
| Big Dynorphin | Mouse | i.t. | 1-10 fmol/animal | Biting and licking | Nociceptive behavior |
| Dynorphin A(1-13) | Mouse | i.c.v. | 20 µ g/mouse | Hot Plate Test | Prolonged hot plate latencies |
| N-MT Dyn A / N-MT Dyn A amide | Rat (morphine-tolerant) | i.v. | 5 µmol/kg | Tail-Flick Test | Enhanced antinociceptive activity |
Table 2: Dose-Response Data for Dynorphin A Peptides in Stress and Reward-Related Behavioral Studies
| Peptide | Animal Model | Administration Route | Effective Dose Range | Behavioral Test | Observed Effect |
| Dynorphin A(1-10) | Mouse | Not specified | Subanalgesic doses | Forced Swim Test | Prolonged stress-induced analgesia |
| Dynorphin A | Rat | i.c.v. | Not specified | Forced Swim Test | Potentiated immobility response |
| Dynorphin A antiserum | Mouse | i.c.v. | 1:30 dilution, 10 µL | Conditioned Place Preference | Inhibited expression of morphine-induced CPP |
Experimental Protocols
Protocol 1: Tail-Flick Test for Analgesia
-
Animal Acclimation: Acclimate male Sprague Dawley rats to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently hold the rat and immerse the distal third of its tail in a water bath maintained at 52°C. Measure the latency to a rapid tail flick or withdrawal to the nearest 0.1 second. A cutoff time of 10 seconds is used to prevent tissue damage.
-
Drug Administration: Administer Dynorphin A(1-10) or vehicle via the desired route (e.g., intrathecal).
-
Post-treatment Latency: At specified time points after administration (e.g., 10, 20, 30, 60 minutes), repeat the tail-flick latency measurement.
-
Data Analysis: Convert the data to percent maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cutoff time - baseline latency)] x 100.
Protocol 2: Conditioned Place Preference (CPP) for Aversion/Reward
-
Apparatus: Use a standard three-chamber CPP apparatus with two larger conditioning chambers distinguished by visual and tactile cues, and a smaller neutral central chamber.
-
Pre-conditioning (Day 1): Allow each mouse to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber to establish any baseline preference. Animals showing a strong unconditioned preference for one chamber may be excluded.
-
Conditioning (Days 2-6): This phase consists of alternating daily pairings of one chamber with the drug and the other with vehicle.
-
Drug Pairing: On specified days (e.g., 2, 4, 6), administer Dynorphin A(1-10) and immediately confine the animal to one of the conditioning chambers for 30 minutes.
-
Vehicle Pairing: On alternate days (e.g., 3, 5), administer vehicle (e.g., saline) and confine the animal to the opposite conditioning chamber for 30 minutes. The order of drug and vehicle pairings should be counterbalanced across animals.
-
-
Post-conditioning Test (Day 7): Place the drug-free animal in the central chamber and allow it to freely access all chambers for 15-20 minutes. Record the time spent in each of the conditioning chambers.
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-conditioning test. A negative score indicates conditioned place aversion (CPA), while a positive score indicates conditioned place preference (CPP).
Mandatory Visualizations
Caption: A typical experimental workflow for behavioral studies involving Dynorphin A(1-10).
Caption: Simplified signaling cascade following Dynorphin A(1-10) binding to the KOR.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides | eLife [elifesciences.org]
- 3. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PATHOBIOLOGY OF DYNORPHINS IN TRAUMA AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Dynorphin A(1-10) in cell culture.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of Dynorphin A(1-10) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target receptor for Dynorphin A(1-10)?
A1: The primary on-target receptor for Dynorphin A(1-10) is the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). Dynorphin A(1-10) is an endogenous opioid neuropeptide that binds to and activates KOR with high affinity, leading to neuroinhibitory effects.[1][2]
Q2: What are the known off-target receptors for Dynorphin A(1-10)?
A2: Dynorphin A(1-10) can interact with several off-target receptors, which can lead to complex and sometimes confounding experimental results. The primary off-target receptors include:
-
Mu-opioid receptor (MOR) and Delta-opioid receptor (DOR): Dynorphin A(1-10) exhibits a lower affinity for MOR and DOR compared to KOR, but these interactions can still be significant, especially at higher concentrations.[3][4]
-
NMDA Receptor: Dynorphin A(1-10) can block N-methyl-D-aspartate (NMDA) receptor-activated currents in a non-opioid manner.[5] It has been shown to have both inhibitory and facilitatory effects on NMDA receptor function.
-
Bradykinin Receptors: Dynorphin A can activate bradykinin receptors, which may mediate some of its excitatory and pro-nociceptive effects.
-
Acid-Sensing Ion Channel 1a (ASIC1a): Dynorphin peptides can enhance the activity of ASIC1a, potentially contributing to neuronal damage during acidosis.
Q3: What are the potential consequences of off-target effects in my cell culture experiments?
A3: Off-target effects of Dynorphin A(1-10) can lead to a variety of unintended consequences in cell culture, including:
-
Misinterpretation of data: Attributing an observed cellular response to KOR activation when it is actually mediated by an off-target receptor.
-
Unexpected physiological responses: Observing excitatory effects (e.g., via bradykinin receptors) when inhibitory effects (via KOR) are expected.
-
Cell toxicity: At high concentrations, Dynorphin A can induce cytotoxicity through mechanisms that may involve non-opioid receptors.
-
Confounding signaling pathway analysis: Activation of multiple signaling pathways simultaneously, making it difficult to isolate the KOR-mediated effects.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with Dynorphin A(1-10) in cell culture.
Issue 1: Unexpected or contradictory results (e.g., observing cellular excitation instead of inhibition).
-
Possible Cause: Activation of off-target excitatory receptors, such as bradykinin receptors or certain subtypes of glutamate receptors.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response curve for Dynorphin A(1-10). Off-target effects are often more pronounced at higher concentrations. Determine the EC50 for your expected on-target effect and use the lowest effective concentration in subsequent experiments.
-
Use of Selective Antagonists: Co-incubate your cells with selective antagonists for potential off-target receptors.
-
To block MOR, use a selective antagonist like CTAP or Naloxone.
-
To block DOR, use a selective antagonist like Naltrindole.
-
To block bradykinin B2 receptors, use a selective antagonist like Hoe 140.
-
To block NMDA receptors, use a selective antagonist like AP5.
-
-
Control Peptide: Use a structurally related but inactive peptide as a negative control to ensure the observed effects are not due to non-specific peptide interactions with the cell membrane.
-
Issue 2: High background signal or inconsistent results in signaling assays (e.g., cAMP, pERK).
-
Possible Cause: Basal activity of on- or off-target receptors in your cell line, or variability in cell health and receptor expression.
-
Troubleshooting Steps:
-
Serum Starvation: For assays like ERK phosphorylation, serum-starve the cells for 4-12 hours before stimulation to reduce basal signaling.
-
Cell Line Validation: Confirm the expression levels of KOR and potential off-target receptors in your cell line using techniques like qPCR or Western blotting.
-
Assay Optimization: Optimize assay parameters such as cell seeding density, stimulation time, and reagent concentrations. For instance, in ERK phosphorylation assays, a peak signal is often observed between 3-5 minutes after agonist addition.
-
Issue 3: Observed cytotoxicity at concentrations intended for receptor activation.
-
Possible Cause: Dynorphin A can be excitotoxic at higher concentrations, potentially through non-opioid mechanisms involving glutamate receptors.
-
Troubleshooting Steps:
-
Determine Cytotoxic Threshold: Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the concentration at which Dynorphin A(1-10) becomes toxic to your specific cell line.
-
Use KOR-Selective Agonists: If the desired effect is solely KOR-mediated, consider using a more selective synthetic KOR agonist (e.g., U-50,488) that may have a different off-target profile.
-
Co-treatment with Antagonists: Investigate if the cytotoxicity can be mitigated by co-treatment with antagonists for potential off-target receptors implicated in cell death, such as NMDA receptor antagonists.
-
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of Dynorphin A and its fragments at various receptors. These values are compiled from multiple studies and may vary depending on the experimental conditions (e.g., cell type, radioligand used).
Table 1: Binding Affinities (Ki, nM) of Dynorphin A Peptides at Opioid Receptors
| Peptide | Kappa (KOR) | Mu (MOR) | Delta (DOR) |
| Dynorphin A(1-17) | ~0.1 - 0.4 | ~2.0 - 30 | ~1.65 - 84 |
| Dynorphin A(1-13) | ~0.12 | - | - |
| Dynorphin A(1-10) | ~0.43 | - | - |
| Dynorphin A(1-7) | ~2.58 | ~230 | - |
| Dynorphin A(1-6) | No activity | ~1170 | ~11.02 |
Table 2: Functional Potencies (EC50/IC50, nM) of Dynorphin A Peptides
| Peptide | Receptor | Assay Type | Potency (EC50/IC50, nM) |
| Dynorphin A(1-17) | KOR | K+ Current | 0.43 |
| Dynorphin A(1-17) | MOR | K+ Current | 30 |
| Dynorphin A(1-17) | DOR | K+ Current | 84 |
| Dynorphin A(1-10) | NMDA Receptor | Current Blockade | 42,000 (42.0 µM) |
| Dynorphin A(1-7) | KOR | cAMP Inhibition | 2.58 |
| Big Dynorphin | ASIC1a | Current Potentiation | 26.4 |
Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of Dynorphin A(1-10) for a specific receptor.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., KOR, MOR, DOR).
-
Radioligand (e.g., [³H]diprenorphine, a non-selective opioid antagonist).
-
Unlabeled Dynorphin A(1-10) and other competitor ligands.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
GF/B filters, pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration using a Bradford assay.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of unlabeled Dynorphin A(1-10) (e.g., 10⁻¹² to 10⁻⁶ M).
-
A fixed concentration of the radioligand (e.g., 0.4 nM [³H]diprenorphine).
-
For non-specific binding control wells, add a high concentration of a non-radiolabeled ligand (e.g., 10 µM Naloxone).
-
Add 10-20 µg of membrane protein to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through GF/B filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Dynorphin A(1-10). Calculate the IC50 value using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol measures the activation of the MAPK/ERK pathway downstream of receptor activation.
Materials:
-
Cells cultured in 6-well plates.
-
Serum-free culture medium.
-
Dynorphin A(1-10) and other ligands.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
2x SDS-PAGE loading buffer.
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-12 hours.
-
Ligand Stimulation: Treat the cells with various concentrations of Dynorphin A(1-10) for a short duration (e.g., 5 minutes) at 37°C. Include an untreated control.
-
Cell Lysis: Place the plates on ice, aspirate the medium, and add 100 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix the lysate with an equal volume of 2x SDS-PAGE loading buffer and boil for 5 minutes.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-t-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK1/2 to t-ERK1/2.
LDH Cytotoxicity Assay
This colorimetric assay quantifies cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells cultured in a 96-well plate.
-
Dynorphin A(1-10).
-
LDH assay kit (containing substrate, cofactor, and dye).
-
Lysis buffer (for maximum LDH release control).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of medium.
-
Treatment: Treat the cells with a range of Dynorphin A(1-10) concentrations for the desired duration (e.g., 24 hours).
-
Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with lysis buffer 45 minutes before the assay endpoint.
-
Medium Background: Wells containing only culture medium.
-
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Assay Reaction: Add 100 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: On-target and off-target signaling pathways of Dynorphin A(1-10).
Caption: Troubleshooting workflow for unexpected cellular responses.
References
- 1. benchchem.com [benchchem.com]
- 2. The dynorphin/κ-opioid receptor system and its role in psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Overcoming matrix effects in LC-MS/MS analysis of Dynorphin A(1-10) from biological samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the LC-MS/MS analysis of Dynorphin A(1-10) from biological samples, with a primary focus on mitigating matrix effects.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Dynorphin A(1-10) and offers potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Response / Poor Sensitivity | Ion Suppression: Co-eluting matrix components, particularly phospholipids, can suppress the ionization of Dynorphin A(1-10) in the mass spectrometer source.[1][2][3] | 1. Optimize Sample Preparation: Employ more rigorous cleanup methods to remove interfering substances. Techniques like solid-phase extraction (SPE) or specific phospholipid removal plates (e.g., HybridSPE-Phospholipid) can be highly effective.[1] 2. Improve Chromatographic Separation: Modify the LC gradient to better separate Dynorphin A(1-10) from matrix components. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS, such as an isotopically labeled version of Dynorphin A, will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[4] |
| Analyte Adsorption: Peptides like dynorphins can adsorb to plasticware and column surfaces, leading to sample loss. | 1. Use Low-Binding Consumables: Utilize low-adsorption centrifuge tubes and autosampler vials. 2. Modify Sample/Mobile Phase: Adding a small percentage of an organic modifier, like acetonitrile, to the sample can reduce non-specific binding. | |
| High Signal Variability / Poor Reproducibility | Inconsistent Matrix Effects: Variations in the composition of the biological matrix between samples can lead to differing degrees of ion suppression or enhancement. | 1. Consistent Sample Preparation: Ensure a highly reproducible sample preparation protocol is used for all samples, standards, and quality controls. 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects. 3. Employ a SIL-IS: This is the most effective way to correct for variability in matrix effects. |
| Carryover: The analyte from a high-concentration sample may not be completely washed from the injection port or column, leading to its appearance in subsequent blank or low-concentration samples. | 1. Optimize Wash Solvents: Use a strong wash solvent, potentially containing a higher percentage of organic solvent and acid, to effectively clean the autosampler needle and injection port. 2. Increase Wash Volume/Time: Ensure the wash volume and duration are sufficient to remove all residual analyte. 3. Inject Blanks: Run blank injections after high-concentration samples to assess and mitigate carryover. | |
| Unexpected Peaks or Interferences | Endogenous Matrix Components: Biological samples contain numerous endogenous compounds that can have the same or similar mass-to-charge ratio as the analyte or its fragments. | 1. High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide greater mass accuracy to differentiate the analyte from interferences. 2. Optimize MRM Transitions: Select multiple, specific MRM transitions for Dynorphin A(1-10) and ensure the ion ratios are consistent across all samples and standards. 3. Enhance Chromatographic Resolution: A longer column or a shallower gradient can help separate the analyte from interfering peaks. |
| Shift in Retention Time | Matrix Effects on Chromatography: Components in the biological matrix can interact with the stationary phase of the LC column, altering the retention time of the analyte. | 1. Robust Sample Cleanup: A thorough sample cleanup will minimize the introduction of matrix components that can affect the chromatography. 2. Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. 3. Column Equilibration: Ensure adequate column equilibration time between injections. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in analyzing Dynorphin A(1-10) from biological samples?
The primary challenge is the "matrix effect," where co-extracted endogenous components from the biological sample interfere with the ionization of Dynorphin A(1-10) in the mass spectrometer. This can lead to ion suppression (decreased signal) or enhancement (increased signal), resulting in inaccurate and imprecise quantification. Phospholipids are a major contributor to matrix effects in plasma and serum samples.
Q2: What are the recommended sample preparation techniques to minimize matrix effects?
Several techniques can be employed, with the choice depending on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and common method where an organic solvent like acetonitrile or methanol is used to precipitate and remove proteins. While easy, it may not effectively remove other matrix components like phospholipids.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away. This is often a more effective method for reducing matrix effects.
-
Phospholipid Depletion: Specific products, such as HybridSPE-Phospholipid plates, are designed to remove phospholipids from the sample, which are a major source of matrix interference in plasma and serum.
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) crucial for accurate quantification?
A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis of small molecules in complex matrices. An ideal SIL-IS for Dynorphin A(1-10) would be the same peptide but with one or more atoms replaced by their heavy isotopes (e.g., ¹³C, ¹⁵N). This makes the SIL-IS chemically identical to the analyte, so it behaves similarly during sample preparation, chromatography, and ionization. Any signal suppression or enhancement caused by the matrix will affect both the analyte and the SIL-IS to the same extent, allowing the ratio of their signals to be used for accurate and precise quantification.
Q4: What are typical LC-MS/MS parameters for Dynorphin A(1-10) analysis?
While specific parameters should be optimized for your instrument and application, the following provides a general starting point based on published methods:
-
Liquid Chromatography (LC):
-
Column: A C18 or a biphenyl core-shell column is often used for peptide analysis.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 10 mM ammonium formate).
-
Mobile Phase B: Acetonitrile with an acidic modifier.
-
Gradient: A gradient elution starting with a low percentage of mobile phase B, ramping up to elute Dynorphin A(1-10), followed by a high organic wash.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments.
-
Precursor and Product Ions: The specific m/z values for the precursor ion (the protonated molecule of Dynorphin A(1-10)) and its characteristic product ions need to be determined by direct infusion of a standard solution. For a fragment of Dynorphin A, one study used the transition m/z 412 → 136.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from relevant studies.
Table 1: Recovery and Lower Limits of Quantification (LLOQ)
| Analyte | Matrix | Sample Preparation | Recovery (%) | LLOQ | Reference |
| Dynorphin B | Mouse Serum | Protein Precipitation & Digestion | 91 ± 2.7 | 0.125 pg/mL | |
| Dynorphin A (1-8) | aCSF | Microdialysis | 12 ± 2 | 0.2 ± 0.04 pM |
Note: Data for different dynorphin fragments are presented as available in the literature.
Experimental Protocols & Workflows
Detailed Sample Preparation Protocol: Protein Precipitation
This protocol is a general guideline for protein precipitation of serum or plasma samples.
-
Aliquoting: Aliquot 100 µL of the biological sample (serum or plasma) into a low-binding microcentrifuge tube.
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard (SIL-IS) in a small volume (e.g., 10 µL) to all samples, calibration standards, and quality controls.
-
Precipitation: Add 3 volumes (300 µL) of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial LC mobile phase.
-
Analysis: Vortex, centrifuge briefly, and inject the sample into the LC-MS/MS system.
Experimental Workflow Diagrams
Caption: Overview of the analytical workflow for Dynorphin A(1-10).
Caption: Key strategies for mitigating matrix effects in LC-MS/MS.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo detection of optically-evoked opioid peptide release | eLife [elifesciences.org]
Strategies to increase the yield of synthetic Dynorphin A(1-10).
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of Dynorphin A(1-10).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Dynorphin A(1-10)?
A1: The most common and effective method for synthesizing Dynorphin A(1-10) is Fmoc-based solid-phase peptide synthesis (SPPS). This method offers advantages due to its use of a base-labile Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which allows for final cleavage and deprotection under relatively mild acidic conditions.
Q2: What are the main challenges in the synthesis of Dynorphin A(1-10)?
A2: The primary challenges include:
-
Aggregation: The peptide sequence, which is rich in arginine residues, has a tendency to aggregate on the solid support, leading to incomplete coupling and deprotection steps.
-
Side Reactions: The presence of reactive amino acid side chains, particularly arginine and tyrosine, can lead to unwanted side reactions during cleavage.
-
Low Cleavage Yield: Inefficient cleavage from the resin can significantly reduce the overall yield of the crude peptide.
-
Difficult Purification: The crude product often contains deletion sequences and other impurities that can be challenging to separate from the desired peptide.
Q3: How can I monitor the progress of the synthesis?
A3: The progress of the synthesis can be monitored at each step using qualitative tests such as the Kaiser test or the TNBS (trinitrobenzene sulfonic acid) test to detect the presence of free primary amines after the deprotection step. A successful coupling reaction will result in a negative Kaiser test (no color change), indicating that all free amines have been coupled.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of Dynorphin A(1-10).
Problem 1: Low Coupling Efficiency (Positive Kaiser Test after Coupling)
Cause:
-
Steric Hindrance: The bulky side chains of arginine residues, especially when protected with groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), can hinder the approach of the incoming activated amino acid.
-
Peptide Aggregation: Inter-chain hydrogen bonding between the growing peptide chains can lead to the formation of secondary structures (β-sheets) that are difficult to solvate, making the N-terminus inaccessible for coupling.
-
Inefficient Activation: The coupling reagents may not be efficiently activating the incoming Fmoc-amino acid.
Solutions:
| Strategy | Description |
| Double Coupling | After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents. This is particularly effective for hindered residues like arginine. |
| Use of Chaotropic Agents | Adding chaotropic salts like LiCl to the coupling and deprotection solutions can help to disrupt secondary structures and improve solvation. |
| Incorporate Pseudoproline Dipeptides | If the sequence allows, introducing a pseudoproline dipeptide can create a "kink" in the peptide backbone, disrupting aggregation. |
| Use Dmb-dipeptides | Incorporating a dipeptide with a 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen can prevent aggregation and improve reaction kinetics. |
| Optimize Coupling Reagents | Use highly efficient coupling reagents such as HBTU/HOBt or HATU/HOAt in combination with a non-hindered base like DIPEA. |
Problem 2: Incomplete Fmoc Deprotection
Cause:
-
Peptide Aggregation: Similar to coupling, aggregation can prevent the deprotection reagent (e.g., piperidine in DMF) from accessing the Fmoc group.
-
Insufficient Deprotection Time: The standard deprotection time may not be sufficient for aggregated sequences.
Solutions:
| Strategy | Description |
| Increase Deprotection Time | Extend the piperidine treatment time or perform multiple short treatments. |
| Use DBU | For very difficult deprotections, a small amount of a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be added to the piperidine solution. |
| Microwave-Assisted Synthesis | Microwave energy can help to disrupt aggregation and accelerate both coupling and deprotection steps. |
Problem 3: Low Yield of Crude Peptide after Cleavage
Cause:
-
Incomplete Cleavage: The cleavage cocktail may not be effective in cleaving the peptide from the resin and removing all side-chain protecting groups.
-
Side Reactions During Cleavage: Reactive carbocations generated from the protecting groups can lead to side reactions, such as the alkylation of the tyrosine side chain.
Solutions:
| Strategy | Description |
| Optimize Cleavage Cocktail | A commonly used and effective cleavage cocktail is Reagent B (TFA/phenol/water/triisopropylsilane, 88:5:5:2). The scavengers (phenol and triisopropylsilane) are crucial to quench reactive carbocations. |
| Extend Cleavage Time | Increasing the cleavage time from the standard 2 hours to 4 hours or more can significantly improve the yield and reduce side products. |
| Use a Cleavage-Enhancing Resin | Resins like the PAL (Peptide Amide Linker) resin are designed for efficient cleavage to produce a C-terminal amide, which is often desired for Dynorphin A analogs. |
Problem 4: Poor Purity of Crude Peptide
Cause:
-
Accumulation of Deletion Sequences: Incomplete coupling at each step leads to the formation of peptides missing one or more amino acids.
-
Side Reactions: As mentioned, side reactions during synthesis and cleavage contribute to impurities.
-
Racemization: Some amino acids are prone to racemization during activation.
Solutions:
| Strategy | Description |
| Capping | After each coupling step, treat the resin with a capping reagent like acetic anhydride. This will block any unreacted N-termini, preventing the formation of deletion sequences. |
| Optimize Protecting Groups | For arginine, Pbf is generally preferred over Pmc as it is more acid-labile and the resulting carbocation is more easily scavenged. |
| Careful Purification | Use a high-resolution reversed-phase HPLC column and a shallow gradient of acetonitrile in water with 0.1% TFA for purification. |
Experimental Protocols
General Fmoc-SPPS Protocol for Dynorphin A(1-10)
This protocol is a general guideline and may require optimization based on the specific equipment and reagents used.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (4 equivalents) with HBTU (3.95 equivalents) and HOBt (4 equivalents) in DMF for 2 minutes.
-
Add DIPEA (8 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the reaction with the Kaiser test. If positive, repeat the coupling.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., Reagent B: TFA/phenol/water/TIS, 88:5:5:2) for 4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetic acid in water).
-
Purify the peptide by preparative reversed-phase HPLC using a C18 column and a gradient of acetonitrile in water containing 0.1% TFA.
-
Collect fractions containing the pure peptide and verify the mass by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product.
-
Visualizations
Dynorphin A / κ-Opioid Receptor (KOR) Signaling Pathway
Caption: Simplified signaling pathway of Dynorphin A binding to the κ-Opioid Receptor.
Fmoc-SPPS Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis of Dynorphin A(1-10).
Selection of optimal cleavage cocktail for Dynorphin A(1-10) solid-phase synthesis.
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the selection of an optimal cleavage cocktail for the solid-phase synthesis of Dynorphin A(1-10).
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of Dynorphin A(1-10), and which residues require special attention during cleavage?
The sequence for Dynorphin A(1-10) is Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro. The three Arginine (Arg) residues are the primary focus during the cleavage and deprotection step. The side-chain protecting group for arginine, typically Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), can be difficult to remove completely, especially when multiple Arg residues are present in the sequence.[1]
Q2: What is the most common issue encountered when cleaving Dynorphin A(1-10) from the resin?
The most frequent problem is the incomplete removal of the Pbf protecting groups from the three arginine residues.[1] This results in impurities in the crude product, which are visible in mass spectrometry analysis as the desired peptide mass plus one or more Pbf groups (+252 Da each). Insufficient cleavage time or a suboptimal cleavage cocktail are the usual causes.[2]
Q3: Which cleavage cocktail is recommended as a starting point for Dynorphin A(1-10)?
For a peptide like Dynorphin A(1-10), which lacks highly sensitive residues such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), a standard cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) is a suitable starting point.[3] Triisopropylsilane (TIS) acts as a scavenger to prevent alkylation of the Tyrosine (Tyr) residue by carbocations generated during deprotection.[4]
Q4: How long should the cleavage reaction be performed for Dynorphin A(1-10)?
A standard cleavage time is typically 2 to 4 hours at room temperature. However, due to the presence of three arginine residues, extending the cleavage time is often necessary to ensure complete deprotection of the Pbf groups. It is highly recommended to perform a small-scale trial cleavage on 10-20 mg of peptide-resin to optimize the duration before committing the entire batch.
Q5: My cleaved peptide did not precipitate well in cold diethyl ether. What should I do?
Poor precipitation can lead to significant loss of product. If you encounter this issue, consider the following steps:
-
Concentrate the TFA filtrate under a gentle stream of nitrogen or using rotary evaporation before adding it to the cold ether.
-
Increase the volume of cold diethyl ether used for precipitation (e.g., 20-fold excess instead of 10-fold).
-
Ensure the ether is thoroughly chilled, ideally in a dry ice/acetone bath or an explosion-proof freezer.
-
Allow the precipitation to proceed for a longer period, for example, overnight at 4°C.
Troubleshooting Guide
| Symptom Observed | Potential Cause(s) | Recommended Solution(s) |
| Mass spectrometry shows desired mass + Pbf group(s). | Incomplete deprotection of one or more Arginine (Arg) residues. | 1. Extend the cleavage reaction time to 4 hours or longer. 2. Ensure the cleavage cocktail and scavengers are fresh. 3. For persistent issues, switch to a more robust cocktail such as Reagent K. |
| Low yield of crude peptide after precipitation. | 1. Incomplete cleavage from the resin. 2. Peptide is soluble in the precipitation solvent. | 1. Confirm cleavage time is sufficient (minimum 3-4 hours for this peptide). 2. Concentrate the TFA solution before precipitating in a larger volume of cold ether. |
| Multiple unexpected peaks in HPLC analysis of crude product. | 1. Formation of side-products from reactive carbocations (e.g., alkylation of Tyrosine). 2. Incomplete removal of various side-chain protecting groups. | 1. Ensure the use of an effective scavenger like Triisopropylsilane (TIS). 2. Perform a small-scale trial cleavage to optimize conditions and minimize side product formation. |
| The resin turns a deep yellow color during cleavage. | This is normal if Trityl (Trt) protecting groups are used for other amino acids (e.g., Asn, Gln, His, Cys) and is due to the formation of the trityl carbonium ion. | No action is required; this is an expected observation. |
Cleavage Cocktail Selection and Data
The selection of a cleavage cocktail is critical and depends on the amino acid composition of the peptide. For Dynorphin A(1-10), the primary challenge is the efficient deprotection of three Arg(Pbf) residues.
| Cocktail Name | Composition (v/v) | Recommended Use Case for Dyn A(1-10) | Pros | Cons |
| Standard Cocktail | 95% TFA 2.5% Triisopropylsilane (TIS) 2.5% H₂O | Recommended starting point. Effective for initial trials and scale-up if deprotection is complete within 3-4 hours. | Simple formulation with common reagents. Effectively scavenges carbocations to protect Tyrosine. | May require extended cleavage times (>4 hours) for complete deprotection of all three Arg(Pbf) groups. |
| Reagent B | 88% TFA 5% Phenol 5% H₂O 2% TIS | An alternative if the standard cocktail shows minor issues with side products. | Good scavenging properties. Lower odor compared to thiol-containing reagents. | Phenol can be difficult to remove during purification and may require additional extraction steps. |
| Reagent K | 82.5% TFA 5% Phenol 5% H₂O 5% Thioanisole 2.5% 1,2-Ethanedithiol (EDT) | Use if incomplete deprotection is a persistent problem. This is a more robust and aggressive cocktail. | Highly effective for deprotecting multiple sulfonyl-protected arginine residues. | Very strong, unpleasant odor due to thiols. More complex to prepare; all components must be fresh. |
Detailed Experimental Protocol (Standard Cleavage)
This protocol describes a standard procedure for cleaving 0.1 mmol of Dynorphin A(1-10) peptide from a solid-phase support resin.
Safety Precaution: Trifluoroacetic acid (TFA) is highly corrosive and volatile. All steps involving TFA must be performed inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials:
-
Dynorphin A(1-10)-Resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Dichloromethane (DCM)
-
Cold diethyl ether (or MTBE), anhydrous
-
Reaction vessel (e.g., 20 mL glass scintillation vial with a screw cap)
-
Sintered glass funnel or filter syringe
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin in the reaction vessel. Wash the resin twice with DCM to ensure it is free of residual DMF and to swell the resin beads. Remove the final DCM wash.
-
Cocktail Preparation: In the fume hood, freshly prepare 10 mL of the cleavage cocktail: 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL H₂O. Mix gently.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the peptide-resin. Ensure the resin is fully submerged. Cap the vessel securely and gently agitate the mixture at room temperature for 3 to 4 hours.
-
Peptide Filtration: After the reaction is complete, filter the resin using a sintered glass funnel and collect the filtrate (which contains the cleaved peptide) into a clean centrifuge tube.
-
Resin Washing: Wash the resin twice with a small volume of fresh TFA (approx. 1 mL each) and combine these washes with the original filtrate to maximize product recovery.
-
Peptide Precipitation: Place the centrifuge tube containing the TFA filtrate in an ice bath. Add cold diethyl ether (at least 10 times the volume of the TFA solution) dropwise while gently vortexing. A white precipitate of the crude peptide should form.
-
Isolation: Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the tube to pellet the solid peptide.
-
Washing the Peptide: Carefully decant the ether. Wash the peptide pellet twice by adding fresh cold ether, gently breaking up the pellet, centrifuging, and decanting the ether each time. This removes residual scavengers and organic by-products.
-
Drying: After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the dried crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA) for analysis by LC-MS and subsequent purification by HPLC.
Visual Guides
References
Methods to prevent racemization during the synthesis of Dynorphin A(1-10).
Welcome to the technical support center for the synthesis of Dynorphin A(1-10) and related peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization and other common side reactions during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in peptide synthesis?
A: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, converting a pure L-enantiomer into a mixture of both L- and D-enantiomers.[1] The biological activity of a peptide like Dynorphin A is highly dependent on its precise three-dimensional structure.[1] The presence of diastereomeric impurities from racemization can significantly reduce peptide efficacy, alter its biological activity, and complicate purification processes.[1]
Q2: What is the primary chemical mechanism responsible for racemization during SPPS?
A: The most common mechanism is the formation of a planar oxazol-5(4H)-one (also called an azlactone) intermediate.[1][2] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The planar oxazolone can be easily deprotonated and reprotonated at the alpha-carbon, leading to a loss of the original stereochemistry.
Q3: Which amino acids are most susceptible to racemization?
A: While any chiral amino acid can racemize, some are particularly prone to it under standard SPPS conditions. Histidine (His) and Cysteine (Cys) are highly susceptible. Other sensitive residues include Serine (Ser) and Phenylalanine (Phe).
Q4: How do coupling additives like OxymaPure and HOBt work to prevent racemization?
A: Additives are crucial for minimizing racemization, especially when using carbodiimide coupling reagents like DIC or DCC. During activation, a highly reactive O-acylisourea intermediate is formed, which is prone to cyclizing into the problematic oxazolone. Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) intercept this O-acylisourea to form a more stable active ester (OBt- or Oxyma-ester). This active ester is still reactive enough to form the peptide bond but is significantly less likely to form the oxazolone, thereby suppressing racemization.
Troubleshooting Guide: High Levels of Racemization Detected
If you are observing significant diastereomeric impurities in your crude Dynorphin A(1-10) product, use the following guide to diagnose and resolve the issue.
Step 1: Evaluate Your Coupling Reagents and Additives
The choice of coupling reagent is one of the most significant factors influencing racemization. Onium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP) are generally considered "low-racemization" because they form active esters in situ, but their effectiveness depends on the additive incorporated into their structure (e.g., HOBt or HOAt).
Recommended Action:
-
Switch to a Modern Coupling Reagent: If you are using a simple carbodiimide like DCC or DIC without an additive, or an older onium salt like HBTU, consider switching to a more advanced, Oxyma-based reagent. COMU, which incorporates the OxymaPure leaving group directly into its structure, has shown high coupling efficiencies with reduced racemization.
-
Use a Superior Additive: If your protocol uses HOBt, switching to OxymaPure or HOAt can provide better suppression of racemization. OxymaPure is a non-explosive and highly effective alternative to HOBt. For particularly racemization-prone couplings, DEPBT is a phosphonium-based reagent noted for its remarkable resistance to racemization.
Quantitative Comparison of Coupling Additives
The following table shows the percentage of D-isomer formed during the synthesis of various model peptides using DIC with different additives, demonstrating the superior performance of Oxyma-based additives.
| Model Peptide | Additive | % D-Isomer (Racemization) |
| H-Gly-Ser-Phe-NH₂ | HOBt | 3.3% |
| H-Gly-Ser-Phe-NH₂ | HOAt | 0.4% |
| H-Gly-Ser-Phe-NH₂ | OxymaPure | 0.4% |
| H-Gly-Ser-Phe-NH₂ | Oxyma-B | 0.3% |
| H-Gly-Cys-Phe-NH₂ | HOBt | 0.5% |
| H-Gly-Cys-Phe-NH₂ | HOAt | 0.4% |
| H-Gly-Cys-Phe-NH₂ | OxymaPure | 0.3% |
| H-Gly-Cys-Phe-NH₂ | Oxyma-B | 0.3% |
| H-Gly-His-Phe-NH₂ | HOBt | 1.1% |
| H-Gly-His-Phe-NH₂ | Oxyma-B | 1.0% |
| Data adapted from studies on model peptides to show relative efficacy of additives. |
Step 2: Optimize Base and Temperature Conditions
The base used for neutralization and coupling, as well as the reaction temperature, play a critical role.
Recommended Action:
-
Reduce Base Strength and Amount: Tertiary amines like N,N-Diisopropylethylamine (DIPEA) are necessary for many coupling reactions but can promote racemization by abstracting the alpha-proton. Use the minimum amount required. For sensitive couplings, consider switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or sym-collidine.
-
Lower the Reaction Temperature: Higher temperatures accelerate the rate of racemization. If you are using elevated temperatures (e.g., in microwave-assisted synthesis), reducing the coupling temperature from 80°C to 50°C can significantly limit racemization for sensitive residues like His and Cys. For problematic couplings, performing the reaction at 0°C is a standard practice.
Step 3: Review Your Overall Workflow
A logical approach to troubleshooting racemization involves systematically evaluating each component of your synthesis protocol.
Key Experimental Protocols
Protocol 1: Low-Racemization Coupling using COMU
This protocol is for a standard coupling cycle in manual Fmoc-based solid-phase peptide synthesis (SPPS) using COMU, a reagent known for high efficiency and low racemization.
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Mixture: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.
-
Base Addition: Add DIPEA (6 equivalents) to the activation solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activation solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Washing & Monitoring: Filter the resin and wash thoroughly with DMF to remove excess reagents. Confirm reaction completion with a qualitative test (e.g., Kaiser test).
Protocol 2: Low-Racemization Coupling using DEPBT
DEPBT is particularly effective for coupling amino acids that are highly susceptible to epimerization and does not require protection for the hydroxyl groups of Tyr, Ser, or Thr.
-
Resin Preparation: Suspend the resin in DMF (approx. 10 mL per gram). Add the Fmoc-protected amino acid (1.5 equivalents based on resin substitution).
-
Base Addition: Add DIPEA (3 equivalents). For amino acids highly prone to racemization, consider cooling the mixture to 0°C and using a weaker base.
-
Coupling: Add DEPBT (1.5 equivalents) and shake the mixture at room temperature for 1-2 hours.
-
Washing: Filter the resin and wash 3 times with DMF, followed by 3 times with DCM.
Protocol 3: Chiral HPLC Analysis to Quantify Racemization
This protocol outlines a general method for determining the percentage of diastereomeric impurity in your crude peptide sample.
-
Sample Preparation: Cleave a small sample of the peptide from the resin and perform global deprotection. Dry the crude peptide. Dissolve the peptide in a suitable mobile phase solvent.
-
Column Selection: Use a chiral stationary phase (CSP) HPLC column. Polysaccharide-based columns are often a good starting point.
-
Method Development:
-
Inject a standard of the desired all-L peptide to determine its retention time.
-
If available, inject a standard containing the D-isomer to confirm separation.
-
Optimize the mobile phase (e.g., acetonitrile/water with TFA for reversed-phase) and flow rate to achieve baseline separation of the diastereomers.
-
-
Quantification:
-
Inject the crude reaction mixture.
-
Integrate the peak areas for the desired (L) and undesired (D) diastereomers.
-
Calculate the percentage of racemization using the formula: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100
-
References
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Dynorphin A(1-10)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the blood-brain barrier (BBB) penetration of Dynorphin A(1-10).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering Dynorphin A(1-10) to the central nervous system (CNS)?
A1: The primary challenges are its inherent low permeability across the BBB and its rapid metabolic degradation in plasma. Dynorphin A(1-10) is a hydrophilic peptide, which limits its passive diffusion across the lipid-rich BBB. Furthermore, it is susceptible to enzymatic degradation, reducing its bioavailability for brain uptake.
Q2: What are the main strategies to enhance the BBB penetration of Dynorphin A(1-10)?
A2: The three main strategies are:
-
Chemical Modification: Altering the peptide structure to increase lipophilicity or resistance to enzymatic degradation. This can involve N- or C-terminal modifications.
-
Nanoparticle Encapsulation: Encapsulating Dynorphin A(1-10) within nanoparticles, such as liposomes, to protect it from degradation and facilitate its transport across the BBB.
-
Alternative Routes of Administration: Utilizing routes like intranasal delivery to bypass the BBB and allow for more direct access to the CNS.
Q3: How effective is nanoparticle-mediated delivery for Dynorphin A(1-10)?
A3: Nanoparticle-mediated delivery, particularly using mannosylated glycoliposomes, has shown significant promise. Studies have demonstrated that encapsulating a Dynorphin analogue (dynantin) in these liposomes can protect it from metabolic degradation and improve its brain levels by approximately 3 to 3.5-fold following intranasal administration.
Q4: Can chemical modifications alone significantly improve BBB penetration?
A4: Chemical modifications can improve metabolic stability and may modestly increase BBB penetration by enhancing lipophilicity. For example, N-methylation and C-terminal amidation have been shown to protect against proteolytic enzymes. However, for substantial increases in brain delivery, chemical modifications are often combined with other strategies like nanoparticle encapsulation or targeted delivery systems.
Q5: What is the rationale behind using intranasal administration for brain delivery?
A5: Intranasal administration allows for direct nose-to-brain transport along the olfactory and trigeminal neural pathways, thereby bypassing the BBB. This route can minimize systemic exposure and associated side effects while increasing the concentration of the therapeutic agent in the CNS.
Troubleshooting Guides
Nanoparticle Formulation and Characterization
Issue: Low encapsulation efficiency of Dynorphin A(1-10) in liposomes.
-
Possible Cause 1: Suboptimal lipid composition.
-
Troubleshooting: Experiment with different lipid compositions. The inclusion of charged lipids can improve the encapsulation of charged peptides through electrostatic interactions.
-
-
Possible Cause 2: Inefficient encapsulation method.
-
Troubleshooting: Optimize the encapsulation method. Techniques such as the thin-film hydration method followed by sonication or extrusion can be refined. Parameters to optimize include hydration buffer pH, temperature, and the number of freeze-thaw cycles.
-
-
Possible Cause 3: Peptide degradation during formulation.
-
Troubleshooting: Ensure that the formulation process is conducted under conditions that minimize peptide degradation (e.g., appropriate temperature, pH, and protection from light).
-
Issue: Poor stability of Dynorphin A(1-10)-loaded nanoparticles.
-
Possible Cause 1: Inappropriate storage conditions.
-
Troubleshooting: Store the nanoparticle suspension at 4°C and protected from light. Avoid freezing unless the formulation is designed for lyophilization and reconstitution.
-
-
Possible Cause 2: Suboptimal formulation parameters.
-
Troubleshooting: The inclusion of cholesterol in liposomal formulations can increase bilayer rigidity and improve stability. PEGylation (coating with polyethylene glycol) can also enhance stability and circulation time in vivo.
-
In Vivo Experiments
Issue: High variability in brain concentration of Dynorphin A(1-10) after administration.
-
Possible Cause 1: Inconsistent administration technique.
-
Troubleshooting: For intranasal administration, ensure a consistent volume and placement of the dose within the nasal cavity. For intravenous administration, ensure a consistent injection rate and volume.
-
-
Possible Cause 2: Variability in animal model.
-
Troubleshooting: Use age- and weight-matched animals. Ensure consistent housing and handling conditions to minimize stress-induced physiological variations.
-
-
Possible Cause 3: Inefficient brain tissue homogenization and extraction.
-
Troubleshooting: Develop and validate a robust protocol for brain tissue homogenization and peptide extraction. Use appropriate protease inhibitors during the process to prevent ex vivo degradation.
-
Issue: No significant increase in brain penetration observed with the enhancement strategy.
-
Possible Cause 1: The chosen strategy is not effective for Dynorphin A(1-10).
-
Troubleshooting: Re-evaluate the strategy. Consider a combination of approaches, such as chemical modification of the peptide followed by encapsulation in targeted nanoparticles.
-
-
Possible Cause 2: Insufficient dose administered.
-
Troubleshooting: Conduct a dose-response study to determine the optimal dose required to achieve detectable levels in the brain.
-
-
Possible Cause 3: Rapid clearance from the brain.
-
Troubleshooting: Investigate the kinetics of brain uptake and efflux. The formulation may need to be modified to prolong its residence time in the CNS.
-
Quantitative Data Summary
| Enhancement Strategy | Peptide/Analogue | Administration Route | Fold Increase in Brain Concentration (Compared to Control) | Reference |
| Mannosylated Glycoliposomes | Dynantin (Dynorphin Analogue) | Intranasal | ~3 - 3.5 | [1] |
Experimental Protocols
Protocol 1: Preparation of Dynorphin A(1-10)-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve the desired lipids (e.g., a mixture of a neutral phospholipid like DSPC, cholesterol, and a PEGylated lipid like DSPE-PEG2000 in a molar ratio of 55:40:5) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Encapsulation:
-
Hydrate the lipid film with an aqueous solution of Dynorphin A(1-10) at a desired concentration. The hydration buffer should be chosen to maintain peptide stability (e.g., phosphate-buffered saline, pH 7.4).
-
Vortex the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated Dynorphin A(1-10) by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
-
Characterization:
-
Determine the liposome size distribution and zeta potential using dynamic light scattering.
-
Quantify the encapsulated Dynorphin A(1-10) using a suitable analytical method like HPLC after disrupting the liposomes with a detergent or organic solvent.
-
Protocol 2: Intranasal Administration in Mice
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Place the mouse in a supine position with its head tilted back slightly.
-
-
Administration:
-
Using a micropipette, administer a small volume (e.g., 5-10 µL per nostril) of the Dynorphin A(1-10) formulation into one nostril.
-
Allow a few minutes for the solution to be absorbed before administering to the other nostril. Alternate between nostrils to allow for better absorption.
-
-
Post-Administration:
-
Keep the mouse in the supine position for a few minutes after administration to ensure the formulation remains in the nasal cavity.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Protocol 3: Quantification of Dynorphin A(1-10) in Brain Tissue by LC-MS/MS
-
Brain Tissue Homogenization:
-
Euthanize the animal at the desired time point after administration and perfuse transcardially with ice-cold saline to remove blood from the brain.
-
Rapidly dissect the brain region of interest on an ice-cold plate.
-
Homogenize the tissue in an appropriate lysis buffer containing protease inhibitors.
-
-
Protein Precipitation and Extraction:
-
Add a protein precipitation agent (e.g., ice-cold acetonitrile or trichloroacetic acid) to the homogenate.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the peptide.
-
-
Sample Clean-up:
-
Use solid-phase extraction (SPE) to further purify and concentrate the peptide from the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the purified sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable C18 column for chromatographic separation.
-
Optimize the mass spectrometer parameters for the detection and quantification of Dynorphin A(1-10) using multiple reaction monitoring (MRM).
-
Quantify the peptide concentration by comparing the peak area to a standard curve prepared with known concentrations of Dynorphin A(1-10).
-
Visualizations
Caption: Workflow for developing and evaluating nanoparticle-mediated delivery of Dynorphin A(1-10) to the brain.
Caption: Logical relationships between different strategies to enhance Dynorphin A(1-10) BBB penetration.
Caption: Hypothesized signaling pathway of delivered Dynorphin A(1-10) in the CNS.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Dynorphin A(1-10) and Dynorphin A(1-17)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two key endogenous opioid peptides: Dynorphin A(1-17), the full-length peptide, and its truncated fragment, Dynorphin A(1-10). This objective analysis, supported by experimental data, aims to elucidate the distinct and overlapping pharmacological profiles of these two molecules, offering valuable insights for research and drug development.
Summary of Biological Activities
Dynorphin A(1-17) is an endogenous opioid peptide derived from the precursor prodynorphin.[1] It is recognized as the primary endogenous ligand for the kappa-opioid receptor (KOR), although it also exhibits affinity for mu- and delta-opioid receptors (MOR and DOR, respectively).[2][3] The biological activity of Dynorphin A is complex, extending beyond opioid receptor agonism to include interactions with non-opioid targets, notably the N-methyl-D-aspartate (NMDA) receptor and bradykinin receptors.[4][5]
Dynorphin A(1-10) is a major metabolite of Dynorphin A(1-17) and retains the N-terminal sequence crucial for opioid receptor interaction. While it shares the ability to bind to opioid receptors, its pharmacological profile, including receptor selectivity and signaling, can differ from the full-length peptide. These differences are critical for understanding their distinct physiological roles and therapeutic potential.
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the quantitative data on the binding affinities and functional potencies of Dynorphin A(1-10) and Dynorphin A(1-17) at various receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Peptide | Kappa-Opioid Receptor (KOR) | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) |
| Dynorphin A(1-17) | ~0.5 - 1 | High Affinity | High Affinity |
| Dynorphin A(1-10) | ~200 (frog brain membranes) | Weaker binding than KOR | Weaker binding than KOR |
Table 2: Functional Activity (IC50 / EC50)
| Peptide | Assay | Receptor/Channel | Potency |
| Dynorphin A(1-17) | [³⁵S]GTPγS binding | KOR | High Efficacy Agonist |
| Dynorphin A(1-10) | NMDA-activated current inhibition | NMDA Receptor | IC50 = 42.0 μM |
Signaling Pathways
Both Dynorphin A(1-17) and Dynorphin A(1-10) initiate intracellular signaling cascades upon receptor binding. The primary pathway for their opioid effects is through G-protein coupled receptors (GPCRs).
Opioid Receptor Signaling
Activation of kappa-opioid receptors by dynorphins typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This is a key mechanism underlying their analgesic and other central nervous system effects. Furthermore, KOR activation can modulate various ion channels and intracellular kinases, including c-Jun N-terminal kinase (JNK) and protein kinase B (Akt) pathways.
Non-Opioid Signaling
Beyond their canonical opioid receptor interactions, dynorphins exhibit significant non-opioid activities. Dynorphin A(1-17) and its fragments can directly interact with the NMDA receptor, an ionotropic glutamate receptor, and bradykinin receptors. These interactions are often associated with neuroexcitatory and potentially neurotoxic effects, contrasting with their opioid-mediated inhibitory actions. For instance, Dynorphin A(1-10) has been shown to block NMDA-activated currents.
Experimental Protocols
A variety of in vitro and in vivo experimental protocols are employed to characterize and compare the biological activities of Dynorphin A(1-10) and Dynorphin A(1-17).
Radioligand Binding Assays
This technique is used to determine the binding affinity of the peptides for different opioid receptor subtypes.
-
Objective: To quantify the equilibrium dissociation constant (Ki) of Dynorphin A(1-10) and Dynorphin A(1-17) for KOR, MOR, and DOR.
-
Methodology:
-
Prepare cell membranes expressing the opioid receptor of interest (e.g., from transfected cell lines or brain tissue).
-
Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).
-
Add increasing concentrations of the unlabeled competitor peptide (Dynorphin A(1-10) or Dynorphin A(1-17)).
-
After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and converted to Ki using the Cheng-Prusoff equation.
-
Functional Assays: [³⁵S]GTPγS Binding
This assay measures the activation of G-proteins coupled to opioid receptors, providing a measure of agonist efficacy.
-
Objective: To determine the EC50 and Emax of Dynorphin A(1-10) and Dynorphin A(1-17) for G-protein activation via opioid receptors.
-
Methodology:
-
Incubate cell membranes expressing the opioid receptor with GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Add increasing concentrations of the agonist peptide (Dynorphin A(1-10) or Dynorphin A(1-17)).
-
Agonist binding activates the G-protein, promoting the exchange of GDP for [³⁵S]GTPγS.
-
The reaction is terminated, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Dose-response curves are generated to calculate EC50 and Emax values.
-
In Vivo Behavioral Assays
These assays assess the physiological effects of the peptides in animal models.
-
Objective: To evaluate the analgesic, motor, and other behavioral effects of centrally or peripherally administered Dynorphin A(1-10) and Dynorphin A(1-17).
-
Methodology (e.g., Tail-flick test for analgesia):
-
Administer the peptide to the animal (e.g., via intracerebroventricular or intrathecal injection).
-
Apply a noxious thermal stimulus (e.g., a focused beam of light) to the animal's tail.
-
Measure the latency for the animal to withdraw its tail.
-
An increase in tail-flick latency indicates an analgesic effect.
-
Compare the effects of Dynorphin A(1-10) and Dynorphin A(1-17) at various doses.
-
References
- 1. Dynorphin A analogs for the treatment of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PATHOBIOLOGY OF DYNORPHINS IN TRAUMA AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molecular-ethology.biochem.s.u-tokyo.ac.jp [molecular-ethology.biochem.s.u-tokyo.ac.jp]
A Comparative Guide to the Opioid Receptor Effects of Dynorphin A(1-10) and Leu-enkephalin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of two endogenous opioid peptides, Dynorphin A(1-10) and Leu-enkephalin, on opioid receptors. By presenting key experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to serve as a valuable resource for the scientific community engaged in opioid research and drug development.
Introduction
Dynorphin A(1-10) and Leu-enkephalin are members of the endogenous opioid peptide family, which play crucial roles in nociception, mood regulation, and various other physiological processes. While both are derived from larger precursor proteins (prodynorphin and proenkephalin, respectively), they exhibit distinct pharmacological profiles due to their preferential interactions with different opioid receptor subtypes.[1][2] Dynorphin A(1-10) is recognized as a primary endogenous ligand for the kappa-opioid receptor (KOR), whereas Leu-enkephalin demonstrates higher affinity for the delta-opioid receptor (DOR) and to a lesser extent, the mu-opioid receptor (MOR).[2][3][4] Understanding the nuances of their receptor selectivity and the subsequent signaling cascades is paramount for the rational design of novel therapeutics with improved efficacy and side-effect profiles.
Quantitative Comparison of Receptor Interactions
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Dynorphin A(1-10) and Leu-enkephalin at the kappa (κ), delta (δ), and mu (μ) opioid receptors. It is important to note that absolute values can vary between studies depending on the specific experimental conditions, such as the tissue or cell line used, the radioligand employed, and the assay buffer composition.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Ligand | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) | μ-Opioid Receptor (MOR) |
| Dynorphin A(1-10) derivative | ~200 | Weaker binding than at KOR | Weaker binding than at KOR |
| Leu-enkephalin | Low Affinity | 1.26 | 1.7 |
Table 2: Opioid Receptor Functional Potency (EC50, nM) in cAMP Inhibition Assays
| Ligand | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) | μ-Opioid Receptor (MOR) |
| Dynorphin A | 0.43 | 84 | 30 |
| Leu-enkephalin | >1000 | 8.9 (β-arrestin recruitment) | 977 (β-arrestin recruitment) |
Note: The EC50 values for Leu-enkephalin are from a β-arrestin recruitment assay, as directly comparable cAMP inhibition data was not found in the same study as the Dynorphin A data. These values still provide an indication of the functional potency at the respective receptors.
Signaling Pathways
Both Dynorphin A(1-10) and Leu-enkephalin, upon binding to their respective primary opioid receptors, initiate intracellular signaling cascades predominantly through the activation of inhibitory G proteins (Gi/o). This leads to a series of downstream events, including the inhibition of adenylyl cyclase, modulation of ion channel activity, and the recruitment of β-arrestins.
Dynorphin A(1-10) / KOR Signaling
Activation of the KOR by Dynorphin A(1-10) leads to the coupling of Gi/o proteins. The subsequent dissociation of the Gα and Gβγ subunits triggers the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels. The Gβγ subunits can also directly modulate ion channels, leading to an influx of potassium ions (K+) and an inhibition of calcium ion (Ca2+) influx. This results in neuronal hyperpolarization and reduced neurotransmitter release. Furthermore, KOR activation can lead to the recruitment of β-arrestin 2, which not only desensitizes the G protein-mediated signaling but can also initiate a separate wave of signaling, including the activation of mitogen-activated protein kinase (MAPK) pathways.
Caption: Signaling pathway of Dynorphin A(1-10) at the κ-opioid receptor.
Leu-enkephalin / DOR Signaling
Leu-enkephalin's activation of the DOR also proceeds through Gi/o protein coupling. Similar to KOR signaling, this results in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. The Gβγ subunits modulate ion channel activity, contributing to neuronal inhibition. DOR activation is also known to trigger the recruitment of β-arrestins, which can lead to receptor internalization and the initiation of distinct downstream signaling events, including the activation of MAPK pathways.
Caption: Signaling pathway of Leu-enkephalin at the δ-opioid receptor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Dynorphin A(1-10) and Leu-enkephalin.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand with high affinity for the target receptor (e.g., [³H]diprenorphine).
-
Unlabeled test compounds (Dynorphin A(1-10), Leu-enkephalin).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM Naloxone).
-
96-well filter plates and glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in binding buffer to a final protein concentration suitable for the assay (e.g., 10-20 µ g/well ).
-
Assay Setup: In a 96-well plate, add in triplicate: cell membranes, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of naloxone).
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand binding assay.
cAMP Inhibition Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) following the activation of a Gi/o-coupled receptor.
Materials:
-
Cells stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).
-
Test compounds (Dynorphin A(1-10), Leu-enkephalin).
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
-
96- or 384-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells into the appropriate microplate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Cell Treatment: Aspirate the culture medium and add assay buffer containing IBMX. After a short incubation, add the diluted test compounds. Then, add a fixed concentration of forskolin to all wells (except basal control) to stimulate cAMP production.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's protocol.
-
Data Analysis: Generate concentration-response curves by plotting the cAMP levels against the log of the agonist concentration. Fit the data to a sigmoidal dose-response model to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to an activated G protein-coupled receptor, a key event in receptor desensitization and G protein-independent signaling. A common method is the PathHunter® assay based on enzyme fragment complementation (EFC).
Materials:
-
PathHunter® cells stably co-expressing the opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Test compounds (Dynorphin A(1-10), Leu-enkephalin).
-
Reference agonist (e.g., DAMGO for MOR).
-
PathHunter® Cell Plating Reagent and Detection Reagent.
-
White, clear-bottom 96- or 384-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Resuspend PathHunter® cells in the plating reagent and dispense into the wells of the microplate. Incubate overnight.
-
Compound Preparation and Addition: Prepare serial dilutions of the test and reference compounds. Add the diluted compounds to the respective wells of the cell plate.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Prepare the PathHunter® Detection Reagent and add it to each well. Incubate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Measure the chemiluminescent signal using a plate luminometer.
-
Data Analysis: Normalize the data to the vehicle control (0% activation) and the maximal response of the reference full agonist (100% activation). Plot the normalized data against the log of the agonist concentration to determine EC50 and Emax values.
Conclusion
Dynorphin A(1-10) and Leu-enkephalin exhibit distinct pharmacological profiles primarily driven by their selectivity for the kappa- and delta-opioid receptors, respectively. While both peptides activate Gi/o-mediated signaling pathways leading to neuronal inhibition, the specific receptor subtype engaged dictates the precise physiological and potential therapeutic outcomes. A thorough understanding of these differences, supported by quantitative in vitro assays, is essential for the ongoing development of novel opioid-based therapies with enhanced specificity and reduced adverse effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in this field.
References
A Comparative Pharmacological Analysis of Dynorphin A(1-10) and the Synthetic κ-Opioid Agonist U-50,488H
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the endogenous opioid peptide Dynorphin A(1-10) and the archetypal synthetic kappa-opioid receptor (KOR) agonist, U-50,488H. This objective comparison is supported by experimental data to delineate their pharmacological profiles, focusing on receptor binding, signal transduction, and in vivo effects.
Receptor Binding Properties
Both Dynorphin A(1-10) and U-50,488H exhibit a primary affinity for the kappa-opioid receptor (KOR). However, their selectivity profiles across the classical opioid receptors (kappa, mu, and delta) differ. Dynorphin A, as an endogenous peptide, demonstrates broader activity, also binding to mu- and delta-opioid receptors, as well as the N-methyl-D-aspartate (NMDA) receptor.[1][2] In contrast, U-50,488H is recognized for its high selectivity for the KOR.[3][4]
| Compound | Receptor Affinity (Ki, nM) | Selectivity |
| κ (Kappa) | μ (Mu) | |
| Dynorphin A(1-10) | High | Moderate |
| U-50,488H | 0.2 | 370 |
Table 1: Comparative Receptor Binding Affinities. This table summarizes the binding affinities of Dynorphin A(1-10) and U-50,488H for the kappa, mu, and delta opioid receptors.
Signal Transduction Pathways
Activation of the KOR by an agonist initiates a cascade of intracellular signaling events. The KOR is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels.
Beyond the canonical G-protein signaling, KOR activation can also trigger the recruitment of β-arrestin proteins. This pathway can lead to receptor desensitization, internalization, and the activation of distinct downstream signaling cascades, including mitogen-activated protein kinases (MAPKs) like p38. The differential engagement of G-protein versus β-arrestin pathways by different agonists is known as "biased agonism."
U-50,488H is considered a relatively unbiased or slightly G-protein biased agonist, activating both the G-protein and β-arrestin pathways. In contrast, the signaling bias of the endogenous Dynorphin A peptides is more complex and can be influenced by the specific peptide fragment and cellular context. The β-arrestin pathway is often associated with the adverse effects of KOR agonists, such as dysphoria and sedation.
Figure 1: KOR Signaling Pathways. This diagram illustrates the two major signaling cascades initiated by KOR activation.
Pharmacological Effects (In Vivo)
Both Dynorphin A(1-10) and U-50,488H produce potent antinociceptive (analgesic) effects, which are primarily mediated through the activation of KORs in the central and peripheral nervous systems. However, the in vivo profiles of these two agonists are markedly different, largely due to their differing selectivity and signaling properties.
Dynorphin A(1-10):
-
Analgesia: Produces analgesia, and its effects can be potentiated by stress.
-
Other Effects: Due to its interaction with other opioid receptors and the NMDA receptor, its overall in vivo effects can be complex, including potential neuroexcitatory actions. The therapeutic potential of dynorphin peptides is limited by their rapid metabolism and poor blood-brain barrier penetration.
U-50,488H:
-
Analgesia: A potent analgesic in various preclinical models of pain.
-
Side Effects: Its clinical development has been hampered by a significant side-effect profile, including sedation, dysphoria (a state of unease or general dissatisfaction), and psychotomimetic effects. These adverse effects are thought to be mediated, at least in part, by the β-arrestin signaling pathway. U-50,488H can also produce cardiovascular effects at higher doses, which may not be mediated by opioid receptors.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize KOR agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the kappa-opioid receptor by Dynorphin A(1-10) or U-50,488H.
Materials:
-
Tissue preparation: Homogenates of guinea pig brain or membranes from cells stably expressing the human kappa-opioid receptor (e.g., CHO-KOR cells).
-
Radioligand: A high-affinity KOR ligand labeled with a radioisotope, such as [³H]U-69,593 or [³H]ethylketocyclazocine ([³H]EKC).
-
Test compounds: Dynorphin A(1-10) and U-50,488H at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the tissue preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Figure 2: Radioligand Binding Assay Workflow. A simplified workflow for determining receptor binding affinity.
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the activation of G-proteins following receptor stimulation.
Objective: To determine the potency (EC50) and efficacy (Emax) of Dynorphin A(1-10) and U-50,488H in stimulating G-protein activation via the KOR.
Materials:
-
Membrane preparations from cells expressing the KOR or from brain tissue.
-
[³⁵S]GTPγS: A non-hydrolyzable analog of GTP that binds to activated G-proteins.
-
GDP (Guanosine diphosphate).
-
Test compounds: Dynorphin A(1-10) and U-50,488H at various concentrations.
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
Pre-incubate the membrane preparation with GDP to ensure G-proteins are in their inactive state.
-
Add the test compound at various concentrations followed by [³⁵S]GTPγS.
-
Incubate to allow for receptor activation and [³⁵S]GTPγS binding to the activated Gα subunit.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) from the curve.
Summary and Conclusion
Dynorphin A(1-10) and U-50,488H are both potent KOR agonists, but their pharmacological profiles diverge significantly. Dynorphin A(1-10), as an endogenous peptide, exhibits a broader receptor interaction profile and is subject to rapid metabolic degradation. U-50,488H, a synthetic agonist, is highly selective for the KOR but its therapeutic potential is limited by a side-effect profile linked to its activation of the β-arrestin pathway.
The comparison of these two compounds highlights a key challenge and opportunity in KOR-targeted drug development: the design of agonists that retain the therapeutic benefits of G-protein signaling while minimizing the adverse effects associated with β-arrestin recruitment. This has led to the search for "biased agonists" that selectively activate the G-protein pathway, with the goal of developing safer and more effective analgesics and treatments for other central nervous system disorders. The distinct pharmacological properties of Dynorphin A(1-10) and U-50,488H provide a valuable framework for understanding the complexities of KOR pharmacology and for guiding the development of next-generation KOR-targeted therapeutics.
References
A Comparative Guide to Inter-Rater and Intra-Rater Reliability in Dynorphin A(1-10) Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
The following sections detail the experimental protocols for key behavioral assays, present tables outlining variables critical for ensuring reliability, and provide diagrams of the relevant signaling pathway and experimental workflows.
Dynorphin A and the Kappa Opioid Receptor Signaling Pathway
Dynorphin A peptides are the endogenous ligands for the kappa opioid receptor (KOR), a G-protein coupled receptor. The activation of KOR by dynorphins initiates a signaling cascade that modulates a variety of physiological and behavioral processes, including pain, mood, and addiction. Understanding this pathway is crucial for interpreting the behavioral effects observed in the assays described below.
Key Behavioral Assays and Protocols
This section provides detailed methodologies for three common behavioral assays used to assess the effects of Dynorphin A(1-10): the Conditioned Place Preference/Aversion test, the Tail-Flick Test, and the Operant Self-Administration paradigm.
Conditioned Place Preference/Aversion (CPP/CPA)
The CPP/CPA paradigm is a widely used preclinical model to evaluate the rewarding or aversive properties of drugs.[1] In this test, the animal learns to associate a specific environment with the effects of a substance.[1] An increased time spent in the drug-paired compartment indicates a preference (reward), while a decreased time suggests an aversion.[1] Kappa opioid receptor agonists, like Dynorphin A, typically produce conditioned place aversion.[2]
Experimental Protocol:
The protocol generally consists of three phases: habituation, conditioning, and testing.[3]
-
Habituation (Day 1):
-
Animals are placed in a two- or three-compartment apparatus with distinct visual and tactile cues in each compartment.
-
They are allowed to freely explore the entire apparatus for a set period (e.g., 15-30 minutes) to establish a baseline preference for each compartment. An unbiased design randomly assigns the drug-paired compartment, while a biased design pairs the drug with the initially non-preferred compartment.
-
-
Conditioning (Days 2-5):
-
This phase typically involves alternating daily injections of Dynorphin A(1-10) and a vehicle control.
-
On drug-pairing days, animals receive an injection of Dynorphin A(1-10) and are immediately confined to one of the compartments for a specified duration (e.g., 30 minutes).
-
On vehicle-pairing days, animals receive a vehicle injection and are confined to the opposite compartment for the same duration.
-
-
Testing (Day 6):
-
No injections are given.
-
Animals are placed in the central (if applicable) or one of the main compartments and allowed to freely access all compartments for a set period (e.g., 15-30 minutes).
-
The time spent in each compartment is recorded and analyzed to determine if a significant preference or aversion has developed.
-
Tail-Flick Test
The tail-flick test is a common method for assessing the analgesic properties of drugs by measuring the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus. An increase in the tail-flick latency indicates an analgesic effect.
Experimental Protocol:
-
Acclimatization:
-
Animals are habituated to the testing environment and the restraint device to minimize stress-induced analgesia.
-
-
Baseline Latency Measurement:
-
The animal's tail is exposed to a focused beam of radiant heat.
-
The time taken for the animal to flick its tail away from the heat source is recorded as the baseline latency.
-
A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
-
Drug Administration:
-
Dynorphin A(1-10) or a vehicle control is administered.
-
-
Post-Treatment Latency Measurement:
-
At predetermined time points after drug administration, the tail-flick latency is measured again.
-
The difference between the post-treatment latency and the baseline latency is calculated to determine the degree of analgesia.
-
Operant Self-Administration
Operant self-administration is a behavioral paradigm used to study the reinforcing effects of drugs. Animals learn to perform a specific action (e.g., pressing a lever) to receive a drug infusion. This model is considered to have high face validity for studying drug-seeking and drug-taking behaviors. Studies have shown that animals will self-administer dynorphins under certain conditions.
Experimental Protocol:
-
Surgery:
-
Animals are surgically implanted with an intravenous catheter to allow for drug delivery directly into the bloodstream.
-
-
Acquisition Training:
-
Animals are placed in an operant conditioning chamber equipped with two levers: an "active" lever that delivers a drug infusion and an "inactive" lever that has no consequence.
-
Initially, lever presses on the active lever may be rewarded with a food pellet or other reinforcer to facilitate learning.
-
Once the lever-pressing behavior is established, the reward is switched to an infusion of Dynorphin A(1-10).
-
-
Maintenance Phase:
-
Animals are allowed to self-administer the drug under a specific schedule of reinforcement (e.g., fixed-ratio, where a fixed number of lever presses results in one infusion).
-
The number of infusions earned is recorded as a measure of the drug's reinforcing efficacy.
-
-
Extinction and Reinstatement:
-
In some studies, after the maintenance phase, lever pressing is no longer reinforced (extinction).
-
Subsequently, drug-seeking behavior can be reinstated by a priming injection of the drug or exposure to a stressor.
-
Data Presentation: Critical Variables for Reliability
The following tables summarize key procedural variables for each assay that can significantly impact inter-rater and intra-rater reliability. Careful control and consistent application of these variables are paramount for obtaining reproducible results.
Table 1: Critical Variables for Conditioned Place Preference/Aversion
| Variable | Importance for Reliability |
| Apparatus Design | Consistent and distinct visual/tactile cues between compartments are crucial for associative learning. |
| Habituation Period | A consistent habituation period ensures a stable baseline preference measurement. |
| Conditioning Schedule | The number and duration of drug-vehicle pairings must be consistent across all subjects. |
| Drug and Vehicle Administration | Precise timing, route, and volume of injections are critical for consistent pharmacological effects. |
| Handling and Stress | Minimal and consistent handling procedures are necessary to avoid stress-induced behavioral changes. |
| Scoring Method | Automated video tracking is preferred over manual scoring to eliminate observer bias. If manual, clear definitions of "time in compartment" are needed. |
Table 2: Critical Variables for the Tail-Flick Test
| Variable | Importance for Reliability |
| Heat Source Intensity | The intensity of the radiant heat must be precisely calibrated and consistent across all trials and subjects. |
| Tail Position | The specific location on the tail where the heat is applied must be consistent. |
| Cut-off Time | A strict and consistent cut-off time is essential to prevent tissue damage and ensure ethical treatment. |
| Baseline Measurement | Multiple baseline readings should be taken and averaged to ensure a stable starting point. |
| Timing of Measurements | Post-drug measurements must be taken at precise and consistent intervals. |
| Observer Training | If scored manually, observers must be trained to identify the "flick" response consistently. |
Table 3: Critical Variables for Operant Self-Administration
| Variable | Importance for Reliability |
| Catheter Patency | Regular checks of catheter patency are essential to ensure accurate drug delivery. |
| Schedule of Reinforcement | The chosen schedule (e.g., FR1, FR5) must be consistently applied. |
| Session Duration | The length of the self-administration sessions should be kept constant. |
| Cue Availability | The presence and nature of drug-associated cues (e.g., lights, tones) must be consistent. |
| Lever Press Definition | The force and duration required for a lever press to be registered should be standardized. |
| Data Recording | Automated recording of lever presses and infusions is critical for accuracy and to eliminate human error. |
Conclusion
The behavioral assays described in this guide are powerful tools for investigating the in vivo effects of Dynorphin A(1-10). While specific inter-rater and intra-rater reliability statistics for these assays in the context of Dynorphin A(1-10) are not prominently reported in the literature, the reliability of these methods is fundamentally dependent on the rigorous standardization of experimental protocols. By carefully controlling the variables outlined above, researchers can significantly enhance the reproducibility and validity of their findings, contributing to a more robust understanding of the role of the dynorphin/kappa opioid receptor system in health and disease. For studies involving subjective scoring, formal reliability testing, such as calculating Cohen's kappa or intraclass correlation coefficients, is highly recommended.
References
- 1. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Motivational properties of kappa and mu opioid receptor agonists studied with place and taste preference conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
Species-Specific Binding of Dynorphin A(1-10) to Opioid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of Dynorphin A(1-10), an endogenous opioid peptide, to mu (µ), delta (δ), and kappa (κ) opioid receptors across different species. Understanding these species-specific differences is crucial for the preclinical evaluation and development of novel opioid receptor-targeted therapeutics. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of Dynorphin A(1-10) pharmacology.
Binding Affinity Profile of Dynorphin Peptides
Dynorphin A and its fragments are endogenous opioid peptides that play a significant role in pain modulation, mood, and addiction. While traditionally considered the primary endogenous ligands for the kappa opioid receptor (KOR), studies have shown that they can also interact with mu (MOR) and delta (DOR) opioid receptors.[1][2][3] The binding affinity of these peptides can vary significantly depending on the species and the specific opioid receptor subtype being examined.
The following table summarizes the available quantitative data on the binding affinity (Ki) of Dynorphin A fragments to the three main opioid receptors in different species. The Ki value is the inhibition constant for a ligand, representing the concentration at which it would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of Dynorphin A Fragments to Opioid Receptors in Different Species
| Species | Receptor | Dynorphin A Fragment | Ki (nM) | Notes |
| Guinea Pig | µ (mu) | Dynorphin A(1-8) | 18 | Brain tissue |
| δ (delta) | Dynorphin A(1-8) | 4.6 | Brain tissue, preferred affinity | |
| κ (kappa) | Dynorphin A(1-8) | 40 | Brain tissue | |
| κ (kappa) | Dynorphin A(1-8) | 0.5 | Brain tissue, with peptidase inhibitors | |
| Human | µ (mu) | Dynorphin A(1-10) | Data not available | |
| δ (delta) | Dynorphin A(1-10) | Data not available | ||
| κ (kappa) | Dynorphin A(1-10) | Data not available | ||
| Rat | µ (mu) | Dynorphin A(1-10) | Data not available | |
| δ (delta) | Dynorphin A(1-10) | Data not available | ||
| κ (kappa) | Dynorphin A(1-10) | Data not available | ||
| Mouse | µ (mu) | Dynorphin A(1-10) | Data not available | |
| δ (delta) | Dynorphin A(1-10) | Data not available | ||
| κ (kappa) | Dynorphin A(1-10) | Data not available |
Data for Dynorphin A(1-8) in guinea pig brain is derived from a study where binding was assessed in the absence and presence of peptidase inhibitors. The significant increase in kappa receptor affinity with inhibitors suggests that the peptide is susceptible to degradation, which can affect binding measurements.[4] Comprehensive, directly comparable Ki values for Dynorphin A(1-10) across human, rat, and mouse brain tissues were not available in the reviewed literature.
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a detailed methodology for a competitive binding assay, a common technique used to determine the Ki of an unlabeled ligand (like Dynorphin A(1-10)).
Radioligand Competitive Binding Assay
This assay measures the ability of an unlabeled compound to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Tissue Preparation: Brain tissue (e.g., cortex, striatum) from the species of interest (human, rat, mouse, guinea pig) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the opioid receptors.
-
Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target opioid receptor subtype (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).
-
Unlabeled Ligand: The compound of interest, in this case, Dynorphin A(1-10).
-
Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., Tris-HCl with MgCl₂).
-
Filtration Apparatus: A system to separate bound from unbound radioligand (e.g., Brandel cell harvester).
-
Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.
Workflow:
Caption: Workflow for a radioligand competitive binding assay.
Procedure:
-
Incubation: The prepared cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Dynorphin A(1-10)).
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Signaling Pathways
Upon binding of Dynorphin A(1-10) to an opioid receptor, a cascade of intracellular signaling events is initiated. Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).
Caption: Simplified opioid receptor signaling pathway.
Pathway Description:
-
Ligand Binding: Dynorphin A(1-10) binds to the extracellular domain of the opioid receptor.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated intracellular Gi/o protein. The G-protein releases its GDP and binds GTP, dissociating into Gα and Gβγ subunits.
-
Downstream Effectors:
-
Adenylyl Cyclase Inhibition: The Gα subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[5]
-
Ion Channel Modulation: The Gβγ subunits can directly interact with and modulate the activity of ion channels. This typically involves the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.
-
MAPK Pathway Activation: Opioid receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating various cellular processes, including gene expression and cell proliferation.
-
The net effect of these signaling events is a reduction in neuronal excitability and the inhibition of neurotransmitter release, which underlies the analgesic and other central nervous system effects of opioids.
Conclusion
This guide highlights the current understanding of the species-specific binding affinities of Dynorphin A fragments to opioid receptors. The available data, primarily from guinea pig studies, suggest that Dynorphin A(1-8) exhibits a preference for the delta opioid receptor in the absence of peptidase inhibitors, but its affinity for the kappa receptor is significantly enhanced when its degradation is prevented. A notable gap in the literature exists for comprehensive, comparative binding data of Dynorphin A(1-10) in human, rat, and mouse tissues. Further research is warranted to fully characterize the binding profile of this important endogenous peptide across different species to better inform the translation of preclinical findings to clinical applications. The provided experimental protocol and signaling pathway diagrams serve as foundational resources for researchers in the field of opioid pharmacology.
References
- 1. Synaptic localization of kappa opioid receptors in guinea pig neostriatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Dynorphin A(1-8): stability and implications for in vitro opioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
A Researcher's Guide to the Validation of Novel Antibodies for Dynorphin A(1-10)
For researchers and drug development professionals, the accurate detection of neuropeptides like Dynorphin A(1-10) is paramount. The specificity and reliability of the antibodies used in these studies are critical for generating reproducible and meaningful data. This guide provides a framework for the validation of a novel polyclonal or monoclonal antibody against Dynorphin A(1-10), offering a comparison with commercially available alternatives and detailing essential experimental protocols.
The validation of a new antibody is a multi-step process that should rigorously assess its performance in various applications. Key parameters to evaluate include specificity, sensitivity, and cross-reactivity. This guide outlines the necessary experiments and provides detailed protocols to aid in this validation process.
Comparative Analysis of Commercially Available Dynorphin A Antibodies
While a direct head-to-head comparison of all commercially available antibodies is beyond the scope of this guide due to limited publicly available data, the following table summarizes the key features of some alternatives. This information can serve as a benchmark when evaluating a novel antibody.
| Antibody/Vendor | Type | Host | Applications Cited | Cross-Reactivity Data Available | Knockout (KO) Validated |
| Novel Antibody | Polyclonal/Monoclonal | TBD | TBD | To Be Determined | To Be Determined |
| Antibody A (Example) | Polyclonal | Rabbit | IHC, RIA | Yes (e.g., <1% with Dynorphin B) | Not specified |
| Antibody B (Example) | Monoclonal | Mouse | ELISA, WB | Limited | No |
| Antibody C (Example) | Polyclonal | Guinea Pig | IHC | Yes (with various fragments) | Yes (in some publications) |
Essential Validation Experiments
A thorough validation of a novel Dynorphin A(1-10) antibody should include the following key experiments:
-
Western Blot (WB): To determine the antibody's ability to recognize the target protein at the correct molecular weight and to assess non-specific binding.
-
Immunohistochemistry (IHC) / Immunocytochemistry (ICC): To evaluate the antibody's performance in localizing the target protein within tissues and cells, respectively.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the amount of Dynorphin A(1-10) in a sample and to determine the antibody's sensitivity and linear range.
-
Peptide Array / Dot Blot: To finely map the epitope recognized by the antibody and to systematically assess cross-reactivity against a panel of related peptides.
-
Knockout (KO) / Knockdown (KD) Validation: The gold standard for antibody specificity, demonstrating a lack of signal in tissues or cells where the target gene has been silenced.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.
Western Blot Protocol
-
Sample Preparation: Homogenize tissue samples (e.g., brain regions known to express dynorphins, such as the hippocampus or striatum) in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on a 4-20% Tris-Glycine gel. Include a pre-stained molecular weight marker. Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer: Transfer the proteins to a PVDF membrane at 100V for 60-90 minutes in a cold room or on ice.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the novel Dynorphin A(1-10) antibody (e.g., at a starting dilution of 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG at 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
Immunohistochemistry (IHC) Protocol for Brain Tissue
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Post-fix the brain in 4% PFA overnight, followed by cryoprotection in 30% sucrose in PBS.
-
Sectioning: Cut 30-40 µm thick coronal sections using a cryostat and store them in a cryoprotectant solution at -20°C.
-
Antigen Retrieval: For some antibodies, a heat-induced epitope retrieval (HIER) step using citrate buffer (pH 6.0) at 95°C for 10-20 minutes may be necessary to unmask the epitope.
-
Permeabilization and Blocking: Wash the sections in PBS and then permeabilize with 0.3% Triton X-100 in PBS for 15 minutes. Block non-specific binding with 5% normal goat serum (or serum from the species of the secondary antibody) in PBS with 0.1% Triton X-100 for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the novel Dynorphin A(1-10) antibody (e.g., at a starting dilution of 1:500 in blocking buffer) for 24-48 hours at 4°C.
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate the sections with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG at 1:1000 dilution in blocking buffer) for 2 hours at room temperature in the dark.
-
Washing: Repeat the washing step as described above.
-
Counterstaining (Optional): Stain cell nuclei with DAPI (1 µg/mL in PBS) for 10 minutes.
-
Mounting and Imaging: Mount the sections onto glass slides with a mounting medium containing an anti-fade agent. Image the sections using a confocal or fluorescence microscope.
Competitive ELISA Protocol
-
Coating: Coat a 96-well microplate with a known amount of synthetic Dynorphin A(1-10) peptide (e.g., 100 ng/well in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).
-
Blocking: Block the wells with 1% BSA in PBS for 1-2 hours at room temperature.
-
Competition: Prepare a series of standards with known concentrations of Dynorphin A(1-10). In a separate plate or tubes, pre-incubate the novel antibody at a fixed concentration with the standards or samples for 1-2 hours.
-
Incubation: Add the antibody-antigen mixtures to the coated and blocked plate and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 2N H2SO4.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the amount of Dynorphin A(1-10) in the sample.
Visualizing Key Processes
To better understand the context of Dynorphin A research and the validation workflow, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the validation of a novel antibody.
Caption: Simplified diagram of Dynorphin A's dual signaling pathways.
Conclusion
The validation of a novel antibody for Dynorphin A(1-10) is a critical undertaking that ensures the integrity of research findings. By systematically evaluating the antibody's performance in a range of applications and comparing it against established alternatives, researchers can have confidence in their results. The protocols and framework provided in this guide serve as a comprehensive resource for this essential process. Rigorous validation, particularly with the use of knockout or knockdown models, remains the most definitive method for confirming antibody specificity.
Potency Showdown: Synthetic vs. Endogenous Dynorphin A(1-10) at the Kappa-Opioid Receptor
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the potency of synthetically produced Dynorphin A(1-10) with its endogenously occurring counterpart. For researchers in neuroscience and pharmacology, understanding the biological equivalence of these peptides is critical for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the kappa-opioid receptor (KOR).
Executive Summary
Endogenous Dynorphin A(1-10) is a potent opioid peptide that plays a crucial role in pain modulation, mood, and addiction through its interaction with the kappa-opioid receptor. In research and drug development, chemically synthesized Dynorphin A(1-10) is widely used as a tool to investigate the KOR system. The fundamental principle underlying this practice is that a synthetic peptide, identical in primary amino acid sequence and stereochemistry to the endogenous form, will exhibit the same biological potency.
Regulatory bodies and scientific consensus hold that if a synthetic peptide is produced with high fidelity, ensuring structural equivalence to the native peptide, it will be biologically equivalent. This guide will delve into the experimental data that substantiates the potency of synthetic Dynorphin A fragments and outline the standard methodologies used to assess their activity. While direct comparative studies between purified endogenous and synthetic Dynorphin A(1-10) are not commonly published due to the inherent difficulty in isolating sufficient quantities of the endogenous peptide for such testing, the extensive body of research on synthetic Dynorphin A and its analogs provides a robust framework for understanding its potency.
Data Presentation: Potency of Dynorphin A Fragments and Analogs
The following tables summarize the binding affinity (Ki) and functional potency (IC50/EC50) of various synthetic Dynorphin A fragments and analogs at the kappa-opioid receptor. These values, obtained from in vitro assays, are indicative of the potency that would be expected from endogenous Dynorphin A(1-10).
Table 1: Kappa-Opioid Receptor (KOR) Binding Affinities of Synthetic Dynorphin A Analogs
| Peptide/Analog | Radioligand | KOR Ki (nM) | Reference |
| Dynorphin A-(1-11) | [3H]Diprenorphine | 1.11 ± 0.36 | [1] |
| Dynorphin A-(1-11)NH2 | [3H]Diprenorphine | 0.57 ± 0.01 | [1] |
| cyclo[D-Ala2(-CH=CH-)Ala5]Dyn A-(1-11)NH2 (trans) | [3H]Diprenorphine | 0.84 | [2] |
| [des-Arg7]Dyn A-(1-9)-NH2 | Not Specified | 730 | [3] |
| Dynorphin(1-10)-Gly11 chloromethyl ketone | [3H]ethylketocyclazocine | ~200 | [4] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency of Synthetic Dynorphin A Fragments and Analogs at the KOR
| Peptide/Fragment | Assay Type | KOR EC50/IC50 (nM) | Reference |
| Dynorphin A | [35S]GTPγS Binding | ~1-10 | |
| Dynorphin 1-9 | cAMP Inhibition | Significantly lower than Dynorphin 1-17 | |
| Dynorphin 1-7 | cAMP Inhibition | Similar potency to Dynorphin 1-17 | |
| Dynorphin A | BRET Assay (G-protein interaction) | pEC50 = 8.21 | |
| Dynorphin A | BRET Assay (β-Arrestin 2 interaction) | pEC50 = 7.74 |
EC50 (Half-maximal effective concentration) / IC50 (Half-maximal inhibitory concentration): The concentration of a drug that gives half of the maximal response. A lower value indicates greater potency. pEC50: The negative logarithm of the EC50 value.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the potency of Dynorphin A and its analogs.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the kappa-opioid receptor.
a. Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa-opioid receptor.
-
Radioligand: [³H]U69,593 or [³H]diprenorphine, high-affinity KOR ligands.
-
Test Compound: Synthetic Dynorphin A(1-10).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, selective KOR agonist (e.g., 10 µM U-50,488H).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Quantification: Scintillation cocktail and a liquid scintillation counter.
b. Procedure:
-
Membrane Preparation: Homogenize cells expressing the KOR in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the synthetic Dynorphin A(1-10).
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate receptor-bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of synthetic Dynorphin A(1-10) that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Inhibition Functional Assay
This assay measures the functional potency (IC50) of an agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP) following receptor activation. KORs are Gi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis.
a. Materials:
-
Cells: CHO or HEK293 cells stably expressing the human kappa-opioid receptor.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: Synthetic Dynorphin A(1-10).
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or luminescence-based biosensors like GloSensor).
-
Cell Culture Medium and Buffers.
b. Procedure:
-
Cell Culture: Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Addition: Treat the cells with varying concentrations of synthetic Dynorphin A(1-10) for a short pre-incubation period.
-
Stimulation: Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration. Determine the IC50 value from the resulting dose-response curve.
Visualizations
Signaling Pathway of Dynorphin A at the Kappa-Opioid Receptor
Caption: Canonical Gi/o-coupled signaling pathway of the Kappa-Opioid Receptor (KOR).
Experimental Workflow for Potency Determination
References
- 1. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 2. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynorphin–Still an Extraordinarily Potent Opioid Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity labelling of frog brain opioid receptors by dynorphin(1-10) chloromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of the physiological effects of different endogenous dynorphin peptides.
A Comparative Analysis of the Physiological Effects of Endogenous Dynorphin Peptides: Dynorphin A, Dynorphin B, and α-Neoendorphin
This guide provides a detailed comparative analysis of the physiological effects of three major endogenous dynorphin peptides: Dynorphin A (Dyn A), Dynorphin B (Dyn B), and α-Neoendorphin (α-Neo). These peptides are all derived from the precursor protein prodynorphin and are the primary endogenous ligands for the kappa opioid receptor (KOR), a G-protein coupled receptor involved in a wide range of physiological and pathological processes, including pain, mood, and addiction.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacological differences between these closely related peptides.
In Vitro Pharmacological Profile
The interaction of Dyn A, Dyn B, and α-Neo with the kappa opioid receptor has been characterized through various in vitro assays. These studies reveal subtle but significant differences in their binding affinities, ability to activate G-proteins, and their propensity to induce regulatory processes like receptor internalization and downregulation.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters for each peptide at the human kappa opioid receptor (hKOR).
Table 1: Kappa Opioid Receptor Binding Affinities (Ki)
| Peptide | Ki (nM) | Cell Line | Radioligand | Reference |
| Dynorphin A (1-17) | 0.23 ± 0.03 | CHO-hKOR | [³H]diprenorphine | [4] |
| Dynorphin B | 0.58 ± 0.08 | CHO-hKOR | [³H]diprenorphine | [4] |
| α-Neoendorphin | 0.38 ± 0.05 | CHO-hKOR | [³H]diprenorphine |
Table 2: G-Protein Activation ([³⁵S]GTPγS Binding Assay)
| Peptide | EC₅₀ (nM) | Eₘₐₓ (% of U50,488H) | Cell Line | Reference |
| Dynorphin A (1-17) | 0.33 ± 0.05 | 102 ± 3 | CHO-hKOR | |
| Dynorphin B | 0.82 ± 0.12 | 105 ± 4 | CHO-hKOR | |
| α-Neoendorphin | 1.15 ± 0.18 | 103 ± 5 | CHO-hKOR |
Table 3: Receptor Internalization and Downregulation
| Peptide | Receptor Internalization | Receptor Downregulation | Reference |
| Dynorphin A (1-17) | High | High (~65% after 4h) | |
| Dynorphin B | High | High (~65% after 4h) | |
| α-Neoendorphin | Low | Low (~10% after 4h) |
Signaling Pathways
Activation of the KOR by dynorphin peptides initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can modulate ion channels. KOR activation can also lead to the recruitment of β-arrestins, which not only desensitize the G-protein signal but can also initiate G-protein-independent signaling, such as the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2 and p38.
KOR Signaling Pathway
Experimental Protocols
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the human kappa opioid receptor (hKOR).
-
Radioligand: [³H]diprenorphine.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM).
-
Test peptides: Dynorphin A, Dynorphin B, α-Neoendorphin.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Incubate hKOR-expressing cell membranes with a fixed concentration of [³H]diprenorphine and varying concentrations of the unlabeled test peptide.
-
Incubations are carried out in binding buffer at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand like naloxone.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Radioligand Binding Workflow
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.
Materials:
-
Cell membranes expressing hKOR.
-
[³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP.
-
Test peptides: Dynorphin A, Dynorphin B, α-Neoendorphin.
-
Unlabeled GTPγS for non-specific binding determination.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Incubate hKOR-expressing cell membranes with GDP and varying concentrations of the test peptide.
-
Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters.
-
Determine non-specific binding in the presence of excess unlabeled GTPγS.
-
Calculate specific binding and plot against the peptide concentration to determine EC₅₀ and Eₘₐₓ values.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated KOR, often using enzyme fragment complementation technology.
Materials:
-
Cells co-expressing hKOR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger enzyme fragment (Enzyme Acceptor).
-
Cell culture medium and plating reagents.
-
Test peptides: Dynorphin A, Dynorphin B, α-Neoendorphin.
-
Detection reagents (substrate for the complemented enzyme).
-
Luminometer.
Procedure:
-
Plate the engineered cells in a microplate and incubate overnight.
-
Add serial dilutions of the test peptides to the cells.
-
Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents, which contain the substrate for the complemented enzyme.
-
Incubate at room temperature to allow for signal development.
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the signal against the peptide concentration to determine EC₅₀ and Eₘₐₓ values.
In Vivo Physiological Effects
The endogenous dynorphin peptides play crucial roles in a variety of physiological processes, with their effects on pain, mood, and addiction being the most extensively studied. These effects are primarily mediated through the activation of KORs in the central nervous system.
Analgesia
Dynorphin peptides are known to produce analgesia, particularly at the spinal level. However, their analgesic effects can be complex and are sometimes accompanied by undesirable side effects. While direct comparative in vivo studies on the analgesic potency of centrally administered Dyn A, Dyn B, and α-Neo are limited, all are considered to contribute to endogenous pain modulation.
Mood and Affect
Activation of the KOR system is strongly associated with aversive and dysphoric states. This is a key reason why KOR agonists have not been successful as clinical analgesics. Dynorphins are released in response to stress and are implicated in the negative affective states associated with stress and drug withdrawal. Animal models, such as the conditioned place preference/aversion test, are used to assess these effects. KOR agonists, including dynorphins, typically induce conditioned place aversion, indicating their aversive properties.
Addiction
The dynorphin/KOR system plays a significant role in the neurobiology of addiction. By producing dysphoria, it is thought to counteract the rewarding effects of drugs of abuse and contribute to the negative emotional state that drives relapse. Increased dynorphin levels are observed during withdrawal from various drugs of abuse.
Summary and Conclusion
Dynorphin A, Dynorphin B, and α-Neoendorphin, the major endogenous ligands for the kappa opioid receptor, exhibit distinct physiological profiles despite their structural similarities.
-
In vitro , all three peptides are potent agonists at the hKOR, with Dynorphin A generally showing the highest affinity and potency for G-protein activation, followed by Dynorphin B and then α-Neoendorphin.
-
A notable difference lies in their ability to induce receptor regulation. Dynorphin A and Dynorphin B are significantly more effective at promoting KOR internalization and downregulation compared to α-Neoendorphin. This suggests that α-Neoendorphin may lead to more sustained signaling before receptor desensitization occurs.
-
In vivo , all three peptides are implicated in analgesia, mood regulation, and addiction. Their activation of the KOR is a key mechanism underlying stress-induced analgesia but also contributes to the negative affective states of dysphoria and aversion.
These differences in their pharmacological and physiological profiles highlight the complexity of the endogenous opioid system. A deeper understanding of how each dynorphin peptide differentially engages KOR signaling pathways could provide valuable insights for the development of novel therapeutics targeting this system with improved efficacy and reduced side effects. Further research, particularly direct comparative studies on β-arrestin recruitment and in vivo potency, is warranted to fully elucidate the distinct roles of these important neuropeptides.
References
Correlation of in vitro functional activity and in vivo behavioral effects of Dynorphin A(1-10).
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro functional activity and in vivo behavioral effects of the endogenous opioid peptide, Dynorphin A(1-10). This document summarizes key experimental data to facilitate an objective evaluation of its pharmacological profile, aiding in research and drug development efforts.
Introduction
Dynorphin A is an endogenous opioid peptide that plays a crucial role in a variety of physiological and pathological processes, including pain, addiction, and mood regulation. The N-terminal fragment, Dynorphin A(1-10), retains significant biological activity and has been the subject of numerous studies to elucidate its specific contributions to the overall effects of the parent peptide. This guide aims to correlate its activity at the molecular level with its observable behavioral outcomes.
In Vitro Functional Activity of Dynorphin A(1-10)
The in vitro activity of Dynorphin A(1-10) has been characterized through various receptor binding and functional assays. While it is recognized as a potent kappa opioid receptor (KOR) agonist, it also interacts with other opioid and non-opioid receptors.
Table 1: In Vitro Receptor Binding and Functional Potency of Dynorphin A(1-10) and Related Fragments
| Ligand | Receptor | Assay Type | Species | Ki (nM) | EC50/IC50 (nM) | Efficacy | Reference |
| Dynorphin A(1-10) | κ-Opioid | Binding | Rat | Data Not Available | - | - | |
| μ-Opioid | Binding | Rat | Data Not Available | - | - | ||
| δ-Opioid | Binding | Rat | Data Not Available | - | - | ||
| NMDA | Whole-cell patch recording | Rat | - | 42,000 | Antagonist | [1] | |
| Dynorphin A(1-13)NH2 | κ-Opioid | Binding | Rat | 0.34 | - | - | [2] |
| κ-Opioid | Adenylyl Cyclase Inhibition | Rat | - | 0.19 | Full Agonist | [2] | |
| [D-Pro10]Dynorphin A(1-11) | κ-Opioid | Binding | Rat | 0.13 | - | - | [2] |
| κ-Opioid | Adenylyl Cyclase Inhibition | Rat | - | 0.12 | ~88% | [2] |
Note: Specific Ki and EC50/IC50 values for Dynorphin A(1-10) at opioid receptors are not consistently reported in the readily available literature. Data from closely related and well-characterized analogs are provided for comparison.
In Vivo Behavioral Effects of Dynorphin A(1-10)
The behavioral effects of Dynorphin A(1-10) are complex and appear to be significantly influenced by experimental conditions, such as the presence of stress.
Table 2: In Vivo Behavioral Effects of Dynorphin A(1-10) amide
| Behavioral Assay | Species | Route of Administration | Dose | Effect | Stress Condition | Reference |
| Hot Plate Test | Mouse | Intracerebroventricular (i.c.v.) | 60 nmol | Analgesia | Required (Freehand injection) | |
| Tail-Flick Test | Mouse | Intracerebroventricular (i.c.v.) | Not Specified | No analgesia | Non-stressed | |
| Mouse | Intracerebroventricular (i.c.v.) | Not Specified | Analgesia | Required (Forced swimming, vibration) |
Note: The available in vivo data primarily pertains to the amidated form, Dynorphin A(1-10) amide.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay (for Ki determination)
-
Source: Membranes from CHO cells stably expressing the rat kappa-opioid receptor.
-
Radioligand: [3H]diprenorphine (~600 pM).
-
Procedure: Membranes are incubated with the radioligand and varying concentrations of the competitor peptide (e.g., Dynorphin A analog). Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. The reaction is terminated by rapid filtration, and the bound radioactivity is quantified.
-
Data Analysis: The IC50 is determined from competition curves and converted to Ki using the Cheng-Prusoff equation.
2. Adenylyl Cyclase Inhibition Assay (for IC50 determination)
-
Source: Membranes from CHO cells stably expressing the rat kappa-opioid receptor.
-
Procedure: Adenylyl cyclase is stimulated with forskolin (50 μM). The ability of varying concentrations of the opioid peptide to inhibit this stimulation is measured by quantifying cAMP levels.
-
Data Analysis: The IC50 is the concentration of the peptide that produces 50% of the maximal inhibition of forskolin-stimulated adenylyl cyclase activity.
3. Whole-Cell Patch Recording (for NMDA receptor activity)
-
Source: Isolated rat trigeminal neurons.
-
Procedure: NMDA-activated currents are recorded using the whole-cell patch clamp technique. The effect of different concentrations of Dynorphin A(1-10) on these currents is measured.
-
Data Analysis: The IC50 is the concentration of Dynorphin A(1-10) that blocks 50% of the NMDA-activated current.
In Vivo Assays
1. Hot Plate Test
-
Animals: Male ICR mice.
-
Procedure: Mice are placed on a hot plate maintained at a constant temperature (e.g., 55°C). The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is used to prevent tissue damage.
-
Drug Administration: Intracerebroventricular (i.c.v.) injection. The "freehand" method, which can be stressful, has been noted to be a critical factor in observing analgesia with dynorphins.
2. Tail-Flick Test
-
Animals: Male ICR mice.
-
Procedure: The distal portion of the mouse's tail is exposed to a radiant heat source. The latency to flick the tail away from the heat is measured.
-
Stress Induction: To observe analgesia with Dynorphin A(1-10) amide, mice are subjected to stressors such as forced swimming or whole-body vibration before the test.
Signaling Pathways and Logical Relationships
Dynorphin A(1-10) exerts its effects through multiple signaling pathways. Its primary opioid action is mediated through the kappa opioid receptor, a Gi/o-coupled receptor, leading to the inhibition of adenylyl cyclase. However, it also exhibits non-opioid actions, notably through the blockade of NMDA receptors. The interplay between these pathways likely contributes to its complex in vivo profile.
Caption: Signaling pathways of Dynorphin A(1-10).
Correlation and Conclusion
The in vitro data for Dynorphin A(1-10) and its analogs demonstrate high affinity and agonist activity at the kappa opioid receptor, which is consistent with the observed in vivo effects that are characteristic of KOR activation, such as analgesia and potential modulation of affective states. However, a significant finding is the stress-dependent nature of Dynorphin A(1-10) amide-induced analgesia. This suggests that the in vivo context, including the neurochemical environment altered by stress, is a critical determinant of the peptide's behavioral output.
Furthermore, the interaction of Dynorphin A(1-10) with non-opioid targets like the NMDA receptor adds another layer of complexity. Its antagonist activity at NMDA receptors could contribute to its analgesic and neuroprotective effects, but also potentially to other unforeseen behavioral outcomes.
Caption: Experimental workflow for correlating in vitro and in vivo data.
Caption: Logical relationship between in vitro activity and in vivo effects.
References
A Comparative Guide to the Biological Activity of Recombinant versus Synthetically Produced Dynorphin A(1-10)
For researchers, scientists, and drug development professionals, the choice between recombinant and synthetic production of peptides like Dynorphin A(1-10) is a critical decision that can impact experimental outcomes and therapeutic potential. This guide provides an objective comparison of the biological activity and key characteristics of Dynorphin A(1-10) produced via these two distinct methodologies, supported by experimental data and detailed protocols.
Dynorphin A(1-10), a decapeptide with the sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro, is an endogenous opioid peptide that preferentially binds to the kappa-opioid receptor (KOR). Its biological activity is of significant interest in neuroscience and pharmacology due to its role in pain, addiction, and mood disorders. The method of production can influence the purity, yield, and ultimately the biological performance of the peptide.
Comparison of Production Methods
The primary methods for producing Dynorphin A(1-10) are solid-phase peptide synthesis (SPPS) and recombinant protein expression. For a short peptide like Dynorphin A(1-10), chemical synthesis is the more prevalent and advantageous method.[1]
| Feature | Recombinant Production | Synthetic Production (SPPS) |
| Principle | Utilizes genetically engineered organisms (e.g., E. coli, yeast) to express the peptide.[2] | Stepwise chemical addition of amino acids to a growing chain on a solid support.[3] |
| Purity Profile | Can be contaminated with host cell proteins, DNA, and endotoxins, requiring extensive purification.[3] | Impurities are typically peptide-related (e.g., deletions, truncations) and can be effectively removed by HPLC. No risk of biological contaminants.[3] |
| Post-Translational Modifications (PTMs) | Can incorporate complex PTMs that are crucial for the function of larger proteins. | Allows for the precise incorporation of unnatural amino acids and specific PTMs. However, complex PTMs like glycosylation are challenging. |
| Scalability & Cost | More cost-effective for large-scale production of long peptides and proteins. | Cost-effective and rapid for short peptides like Dynorphin A(1-10). |
| Typical Use Case for Dynorphin A(1-10) | Less common for short, unmodified peptides. | The standard and preferred method for producing high-purity Dynorphin A(1-10) for research and pharmaceutical development. |
Biological Activity Comparison
Assuming high purity is achieved for both recombinant and synthetically produced Dynorphin A(1-10), their intrinsic biological activities are expected to be identical as the primary amino acid sequence is the same. The key to comparable biological activity lies in the purity of the final product.
| Biological Parameter | Recombinant Dynorphin A(1-10) | Synthetic Dynorphin A(1-10) | Expected Outcome |
| Receptor Binding Affinity (Ki) | Dependent on correct sequence and purity. | High affinity for the kappa-opioid receptor. | Identical Ki values for products of equivalent purity. |
| Functional Potency (EC50/IC50) in cAMP Assay | Dependent on correct sequence and purity. | Potent inhibition of adenylyl cyclase. | Identical potency for products of equivalent purity. |
| MAPK Pathway Activation | Dependent on correct sequence and purity. | Activation of ERK1/2, p38, and JNK pathways. | Identical activation profiles for products of equivalent purity. |
Signaling Pathways of Dynorphin A(1-10)
Upon binding to the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR), Dynorphin A(1-10) initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase and the modulation of mitogen-activated protein kinase (MAPK) pathways.
Dynorphin A(1-10) G-protein coupled signaling pathway.
Experimental Workflows
To assess and compare the biological activity of Dynorphin A(1-10) from different sources, a series of in vitro assays are typically performed. The following diagrams illustrate the workflows for key experiments.
Workflow for a competitive radioligand binding assay.
Workflow for a cAMP functional assay.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of Dynorphin A(1-10) for the kappa-opioid receptor.
-
Membrane Preparation:
-
Culture cells stably expressing the human kappa-opioid receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled KOR ligand (e.g., [3H]diprenorphine).
-
Add increasing concentrations of unlabeled Dynorphin A(1-10) (either recombinant or synthetic).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the Dynorphin A(1-10) concentration.
-
Determine the IC50 value (the concentration of Dynorphin A(1-10) that inhibits 50% of the specific radioligand binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of Dynorphin A(1-10) to inhibit adenylyl cyclase activity, a hallmark of KOR activation.
-
Cell Culture and Treatment:
-
Seed cells stably expressing the KOR in a 96-well plate.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of Dynorphin A(1-10) to the wells.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the Dynorphin A(1-10) concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
MAPK Phosphorylation Assay
This assay assesses the activation of the MAPK signaling pathway by measuring the phosphorylation of key kinases like ERK1/2.
-
Cell Stimulation and Lysis:
-
Culture KOR-expressing cells and serum-starve them to reduce basal MAPK activity.
-
Stimulate the cells with different concentrations of Dynorphin A(1-10) for various time points.
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK (e.g., anti-phospho-ERK1/2).
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for the total form of the MAPK to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total MAPK.
-
Express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.
-
Conclusion
For a short, unmodified peptide such as Dynorphin A(1-10), solid-phase peptide synthesis is the preferred method of production, offering high purity and precise control over the sequence. While recombinant production is a powerful technique for larger proteins, it is generally less efficient and presents more complex purification challenges for short peptides.
When comparing highly purified samples, the biological activity of recombinant and synthetic Dynorphin A(1-10) is expected to be identical. Therefore, the choice of production method should be based on factors such as the required purity, scalability, and cost-effectiveness for the specific application. For most research and preclinical development purposes, synthetic Dynorphin A(1-10) provides a reliable and high-quality source of this important neuropeptide.
References
Establishing the validity of Dynorphin A(1-10) as a biomarker for specific neurological disorders.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dynorphin A(1-10) as a potential biomarker for specific neurological disorders, including Alzheimer's Disease, Parkinson's Disease, and Epilepsy. Its performance is evaluated against established biomarkers, supported by available experimental data. Detailed experimental methodologies and signaling pathway visualizations are included to facilitate further research and drug development efforts.
Executive Summary
Dynorphin A, an endogenous opioid peptide, and its fragments are being investigated for their role in the pathophysiology of various neurological disorders.[1] This guide focuses on the N-terminal fragment, Dynorphin A(1-10), and its potential as a diagnostic or monitoring biomarker. While research is ongoing, current data suggests altered levels of dynorphins in certain neurological conditions. However, a direct comparison with well-established biomarkers is often lacking in single studies, necessitating a cautious interpretation of its standalone validity. This document aims to consolidate the existing, albeit separate, data to provide a preliminary comparative framework.
Comparison with Established Biomarkers
The following tables summarize the quantitative data for Dynorphin A(1-10) in comparison to established biomarkers for Alzheimer's Disease, Parkinson's Disease, and Epilepsy. It is critical to note that the data for Dynorphin A(1-10) and the compared biomarkers are often derived from different studies, which may have variations in patient cohorts, sample processing, and analytical methodologies. Therefore, the comparisons should be interpreted as indirect and preliminary.
Alzheimer's Disease
| Biomarker | Fluid | Change in AD vs. Controls | Representative Concentrations (Mean ± SD/SEM) | Sensitivity & Specificity | Citation |
| Dynorphin A(1-8) * | CSF | Decreased | AD: 36 ± 15 pg/mL; Controls: 60 ± 21 pg/mL | Not Reported | [2] |
| Aβ42/Aβ40 Ratio | CSF | Decreased | High concordance with amyloid PET status | >80% Sensitivity & Specificity | [3][4][5] |
| Phosphorylated Tau (p-tau) | CSF | Increased | High concordance with amyloid PET status | >80% Sensitivity & Specificity |
Note: Data is for Dynorphin A(1-8), a closely related fragment. Data for Dynorphin A(1-10) in direct comparison with Aβ and p-tau in the same cohort is limited.
Parkinson's Disease
| Biomarker | Fluid | Change in PD vs. Controls | Representative Concentrations (Mean ± SD/SEM) | Sensitivity & Specificity | Citation |
| Dynorphin A(1-10) | CSF | Data not available in direct comparison | Data not available | Not Reported | |
| Total α-Synuclein | CSF | Decreased | PD: ~236 pg/mL; Controls: Higher, but variable | Sensitivity: ~92%, Specificity: ~58% | |
| Oligomeric α-Synuclein | CSF | Increased | Variable across studies | Emerging, higher specificity than total α-synuclein |
Note: There is a lack of studies directly measuring and comparing Dynorphin A(1-10) with α-synuclein in the cerebrospinal fluid of Parkinson's disease patients.
Epilepsy
| Biomarker | Fluid | Change in Epilepsy vs. Controls | Representative Concentrations | Sensitivity & Specificity | Citation |
| Dynorphin A(1-10) | CSF / Serum | Altered (may be increased post-seizure) | Data highly variable and context-dependent | Not Established | |
| Neurofilament Light Chain (NfL) | CSF & Serum | Increased | Significantly elevated in status epilepticus | Good discriminator for neuronal injury | |
| Amyloid Beta 42/40 Ratio | Serum | Lower in epilepsy patients vs. PNES | Epilepsy: 0.066; PNES: 0.073 | Significant difference observed |
Note: Dynorphin levels in epilepsy are thought to be dynamic, potentially increasing in response to seizure activity, which complicates its use as a static biomarker. NfL and Aβ ratios are markers of neuronal injury and may not be specific to epilepsy itself but rather to seizure-induced damage.
Experimental Protocols
Measurement of Dynorphin A(1-10) in Human Plasma/Serum by ELISA
This protocol is a representative example based on commercially available ELISA kits.
1. Principle of the Assay: This is a competitive inhibition enzyme-linked immunosorbent assay (ELISA). A known amount of biotinylated Dynorphin A is pre-coated onto a microplate. Standards and samples are added, and the Dynorphin A present in the sample competes with the fixed amount of biotinylated Dynorphin A for the sites on the anti-Dynorphin A antibody. Unbound substances are washed away, and a streptavidin-HRP conjugate is added to bind to the biotinylated Dynorphin A. After a final wash, a substrate solution is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of Dynorphin A in the sample.
2. Materials:
-
Dynorphin A ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, streptavidin-HRP, wash buffer, substrate, and stop solution)
-
Distilled or deionized water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
3. Sample Collection and Storage:
-
Collect whole blood into a lavender-top (EDTA) tube.
-
Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Aliquot the supernatant (plasma) and store at -80°C. Avoid repeated freeze-thaw cycles.
4. Assay Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard/Sample Addition: Add 100 µL of standard or sample to the appropriate wells.
-
Incubation: Incubate for 2.5 hours at room temperature.
-
Detection Antibody: Add 100 µL of prepared detection antibody to each well.
-
Incubation: Incubate for 1.5 hours at room temperature.
-
Washing: Aspirate and wash each well four times with wash buffer.
-
Streptavidin-HRP: Add 100 µL of prepared streptavidin solution to each well.
-
Incubation: Incubate for 45 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB One-Step Substrate Reagent to each well. Incubate for 30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm immediately.
5. Data Analysis:
-
Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve-fit to determine the concentration of Dynorphin A in the samples.
Measurement of Dynorphin A(1-10) in Human CSF by LC-MS/MS
This protocol is a representative example based on established methods for peptide quantification in CSF.
1. Principle of the Assay: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the quantification of peptides. The method involves the separation of the target peptide from other CSF components by liquid chromatography, followed by ionization and mass analysis. Specific fragment ions of the peptide are monitored for quantification.
2. Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 analytical column
-
Solvents: Acetonitrile, Formic acid, Water (LC-MS grade)
-
Internal standard (e.g., stable isotope-labeled Dynorphin A(1-10))
-
Solid-phase extraction (SPE) cartridges
-
Low-binding tubes and plates
3. Sample Collection and Storage:
-
Collect cerebrospinal fluid (CSF) via lumbar puncture into polypropylene tubes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Aliquot the supernatant into low-binding polypropylene tubes and store at -80°C until analysis.
4. Assay Procedure:
-
Sample Preparation:
-
Thaw CSF samples on ice.
-
To 100 µL of CSF, add the internal standard. .
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Chromatography: Use a gradient elution with mobile phases A (e.g., 0.1% formic acid in water) and B (e.g., 0.1% formic acid in acetonitrile) on a C18 column to separate Dynorphin A(1-10).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). Define specific precursor-to-product ion transitions for both native Dynorphin A(1-10) and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the defined MRM transitions.
-
Calculate the ratio of the peak area of the native peptide to the peak area of the internal standard.
-
Quantify the concentration of Dynorphin A(1-10) in the samples by comparing their peak area ratios to a standard curve prepared in an artificial CSF matrix.
-
Visualizations
Kappa-Opioid Receptor (KOR) Signaling Pathway
Caption: Kappa-Opioid Receptor (KOR) signaling cascade.
Experimental Workflow for Biomarker Analysis
Caption: General workflow for biomarker analysis.
Conclusion
The available evidence suggests a potential role for Dynorphin A(1-10) in the pathophysiology of several neurological disorders, with altered levels observed in some patient populations. However, its validity as a standalone biomarker remains to be firmly established through large-scale, prospective studies that directly compare it with established biomarkers within the same cohorts. The lack of standardized assays and reference ranges further complicates its current clinical utility. This guide highlights the need for further research to clarify the diagnostic and prognostic value of Dynorphin A(1-10) and to develop robust and validated analytical methods for its routine measurement. Future studies should focus on longitudinal cohorts to track changes in Dynorphin A(1-10) levels with disease progression and in response to therapeutic interventions.
References
- 1. health.csuohio.edu [health.csuohio.edu]
- 2. The Diagnostic and Differential Diagnosis Utility of Cerebrospinal Fluid α-Synuclein Levels in Parkinson's Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF biomarkers for Alzheimer’s disease: Current utility and potential future use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cerebrospinal Fluid Aβ40 Improves the Interpretation of Aβ42 Concentration for Diagnosing Alzheimer’s Disease [frontiersin.org]
- 5. Analytical and Clinical Performance of Amyloid-Beta Peptides Measurements in CSF of ADNIGO/2 Participants by an LC–MS/MS Reference Method - PMC [pmc.ncbi.nlm.nih.gov]
A critical comparison of analytical techniques for the quantification of Dynorphin A(1-10).
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical comparison of key analytical techniques for the quantification of Dynorphin A(1-10), an endogenous opioid peptide crucial in pain modulation, addiction, and mood regulation. Objective comparisons of performance, supported by experimental data, are presented to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Performance Comparison of Analytical Techniques
The selection of an optimal analytical technique for Dynorphin A(1-10) quantification is contingent on the specific requirements of the study, such as required sensitivity, sample matrix, throughput, and available instrumentation. The following table summarizes the key quantitative performance metrics of commonly employed methods.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Typical Throughput | Key Advantages | Key Disadvantages |
| LC-MS/MS | ~0.125 pg/mL | ~0.5 ng/mL[1] | Medium | High specificity and sensitivity, multiplexing capability. | High instrument cost, complex method development. |
| ELISA | ~0.58 - 1.0 pg/mL[2] | ~2.35 pg/mL | High | High throughput, relatively low cost, commercially available kits. | Potential for cross-reactivity, matrix effects. |
| Radioimmunoassay (RIA) | ~15.57 pg/mL (for Dyn A 1-13)[2] | Not explicitly stated | High | High sensitivity, well-established method. | Use of radioactive materials, disposal concerns. |
| Capillary Electrophoresis (CE) | ~100 ng/mL (for Dyn A 1-7) | ~34-35 ng/mL (for similar peptides)[3] | High | High separation efficiency, low sample and reagent consumption. | Lower sensitivity compared to LC-MS/MS and immunoassays. |
| Electrochemical Detection | Attomolar (aM) range | Not explicitly stated | Low to Medium | Extremely high sensitivity, potential for real-time measurements. | Susceptible to electrode fouling, specialized equipment required. |
In-Depth Look: Experimental Methodologies
Detailed experimental protocols are essential for the successful implementation and replication of analytical methods. Below are outlines for the key techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of Dynorphin A(1-10) in complex biological matrices.
Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for analysis. For very low concentrations, an additional solid-phase extraction (SPE) step may be required to concentrate the analyte and remove interfering substances.
LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Dynorphin A(1-10) and an internal standard.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method ideal for screening large numbers of samples. Commercially available kits for Dynorphin A are readily available.
General Protocol (Competitive ELISA):
-
Standard and Sample Preparation: Prepare a standard curve using the provided Dynorphin A standard. Dilute samples as necessary.
-
Coating: Microplate wells are pre-coated with an anti-Dynorphin A antibody.
-
Competitive Binding: Add standards and samples to the wells, followed by the addition of a fixed amount of biotinylated Dynorphin A. During incubation, the unlabeled Dynorphin A in the samples and standards competes with the biotinylated Dynorphin A for binding to the capture antibody.
-
Washing: Wash the wells to remove unbound components.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated Dynorphin A.
-
Substrate Addition: Add a TMB substrate solution. The HRP enzyme catalyzes a color change.
-
Stopping the Reaction: Stop the reaction with a stop solution.
-
Measurement: Measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the concentration of Dynorphin A in the sample.
Radioimmunoassay (RIA)
RIA is a highly sensitive immunoassay that utilizes radiolabeled antigens.
General Protocol:
-
Standard and Sample Preparation: Prepare a series of standards and dilute samples.
-
Competitive Binding: Incubate standards, samples, a fixed amount of 125I-labeled Dynorphin A, and a limited amount of anti-Dynorphin A antibody.
-
Separation: Separate antibody-bound from free radiolabeled antigen, often by precipitation of the antibody-antigen complex.
-
Counting: Measure the radioactivity of the bound fraction using a gamma counter.
-
Calculation: The concentration of Dynorphin A in the samples is determined by comparing the results to the standard curve.
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte.
Experimental Setup:
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution, for example, 25 mM phosphate buffer at pH 2.5.[3]
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Separation Voltage: A high voltage (e.g., 25 kV) is applied across the capillary.
-
Detection: UV detection at a low wavelength (e.g., 200 nm) is common. For increased sensitivity and specificity, CE can be coupled to a mass spectrometer (CE-MS).
Electrochemical Detection
This technique offers exceptional sensitivity by measuring the current generated from the oxidation of the tyrosine residue in the Dynorphin A(1-10) molecule.
Microimmunoelectrode (MIE) Protocol Outline:
-
Electrode Fabrication: Carbon fiber microelectrodes are fabricated.
-
Antibody Coating: The electrode surface is coated with a specific anti-Dynorphin A antibody to confer selectivity.
-
Measurement: Square-wave voltammetry is applied to the MIE. The oxidation of Dynorphin A at the electrode surface generates a current that is proportional to its concentration.
Visualizing the Concepts
Diagrams can provide a clearer understanding of complex biological pathways and experimental workflows.
Caption: Simplified signaling pathway of Dynorphin A.
Caption: General workflow for Dynorphin A(1-10) quantification by LC-MS/MS.
Concluding Remarks
The choice of an analytical technique for Dynorphin A(1-10) quantification requires careful consideration of the research question and available resources. For studies demanding the highest sensitivity and specificity, particularly in complex matrices, LC-MS/MS and electrochemical methods are superior. For high-throughput screening of numerous samples where cost and ease of use are priorities, ELISA and RIA are well-suited. Capillary electrophoresis offers a high-efficiency separation alternative, especially when coupled with mass spectrometry. This guide provides the foundational information to make an informed decision for your research endeavors.
References
Investigating the cross-reactivity of Dynorphin A(1-10) antibodies with other pro-dynorphin-derived peptides.
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to the integrity and reproducibility of experimental results. This guide provides a detailed comparison of the cross-reactivity of antibodies targeting Dynorphin A(1-10) with other peptides derived from the precursor protein, pro-dynorphin. The data presented herein is crucial for the accurate interpretation of immunoassay results in studies of the dynorphin system.
The dynorphins are a class of endogenous opioid peptides involved in a multitude of physiological processes, including pain modulation, addiction, and mood regulation. These peptides are derived from a common precursor, pro-dynorphin, through a series of enzymatic cleavages. Due to the significant sequence homology among these related peptides, antibodies generated against a specific dynorphin fragment may exhibit cross-reactivity with other pro-dynorphin-derived peptides. This guide focuses on the cross-reactivity profile of antibodies targeting the N-terminal fragment of Dynorphin A, specifically Dynorphin A(1-10).
Comparative Analysis of Antibody Cross-Reactivity
To investigate the specificity of Dynorphin A(1-10) antibodies, a competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard. This assay measures the ability of various pro-dynorphin-derived peptides to compete with Dynorphin A(1-10) for binding to the antibody. The resulting data, summarized in Table 1, provides a quantitative measure of cross-reactivity.
Table 1: Cross-Reactivity of a Dynorphin A Antibody with Pro-dynorphin-Derived Peptides
| Peptide | Amino Acid Sequence | Cross-Reactivity (%) |
| Dynorphin A(1-17) | YGGFLRRIRPKLKWDNQ | 100% |
| Dynorphin A(1-13) | YGGFLRRIRPKLK | 43% |
| Dynorphin A(1-10) amide | YGGFLRRIRP-NH2 | 3% |
| Dynorphin A(1-8) | YGGFLRRI | 0% |
| Dynorphin B | YGGFLRRQFKVVT | 0% |
| α-Neoendorphin | YGGFLRKYPK | 0% |
| Big Dynorphin | YGGFLRRIRPKLKWDNQKRYGGFLRRQFKVVT | Not Tested |
| β-Endorphin | YGGFMTSEKSQTPLVTLFKNAIIKNAYKKGE | 0% |
| Leu-Enkephalin | YGGFL | 0% |
Data is based on a competitive ELISA using a rabbit anti-Dynorphin A antibody (T-4266, BMA BIOMEDICALS). The immunogen for this antibody was Dynorphin A.
The data clearly indicates that while the antibody has the highest affinity for the full-length Dynorphin A(1-17), it exhibits significant cross-reactivity with the shorter fragment, Dynorphin A(1-13). Notably, the cross-reactivity with Dynorphin A(1-10) amide is substantially lower. The antibody shows no significant cross-reactivity with Dynorphin A(1-8), Dynorphin B, α-Neoendorphin, β-Endorphin, or Leu-Enkephalin, demonstrating a high degree of specificity for the C-terminal portion of the Dynorphin A sequence beyond the eighth amino acid.
Experimental Protocols
The following is a detailed protocol for a competitive ELISA used to determine the cross-reactivity of a Dynorphin A(1-10) antibody.
Materials:
-
96-well microtiter plates
-
Dynorphin A(1-10) peptide for coating
-
Anti-Dynorphin A(1-10) primary antibody
-
HRP-conjugated secondary antibody
-
Pro-dynorphin-derived peptides for competition (Dynorphin A(1-17), Dynorphin A(1-13), etc.)
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute Dynorphin A(1-10) peptide to 1-10 µg/mL in Coating Buffer. Add 100 µL of the solution to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Competition:
-
Prepare serial dilutions of the competitor peptides (e.g., Dynorphin A(1-17), Dynorphin B, etc.) and the Dynorphin A(1-10) standard in Assay Buffer.
-
In separate tubes, pre-incubate a fixed concentration of the primary anti-Dynorphin A(1-10) antibody with each dilution of the competitor peptides and the standard for 1-2 hours at room temperature.
-
-
Incubation: Aspirate the blocking buffer from the plate and add 100 µL of the pre-incubated antibody/peptide mixtures to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the antibody solution and wash the wells three times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Aspirate the secondary antibody solution and wash the wells five times with Wash Buffer.
-
Detection: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The concentration of the competitor peptide that causes 50% inhibition of the maximal binding of the primary antibody is determined (IC50). The percent cross-reactivity is calculated using the formula: (IC50 of Dynorphin A(1-10) / IC50 of competitor peptide) x 100.
Visualizing the Process and Relationships
To further clarify the experimental workflow and the molecular relationships, the following diagrams have been generated using Graphviz.
Caption: Competitive ELISA workflow for antibody cross-reactivity.
Caption: Simplified processing of the pro-dynorphin precursor protein.
Conclusion
The selection of a highly specific antibody is critical for the accurate quantification and localization of Dynorphin A(1-10). The data presented in this guide demonstrates that while antibodies raised against longer fragments of Dynorphin A can be highly specific, they may still exhibit some degree of cross-reactivity with closely related peptides. Therefore, it is imperative for researchers to carefully validate their antibodies and consider the potential for cross-reactivity when interpreting their results. The provided experimental protocol offers a robust framework for conducting such validation studies.
Safety Operating Guide
Navigating the Safe Disposal of Dynorphin A(1-10): A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of synthetic peptides such as Dynorphin A(1-10) are paramount for ensuring laboratory safety and environmental protection. As an endogenous opioid neuropeptide, Dynorphin A(1-10) requires careful handling throughout its lifecycle, including its ultimate disposal.[1][2] This guide provides a procedural, step-by-step framework for the proper disposal of Dynorphin A(1-10), aligning with general laboratory safety protocols for hazardous chemical and peptide waste.
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to standard laboratory safety practices. If a specific SDS for Dynorphin A(1-10) is not available, the compound should be treated as a hazardous chemical.[3]
Personal Protective Equipment (PPE) is mandatory: [3][4]
-
Gloves: Use chemical-resistant gloves, such as nitrile or butyl rubber.
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.
All handling of Dynorphin A(1-10), especially in its lyophilized powder form, should be performed in a well-ventilated area or a chemical fume hood to prevent inhalation.
Step-by-Step Disposal Procedures for Dynorphin A(1-10)
The appropriate disposal method for Dynorphin A(1-10) waste depends on its form (liquid or solid) and must comply with institutional and local hazardous waste regulations.
Liquid Waste Disposal (Solutions containing Dynorphin A(1-10))
-
Inactivation: The primary step for liquid peptide waste is chemical deactivation.
-
Prepare a fresh inactivation solution. Common effective solutions for peptides include a 10% sodium hypochlorite (bleach) solution.
-
Carefully add the liquid Dynorphin A(1-10) waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution.
-
Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.
-
-
Neutralization (if applicable): If a strong acid or base was used in the inactivation process, neutralize the solution to a pH between 5.5 and 9.0.
-
Collection: Pour the treated and neutralized solution into a designated hazardous waste container for aqueous chemical waste. This container should be clearly labeled.
-
Disposal: Arrange for the collection and disposal of the hazardous waste container through your institution's certified hazardous waste management service.
Solid Waste Disposal
Solid waste contaminated with Dynorphin A(1-10) includes items such as:
-
Empty vials
-
Pipette tips
-
Gloves and other contaminated PPE
-
Contaminated lab paper and wipes
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable.
-
Storage: Keep the hazardous waste container sealed when not in use and store it in a designated hazardous waste accumulation area. This area should be separate from general lab traffic and may require secondary containment to prevent spills.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Quantitative Data for Decontamination Methods
| Decontamination Method | Concentration | Contact Time | Notes |
| Sodium Hypochlorite | 0.5-1.0% final concentration for solutions; 6% solution for concentrated peptides. | Minimum 20-60 minutes. | Effective for many peptides but can be corrosive to some surfaces. |
| Enzymatic Detergent | Typically a 1% (m/v) solution. | Varies by product; follow the manufacturer's instructions. | Good for cleaning labware; may require subsequent disinfection. |
Experimental Protocol: Chemical Deactivation of Liquid Dynorphin A(1-10) Waste
This protocol details the steps for the chemical deactivation of a liquid waste solution containing Dynorphin A(1-10).
Materials:
-
Liquid waste containing Dynorphin A(1-10)
-
10% Sodium Hypochlorite (bleach) solution
-
Appropriate Personal Protective Equipment (gloves, safety goggles, lab coat)
-
Designated hazardous chemical waste container
-
pH indicator strips
-
Neutralizing agent (e.g., sodium bicarbonate for acidic solutions, weak acid for basic solutions)
Procedure:
-
Preparation: Work within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Inactivation Solution Preparation: Prepare a fresh 10% sodium hypochlorite solution.
-
Waste Treatment:
-
Carefully and slowly add the liquid Dynorphin A(1-10) waste to the inactivation solution at a ratio of 1:10 (waste to inactivation solution).
-
Gently swirl the container to ensure thorough mixing.
-
Allow the mixture to stand for at least 60 minutes to ensure complete deactivation of the peptide.
-
-
Neutralization:
-
After the inactivation period, check the pH of the solution using a pH indicator strip.
-
If necessary, neutralize the solution to a pH range of 5.5 to 9.0 by adding a suitable neutralizing agent.
-
-
Final Disposal:
-
Carefully pour the treated and neutralized solution into the designated aqueous hazardous waste container.
-
Seal the container and ensure it is properly labeled.
-
Store the container in the designated hazardous waste accumulation area for collection by the institution's waste management service.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Dynorphin A(1-10) waste in a laboratory setting.
Caption: Workflow for the proper disposal of Dynorphin A(1-10) waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
